molecular formula C9H10O4 B162907 Ethyl gentisate CAS No. 3943-91-7

Ethyl gentisate

Número de catálogo: B162907
Número CAS: 3943-91-7
Peso molecular: 182.17 g/mol
Clave InChI: GCUPAENRSCPHBM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2,5-dihydroxybenzoate, also known as ethyl gentisate, is an aromatic ester. It can be synthesized from 2,5-dihydroxybenzoic acid by esterification process with absolute ethanol.>ethyl 2,5-Dihydroxybenzoate is a dual modulator of bone cell differentiation. It promotes osteoblast differentiation, enhancing alkaline phosphatase activity, osteocalcin expression, and calcium deposition in human mesenchymal stem cells. ethyl 2,5-Dihydroxybenzoate also inhibits RANKL-activated osteoclastogenesis in RAW 264.7 cells.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 2,5-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUPAENRSCPHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192600
Record name Ethyl 2,5-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3943-91-7
Record name Ethyl 2,5-dihydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3943-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,5-dihydroxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2,5-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,5-dihydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.392
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis and Biosynthesis of Ethyl Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl gentisate, the ethyl ester of gentisic acid, is a compound of interest for its potential applications in pharmaceuticals and other industries. This technical guide provides a comprehensive overview of the chemical synthesis and biosynthetic pathways of this compound. It details established and proposed methodologies for its production, presents quantitative data for key reactions, and offers detailed experimental protocols. Furthermore, this guide includes visual diagrams of the core pathways and workflows to facilitate a deeper understanding of the underlying processes.

Chemical Synthesis of this compound

The primary method for the chemical synthesis of this compound is the direct esterification of its precursor, gentisic acid (2,5-dihydroxybenzoic acid), with ethanol.

Fischer-Speier Esterification

The most common and well-established method for this transformation is the Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1][2][3]

Reaction:

Gentisic Acid + Ethanol ⇌ this compound + Water

To drive this equilibrium reaction towards the product, an excess of the alcohol is typically used, and the water generated is removed.[2][3]

A plausible experimental protocol, adapted from similar esterification procedures, is provided below.

Experimental Protocol: Fischer-Speier Esterification of Gentisic Acid

Materials:

  • Gentisic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Molecular sieves (optional, for water removal)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (or a Dean-Stark apparatus for azeotropic water removal), dissolve gentisic acid in a large excess of absolute ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Quantitative Data

While a specific, high-yield synthesis of this compound is not extensively documented in readily available literature, a patent for the synthesis of the structurally similar ethyl gallate using a rectification tower and molecular sieves for water removal reports a yield of up to 98.0%.[4] It is reasonable to expect that a similarly optimized process for this compound could achieve high yields.

ParameterValueReference
Plausible Yield >90% (optimized)Adapted from[4]
Melting Point 77-81 °C

Diagram of Chemical Synthesis

G Gentisic_Acid Gentisic Acid Ethyl_Gentisate This compound Gentisic_Acid->Ethyl_Gentisate  + Ethanol (H₂SO₄ catalyst, Reflux) Ethanol Ethanol Ethanol->Ethyl_Gentisate Water Water Ethyl_Gentisate->Water  + Water

Caption: Fischer-Speier esterification of gentisic acid to this compound.

Biosynthesis of this compound

A natural biosynthetic pathway for the direct production of this compound has not been prominently reported. However, the biosynthesis of its precursor, gentisic acid, is well-characterized in both plants and microorganisms. An engineered biosynthetic pathway for this compound can be proposed based on established metabolic engineering principles.

Biosynthesis of the Precursor: Gentisic Acid

Gentisic acid is a dihydroxybenzoic acid that can be synthesized through several metabolic routes.

In plants, gentisic acid is a catabolite of salicylic (B10762653) acid.[5] Salicylic acid itself is synthesized via two primary pathways:

  • Isochorismate Pathway: This is the primary route in Arabidopsis thaliana. Chorismate is converted to isochorismate, which is then transformed into salicylic acid.

  • Phenylalanine Ammonia-Lyase (PAL) Pathway: In many other plant species, salicylic acid is derived from phenylalanine.[5]

G cluster_isochorismate Isochorismate Pathway cluster_pal PAL Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Salicylic_Acid Salicylic Acid Isochorismate->Salicylic_Acid Gentisic_Acid Gentisic Acid Salicylic_Acid->Gentisic_Acid Hydroxylation Phenylalanine Phenylalanine Cinnamate trans-Cinnamic Acid Phenylalanine->Cinnamate Benzoic_Acid Benzoic Acid Cinnamate->Benzoic_Acid Benzoic_Acid->Salicylic_Acid

Caption: Proposed engineered biosynthetic pathway for this compound.

Experimental Protocol: Microbial Production of Gentisate

The following protocol is based on the study by Wang et al. (2021) for the production of gentisate in Pseudomonas chlororaphis P3. [6][7] Materials and Culture Conditions:

  • Engineered Pseudomonas chlororaphis P3 strain

  • Lysogeny Broth (LB) medium for strain construction

  • King's medium B (KB) for secondary metabolite production

  • Appropriate antibiotics for plasmid maintenance

Procedure:

  • Strain Activation and Pre-culture: Activate the engineered P. chlororaphis P3 strain on KB agar (B569324) medium. Inoculate a single colony into KB medium and incubate overnight at 28°C with shaking.

  • Fermentation: Inoculate a shake flask containing KB broth with the pre-culture to an initial OD₆₀₀ of 0.02. Incubate at 28°C with shaking at 220 rpm.

  • Induction (if applicable): If using an inducible promoter system, add the inducer (e.g., IPTG) at the appropriate cell density.

  • Sampling and Analysis: Collect samples at regular intervals to monitor cell growth (OD₆₀₀) and gentisate production. Analyze the supernatant for gentisate concentration using High-Performance Liquid Chromatography (HPLC).

Quantitative Data
ParameterValueReference
Gentisate Titer in Engineered P. chlororaphis P3 365 mg/L[6][7]

Conclusion

The synthesis of this compound is readily achievable through chemical methods, particularly Fischer-Speier esterification, with the potential for high yields under optimized conditions. While a natural biosynthetic pathway is not established, the well-understood biosynthesis of its precursor, gentisic acid, provides a solid foundation for the development of an engineered microbial production platform. The proposed pathway, leveraging acyl-CoA synthetases and alcohol acyltransferases, presents a promising avenue for the sustainable and biocatalytic production of this compound. Further research into the screening and engineering of suitable enzymes will be critical for realizing an efficient biosynthetic process. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to pursue the synthesis and production of this valuable compound.

References

Unveiling Ethyl Gentisate: A Technical Guide to Its Natural Occurrence and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl gentisate, a promising bioactive compound, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound and details a generalized experimental protocol for its isolation and purification, synthesized from established methodologies for similar fungal secondary metabolites.

Natural Occurrence of this compound

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Appearance White to off-white crystalline solid
Melting Point 98-101 °C
Solubility Soluble in methanol (B129727), ethanol, ethyl acetate (B1210297), and acetone. Sparingly soluble in water.

Generalized Experimental Protocol for Isolation and Purification

The following protocol is a composite methodology based on standard techniques for the isolation of secondary metabolites from fungal cultures. This serves as a foundational guide that can be adapted and optimized for the specific fungal strain being investigated.

Fungal Fermentation

A crucial first step is the cultivation of the target microorganism, such as a species of Penicillium, under conditions that promote the production of secondary metabolites.

1.1. Media Preparation and Inoculation:

  • Prepare a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB) or Czapek-Dox broth.

  • Sterilize the medium by autoclaving at 121°C for 15-20 minutes.

  • After cooling, inoculate the sterile medium with a pure culture of the selected fungal strain.

  • Incubate the culture flasks under appropriate conditions of temperature (typically 25-28°C) and agitation (e.g., 150-180 rpm) for a period of 7 to 21 days, depending on the growth and metabolite production characteristics of the strain.

Extraction of Secondary Metabolites

Following the fermentation period, the secondary metabolites are extracted from the culture broth.

2.1. Liquid-Liquid Extraction:

  • Separate the fungal biomass from the culture broth by filtration through cheesecloth or a similar material.

  • The cell-free culture broth is the primary source of extracellular metabolites.

  • Perform a liquid-liquid extraction of the culture broth using an organic solvent such as ethyl acetate. This is typically done by mixing the broth with an equal volume of the solvent in a separatory funnel, shaking vigorously, and allowing the layers to separate.

  • Repeat the extraction process 2-3 times to ensure complete recovery of the target compounds.

  • Combine the organic solvent fractions and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various compounds, requires further purification to isolate this compound.

3.1. Column Chromatography:

  • Subject the crude extract to column chromatography using a stationary phase such as silica (B1680970) gel (60-120 mesh).

  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). For example, a gradient of n-hexane:ethyl acetate from 100:0 to 0:100 can be employed.

  • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

3.2. Further Purification (if necessary):

  • Fractions containing the compound of interest, as identified by TLC and comparison with a standard if available, can be pooled and subjected to further purification steps.

  • Techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of methanol and water) can be used to achieve high purity.

Structure Elucidation

The final step involves confirming the identity and purity of the isolated compound.

  • Spectroscopic Analysis: Utilize techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) to determine the chemical structure of the isolated compound and confirm it as this compound.

  • Purity Assessment: The purity of the final compound can be assessed by HPLC.

Visualizing the Workflow

The following diagrams illustrate the key stages of the isolation process and a hypothetical biosynthetic pathway for gentisate, the precursor to this compound.

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Inoculation of Fungal Strain B Incubation in Liquid Medium A->B C Filtration to Separate Biomass B->C D Liquid-Liquid Extraction (Ethyl Acetate) C->D E Concentration of Organic Phase D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection & TLC Analysis F->G H Further Purification (HPLC) G->H I Structure Elucidation (NMR, MS) H->I J Purity Assessment (HPLC) I->J K K J->K Pure this compound

Caption: Generalized workflow for the isolation of this compound.

gentisate_biosynthesis cluster_pathway Hypothetical Gentisate Biosynthesis cluster_esterification Esterification Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase Salicylate Salicylate Isochorismate->Salicylate Salicylate Synthase Gentisate Gentisate Salicylate->Gentisate Salicylate 5-hydroxylase EthylGentisate This compound Gentisate->EthylGentisate Esterase/Synthase Ethanol Ethanol Ethanol->EthylGentisate

Caption: Hypothetical biosynthetic pathway leading to this compound.

This guide provides a foundational understanding of the natural occurrence and a practical framework for the isolation of this compound. Researchers are encouraged to adapt and optimize these protocols based on the specific microbial strains and laboratory resources available. Further investigation into the microbial biodiversity is likely to reveal more prolific natural sources of this valuable compound.

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of ethyl gentisate. Due to the limited availability of direct experimental data for this specific compound, information has been carefully curated from data on its parent compound, gentisic acid, and analogous ethyl esters. This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical Identity and Physical Properties

This compound, the ethyl ester of 2,5-dihydroxybenzoic acid (gentisic acid), is an aromatic organic compound. While specific experimental data for this compound is not widely published, its properties can be estimated based on the known characteristics of gentisic acid and similar ethyl esters.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyValue/Information for this compound (Estimated)Data from Related Compounds
Molecular Formula C₉H₁₀O₄Gentisic Acid: C₇H₆O₄[1][2]
Molecular Weight 182.17 g/mol Gentisic Acid: 154.12 g/mol [1][2]
CAS Number Not readily availableGentisic Acid: 490-79-9[2][3][4]
Appearance Likely a white to light yellow crystalline solid.Gentisic Acid: white to yellow powder.[1][2]
Melting Point (°C) Estimated to be lower than the parent acid.Gentisic Acid: 204-207 °C[4]; Ethyl Gallate: 160 - 162 °C[5]; Ethyl Acetate (B1210297): -83.6 °C[6]
Boiling Point (°C) Higher than analogous, less substituted ethyl esters.Ethyl Acetate: 77.1 °C[6]
Solubility Expected to be soluble in polar organic solvents like ethanol (B145695), methanol, and ethyl acetate; sparingly soluble in water.Gentisic acid is soluble in water and ethanol[1][7]. Its solubility increases with temperature and in basic conditions[7]. Gentisic acid is highly soluble in methanol, ethanol, and dimethylformamide, and moderately soluble in ethyl acetate and acetonitrile[8][9].

Spectroscopic Properties

The spectroscopic characteristics of this compound can be predicted by analyzing the spectra of analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Features for this compoundData from Analogous Compounds
¹H NMR - Aromatic protons (3H, multiplet). - Ethyl group protons: quartet (2H, -OCH₂CH₃) and triplet (3H, -OCH₂CH₃). - Hydroxyl protons (2H, broad singlets).Ethyl Benzoate: Signals for aromatic and ethyl group protons are well-defined[10]. Ethyl Acetate: Shows a characteristic triplet for the methyl part of the ethyl group and a quartet for the methylene (B1212753) part[11]. Mthis compound: Aromatic protons show distinct peaks[12].
¹³C NMR - Carbonyl carbon (~170 ppm). - Aromatic carbons (6 signals). - Ethyl group carbons (~60 ppm for -OCH₂- and ~14 ppm for -CH₃).Ethyl Benzoate: Shows distinct peaks for the carbonyl, aromatic, and ethyl carbons[13][14][15]. Ethyl Acetate: Carbonyl at ~171 ppm, -OCH₂- at ~60 ppm, and -CH₃ at ~14 ppm and ~21 ppm[16].
Infrared (IR) Spectroscopy (cm⁻¹) - Broad O-H stretch (~3200-3500). - Aromatic C-H stretch (~3000-3100). - Carbonyl (C=O) stretch of an α,β-unsaturated ester (~1715-1730). - C-O stretch (~1000-1300). - Aromatic C=C stretches (~1400-1600).Esters (general): Carbonyl stretch for aliphatic esters is 1735-1750 cm⁻¹, while for α,β-unsaturated esters it is 1715-1730 cm⁻¹[17]. C-O stretches are in the 1000-1300 cm⁻¹ region[17][18]. Ethyl Benzoate: Aromatic C-H stretch is observed around 3078 cm⁻¹[19].
Mass Spectrometry (MS) - Molecular ion peak (M⁺) at m/z = 182. - Fragmentation pattern likely showing loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 137. - Loss of an ethyl radical (-C₂H₅, m/z = 29).Ethyl Esters (general): A common fragmentation is the loss of the alkoxy group[20][21]. Ethyl Acetate: Molecular ion at m/z = 88, with a base peak at m/z = 43 ([CH₃CO]⁺)[22]. A fragment at m/z=29 corresponding to the ethyl cation is also observed[23]. Ethyl Benzoate: Shows a base peak at m/z = 105, corresponding to the loss of the ethoxy radical[24].

Experimental Protocols

3.1. Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound from gentisic acid and ethanol using an acid catalyst.

Materials:

  • Gentisic acid (2,5-dihydroxybenzoic acid)

  • Absolute ethanol

  • Concentrated sulfuric acid (or other acid catalyst like HCl)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium chloride (NaCl), saturated solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve gentisic acid in an excess of absolute ethanol. This is a reversible reaction, and using a large excess of the alcohol drives the equilibrium towards the formation of the ester[25][26].

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution while stirring[27].

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours[27]. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After cooling to room temperature, remove the excess ethanol using a rotary evaporator[27].

    • Add deionized water and ethyl acetate to the residue and transfer the mixture to a separatory funnel[27].

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine[27].

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound[27].

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

3.2. Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A sharp melting range is indicative of high purity[28].

Stability and Storage

While specific stability data for this compound is not available, general principles for ester stability suggest that it should be stored in a cool, dry place, protected from light and moisture to prevent hydrolysis.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activities and signaling pathways associated with this compound. While its parent compound, gentisic acid, is a known metabolite of aspirin (B1665792) and possesses anti-inflammatory and antioxidant properties, it is not established that this compound shares these activities or engages in specific signaling pathways[29]. The non-oxidative metabolism of ethanol can lead to the formation of fatty acid ethyl esters, but specific pathways involving this compound have not been detailed[30].

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization Gentisic_Acid Gentisic Acid Reaction Fischer Esterification (Reflux) Gentisic_Acid->Reaction Ethanol Ethanol Ethanol->Reaction Catalyst Acid Catalyst (H₂SO₄) Catalyst->Reaction Crude_Product Crude this compound Reaction->Crude_Product Workup Aqueous Work-up (Extraction, Washing) Crude_Product->Workup Drying Drying Workup->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification (Recrystallization/Chromatography) Solvent_Removal->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS MP Melting Point Analysis Pure_Product->MP

Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to Ethyl Gentisate (Ethyl 2,5-dihydroxybenzoate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of ethyl gentisate, more formally known as ethyl 2,5-dihydroxybenzoate (B8804636). It includes a detailed experimental protocol for its synthesis, a summary of its potential biological activities, and a plausible signaling pathway illustrating its antioxidant and anti-inflammatory mechanisms.

Molecular Structure and Formula

This compound is the ethyl ester of gentisic acid (2,5-dihydroxybenzoic acid). The esterification occurs at the carboxylic acid group, resulting in the chemical formula C₉H₁₀O₄.

IUPAC Name: ethyl 2,5-dihydroxybenzoate[1] Synonyms: this compound, Gentisic acid ethyl ester, 2,5-Dihydroxybenzoic acid ethyl ester[1] CAS Number: 3943-91-7[1] Molecular Formula: C₉H₁₀O₄[1]

The molecular structure consists of a benzene (B151609) ring substituted with two hydroxyl (-OH) groups at positions 2 and 5, and an ethyl ester group (-COOCH₂CH₃) at position 1.

Molecular Structure of this compound

Caption: 2D structure of the this compound molecule.

Physicochemical Data

The following table summarizes the key quantitative data for ethyl 2,5-dihydroxybenzoate.

PropertyValueReference
Molecular Weight 182.17 g/mol [1]
Appearance Solid
Melting Point 77-81 °C
Assay 97%
InChI 1S/C9H10O4/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,10-11H,2H2,1H3[1]
InChIKey GCUPAENRSCPHBM-UHFFFAOYSA-N[1]
SMILES CCOC(=O)c1cc(O)ccc1O

Experimental Protocol: Synthesis of this compound

The most common method for synthesizing this compound is the Fischer-Speier esterification of gentisic acid with ethanol (B145695) using an acid catalyst. The following protocol is adapted from a similar procedure for a related compound and is a standard method for this type of transformation.[2][3]

Materials:

  • Gentisic acid (2,5-dihydroxybenzoic acid)

  • Absolute ethanol (reagent grade)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), 5% aqueous solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or ethyl acetate (B1210297)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve gentisic acid in a large excess of absolute ethanol (e.g., for 10 mmol of gentisic acid, use 50-100 mL of ethanol).

  • Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL for a 10 mmol scale reaction) dropwise.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Let the reaction proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted gentisic acid), and finally with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Gentisic Acid in Ethanol B 2. Add Sulfuric Acid (Catalyst) A->B C 3. Reflux for 4-6 hours B->C D 4. Cool and Remove Excess Ethanol C->D Reaction Completion E 5. Extraction with Organic Solvent D->E F 6. Wash with Water, NaHCO3, and Brine E->F G 7. Dry Organic Layer F->G H 8. Evaporate Solvent & Purify G->H signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates ROS ROS TLR4->ROS IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases IkB_NFkB IkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB->IkB_NFkB COX2 COX-2 iNOS iNOS Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene induces Gene->COX2 Gene->iNOS EthylGentisate This compound EthylGentisate->NFkB inhibits translocation EthylGentisate->ROS scavenges EthylGentisate->COX2 inhibits

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of Ethyl Gentisate Esters

Introduction

This compound, the ethyl ester of gentisic acid (2,5-dihydroxybenzoic acid), is a phenolic compound that has garnered significant interest within the scientific community. As a derivative of a naturally occurring benzoic acid, it is explored for a variety of therapeutic applications owing to its diverse biological activities. This technical guide provides a comprehensive overview of the current research on the biological activities of this compound and its related esters, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Antioxidant Activity

The antioxidant properties of phenolic compounds like this compound are attributed to their ability to donate hydrogen atoms from their hydroxyl groups, thereby neutralizing free radicals. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Quantitative Data: Antioxidant Activity
CompoundAssayResult (IC50 / Other metric)Reference
Gentisic AcidDPPH Radical ScavengingEC50: 0.09, ARP: 11.1[1]
Gentisic AcidHydroxyl Radical Scavengingk = 1.1 × 10¹⁰ dm³mol⁻¹s⁻¹[2]
Gentisic AcidOrganohaloperoxyl Radical Scavengingk = 9.3 × 10⁷ dm³ mol⁻¹s⁻¹[2]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; ARP: Antioxidant Reducing Power; k: rate constant.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. A solution of DPPH in methanol (B129727) is mixed with various concentrations of the test compound. The mixture is incubated in the dark at room temperature. The absorbance is then measured, typically at 517 nm. The percentage of scavenging activity is calculated relative to a control.[3][4]

Hydroxyl Radical Scavenging Assay: This assay often involves the Fenton reaction (Fe²⁺ + H₂O₂) to generate hydroxyl radicals. These radicals can then react with a detector molecule (like deoxyribose or salicylate) to produce a colored or fluorescent product. The antioxidant's ability to scavenge the hydroxyl radicals reduces the formation of this product. The absorbance or fluorescence is measured to quantify the scavenging activity.[2][3]

Reducing Power Assay: This method is based on the principle of the reduction of ferric (Fe³⁺) to ferrous (Fe²⁺) ions by the antioxidant. The test compound is mixed with a phosphate (B84403) buffer and potassium ferricyanide. The mixture is incubated, and then trichloroacetic acid is added. A portion of the supernatant is mixed with distilled water and ferric chloride. The formation of a Perl's Prussian blue complex is measured spectrophotometrically at 700 nm. A higher absorbance indicates greater reducing power.[5][6]

Visualization: Antioxidant Mechanism

Antioxidant_Mechanism cluster_redox Redox Reaction cluster_outcome Outcome Ethyl_Gentisate This compound (Ar-OH) Stabilized_Radical Stabilized Radical (Ar-O•) Ethyl_Gentisate->Stabilized_Radical Donates H• Neutralization Radical Neutralization Ethyl_Gentisate->Neutralization leads to Free_Radical Free Radical (R•) Neutral_Molecule Neutral Molecule (RH) Free_Radical->Neutral_Molecule Accepts H• Oxidative_Stress Oxidative Stress Free_Radical->Oxidative_Stress causes

Caption: Mechanism of free radical scavenging by this compound.

Anti-inflammatory Activity

This compound and its parent compound, gentisic acid, have demonstrated potential in modulating inflammatory responses. This is often achieved by inhibiting the production of pro-inflammatory mediators and regulating key signaling pathways.

Quantitative Data: Anti-inflammatory Activity
CompoundModel/AssayDose% Inhibition / EffectReference
Arachic Acid Ethyl EsterCarrageenan-induced paw edema50.0 mg/kg62.5%[7][8]
Arachic Acid Ethyl EsterXylene-induced ear edema50.0 mg/kg54.5%[7][8]
Gentisic AcidLPS-stimulated macrophages-Suppressed NO and pro-inflammatory cytokine production[9]
Ethyl Acetate (B1210297)LPS/D-GalN-induced endotoxic shock-Decreased mRNA expression of COX2, iNOS, TNF-α[10]

NO: Nitric Oxide; LPS: Lipopolysaccharide; D-GalN: D-galactosamine; COX2: Cyclooxygenase-2; iNOS: Inducible nitric oxide synthase; TNF-α: Tumor necrosis factor-alpha.

Experimental Protocols

Carrageenan-Induced Paw Edema: This is a widely used in vivo model for acute inflammation. A phlogistic agent, carrageenan (typically 1% suspension), is injected into the sub-plantar tissue of a rat's hind paw. This induces a biphasic edema. The test compound is administered orally or intraperitoneally prior to the carrageenan injection. Paw volume is measured at various time points using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the treated group to the control group.[7][11][12]

Xylene-Induced Ear Edema: This model is used to assess acute topical anti-inflammatory activity. Xylene, an irritant, is applied to the surface of a mouse's ear. The test compound is also applied topically, often before or after the xylene application. After a set period, the mice are euthanized, and circular sections of both ears are weighed. The difference in weight between the treated and untreated ears indicates the degree of edema. The percentage inhibition is calculated relative to a control group.[7][8]

Measurement of Inflammatory Mediators (in vitro): Cell lines such as RAW 264.7 macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells are co-incubated with the test compound. The supernatant is then collected to measure the levels of nitric oxide (using the Griess reagent), prostaglandins, and cytokines (like TNF-α, IL-1β, and IL-6) using ELISA kits. Cell lysates can be used to analyze the expression of proteins like iNOS and COX-2 via Western blotting.[9][10]

Visualization: NF-κB Signaling Pathway Inhibition

NFkB_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Activation TLR4->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines results in Ethyl_Gentisate This compound Ethyl_Gentisate->IKK inhibits

Caption: Postulated inhibition of the NF-κB inflammatory pathway.

Anticancer and Cytotoxic Activity

The potential of this compound esters as anticancer agents is an emerging area of research. Studies have focused on their ability to inhibit the proliferation of cancer cells and induce apoptosis.

Quantitative Data: Cytotoxicity
Compound/ExtractCell LineResult (IC50)Reference
Gentisic AcidHTC cellsNot cytotoxic at 0.08-8 μg/mL[13][14]
Nano ethanol (B145695) fraction (Green Tea)MDA-MB-231 (Breast Cancer)10.70 μg/mL[15]
Nano ethyl acetate fraction (Green Tea)MDA-MB-231 (Breast Cancer)12.72 μg/mL[15]
N-tert-butyl gallamideMCF-7 (Breast Cancer)2.1 µg/mL[16]
N-hexyl-gallamideMCF-7 (Breast Cancer)3.5 µg/mL[16]

HTC: Hepatoma Tissue Culture; IC50: Half-maximal inhibitory concentration.

Experimental Protocol

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay used to assess cell viability and proliferation. Cancer cells are seeded in 96-well plates and allowed to adhere. They are then treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). After incubation, an MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product. A solubilizing agent (like DMSO or isopropanol) is then added to dissolve the formazan crystals. The absorbance of the purple solution is measured, usually between 500 and 600 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[13][14][17]

Visualization: MTT Assay Workflow

MTT_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate for Cell Adhesion Cell_Seeding->Incubation1 Treatment Add this compound Ester (various concentrations) Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 2-4h (Formazan Formation) MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement Calculation Calculate Cell Viability & IC50 Value Measurement->Calculation End End Calculation->End

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Activity

Esters of phenolic acids have been shown to possess antimicrobial properties against a range of bacteria and fungi. The activity is often influenced by the length of the alkyl chain.

Quantitative Data: Antimicrobial Activity
CompoundMicroorganismResult (MIC)Reference
Gentisic Acid Alkyl EstersE. coli, P. aeruginosa, S. aureus, C. albicans, A. brasiliensis1.2–20 mM[18]
Protocatechuic Acid Ethyl EsterS. aureus64 to 1024 µg/mL[19]
Aurantiamide acetate (from A. adianthifolia)C. parapsilosis, C. tropicalis, C. neoformans0.006 mg/ml[20]

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[20][21]

Agar (B569324) Disc Diffusion Method: This is a qualitative or semi-quantitative method to assess antimicrobial activity. A standardized inoculum of the microorganism is swabbed uniformly across an agar plate. Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface. The plate is incubated, and the antimicrobial agent diffuses from the disc into the agar. If the microorganism is susceptible, a clear zone of inhibition will appear around the disc. The diameter of this zone is measured to determine the extent of the antimicrobial activity.[21][22]

Tyrosinase Inhibitory Activity

This compound has been investigated for its ability to inhibit tyrosinase, the key enzyme in melanin (B1238610) synthesis. This activity makes it a candidate for use in skin-lightening agents.

Quantitative Data: Tyrosinase Inhibition
CompoundAssayResult (IC50)Reference
This compoundMammalian Tyrosinase Inhibition~20 µg/mL[23]
Mthis compoundMammalian Tyrosinase Inhibition~11 µg/mL[23]
Kojic AcidMammalian Tyrosinase Inhibition~6 µg/mL[23]
HydroquinoneMammalian Tyrosinase Inhibition~72 µg/mL[23]
Experimental Protocol

In Vitro Tyrosinase Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of tyrosinase, often using L-DOPA as a substrate. The enzyme (e.g., mushroom tyrosinase or from cell extracts) is pre-incubated with various concentrations of the test compound in a suitable buffer (e.g., phosphate buffer). The reaction is initiated by adding L-DOPA. The enzyme catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome (B613829), a colored product. The rate of dopachrome formation is monitored by measuring the increase in absorbance at approximately 475 nm. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[23]

Visualization: Melanin Synthesis Inhibition

Tyrosinase_Inhibition Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA catalyzed by Dopaquinone Dopaquinone L_DOPA->Dopaquinone catalyzed by Melanin Melanin Dopaquinone->Melanin ... (further steps) Tyrosinase Tyrosinase (Enzyme) Tyrosinase->L_DOPA Tyrosinase->Dopaquinone Ethyl_Gentisate This compound Ethyl_Gentisate->Tyrosinase inhibits

Caption: Inhibition of tyrosinase, a key enzyme in melanin production.

Conclusion

This compound and its related esters exhibit a promising spectrum of biological activities, including antioxidant, anti-inflammatory, cytotoxic, antimicrobial, and tyrosinase-inhibiting properties. The data and methodologies summarized in this guide highlight the therapeutic potential of these compounds. Further research, particularly in vivo studies and mechanistic explorations of their effects on signaling pathways, is warranted to fully elucidate their efficacy and safety profiles for potential drug development. This document serves as a foundational resource to guide future investigations in this exciting field.

References

Unveiling the Antioxidant Prowess of Ethyl Gentisate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl gentisate, the ethyl ester of gentisic acid, is a phenolic compound of significant interest for its antioxidant properties. This technical guide provides an in-depth exploration of its mechanism of action as an antioxidant, consolidating available data on its radical scavenging capabilities, effects on endogenous antioxidant systems, and its role in modulating cellular signaling pathways. Detailed experimental protocols for key antioxidant assays are provided to facilitate further research and development.

Core Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through a multi-faceted approach, encompassing direct radical scavenging and indirect cellular defense enhancement. Its mechanism is largely attributed to the dihydroxybenzoic acid moiety, which is shared with its parent compound, gentisic acid.

Direct Radical Scavenging

This compound can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The two hydroxyl groups on the aromatic ring are crucial for this activity, as they can donate a hydrogen atom to a free radical, thereby stabilizing it and terminating the radical chain reaction.

Metal Ion Chelation

While gentisic acid has been shown to possess metal chelating properties, specific data for this compound is less prevalent. The ability to chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), is a key antioxidant mechanism as it prevents them from participating in the Fenton reaction, a major source of hydroxyl radicals in biological systems.

Modulation of Cellular Signaling Pathways: The Nrf2-ARE Axis

A pivotal aspect of the antioxidant action of gentisate compounds involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. Upon exposure to oxidative stress or electrophilic compounds like gentisates, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. This leads to an enhanced cellular defense capacity against oxidative insults.

Nrf2_Pathway ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation EG This compound EG->Keap1_Nrf2 induces dissociation Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc translocates to nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT, GSH-Px) ARE->Antioxidant_Enzymes upregulates transcription Cellular_Protection Enhanced Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Nrf2 Signaling Pathway Activation by this compound.

Quantitative Antioxidant Activity

While specific quantitative data for this compound is limited in the literature, the antioxidant capacity of its parent compound, gentisic acid, and related ethyl acetate (B1210297) extracts provide valuable insights. It is important to note that the antioxidant activity of this compound itself may differ from that of gentisic acid due to the esterification of the carboxyl group.

Table 1: In Vitro Radical Scavenging and Antioxidant Capacity of Gentisic Acid

AssayCompound/ExtractIC50 / EC50 / ValueReference
DPPH Radical ScavengingGentisic AcidEC50: 0.09 (ARP: 11.1)[3]
ABTS Radical ScavengingEthyl Acetate Extract of Phyllanthus emblica (containing Ethyl Gallate)IC50: 5 µg/ml[4]
FRAPEthyl Acetate Fraction of Macaranga hypoleucaIC50: 0.99 µg/mL[5]

Effects on Endogenous Antioxidant Enzymes

This compound, likely through the activation of the Nrf2 pathway, can enhance the expression and activity of key endogenous antioxidant enzymes. These enzymes play a crucial role in detoxifying ROS and maintaining cellular redox homeostasis.

  • Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

  • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

  • Glutathione (B108866) Peroxidase (GSH-Px): Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.

In vivo studies on various ethyl acetate extracts have demonstrated their ability to increase the activities of SOD, CAT, and GSH-Px, suggesting a similar potential for this compound.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of this compound in methanol.

    • Use a standard antioxidant (e.g., ascorbic acid or Trolox) for comparison.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the this compound solution (or standard/blank) to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

DPPH_Workflow Prep Prepare Reagents (DPPH, this compound, Standard) Mix Mix DPPH and Sample in 96-well plate Prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.

    • Dilute the ABTS•⁺ stock solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of this compound.

  • Assay Procedure:

    • Add 20 µL of the this compound solution to 180 µL of the diluted ABTS•⁺ solution in a 96-well plate.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

    • Prepare a series of concentrations of this compound.

  • Assay Procedure:

    • Add 20 µL of the this compound solution to 180 µL of the FRAP reagent in a 96-well plate.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using a known concentration of FeSO₄.

    • The antioxidant capacity is expressed as Fe²⁺ equivalents (µM).

Metal Chelating Activity Assay

Principle: This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺). In the presence of a chelating agent, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in the red color of the complex.

Protocol:

  • Reagent Preparation:

    • Prepare solutions of this compound at various concentrations.

    • Prepare a 2 mM FeCl₂ solution.

    • Prepare a 5 mM ferrozine (B1204870) solution.

  • Assay Procedure:

    • Mix 1 mL of the this compound solution with 50 µL of 2 mM FeCl₂.

    • Initiate the reaction by adding 200 µL of 5 mM ferrozine.

    • Shake the mixture vigorously and let it stand at room temperature for 10 minutes.

    • Measure the absorbance at 562 nm.

  • Calculation:

    • The percentage of inhibition of ferrozine-Fe²⁺ complex formation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without sample), and A_sample is the absorbance in the presence of the sample.

    • Determine the IC50 value.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to inhibit the intracellular generation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin (DCFH) by peroxyl radicals.

Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) or human colon adenocarcinoma (Caco-2) cells in a 96-well black microplate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with PBS.

    • Incubate the cells with 25 µM DCFH-DA and various concentrations of this compound for 1 hour at 37°C.

    • Wash the cells with PBS.

    • Add a peroxyl radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.

    • Immediately measure fluorescence at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • The CAA unit is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated AUC for the sample and ∫CA is the integrated AUC for the control.

    • Results are often expressed as quercetin (B1663063) equivalents.

CAA_Workflow Cell_Culture Culture Cells (e.g., HepG2, Caco-2) Incubation1 Incubate with DCFH-DA and this compound Cell_Culture->Incubation1 Wash1 Wash with PBS Incubation1->Wash1 Add_AAPH Add AAPH (Peroxyl Radical Initiator) Wash1->Add_AAPH Measure_Fluorescence Measure Fluorescence Kinetically Add_AAPH->Measure_Fluorescence Calculate_CAA Calculate CAA Units Measure_Fluorescence->Calculate_CAA

References

Pharmacological Profile of Ethyl Gentisate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl gentisate, the ethyl ester of gentisic acid (2,5-dihydroxybenzoic acid), is a compound of growing interest in the pharmaceutical and cosmetic industries. As a derivative of a naturally occurring phenolic acid and a metabolite of aspirin, it exhibits a range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its core activities, underlying mechanisms, and quantitative data. This document is intended to serve as a resource for researchers and professionals involved in the development of new therapeutic and cosmeceutical agents.

Introduction

This compound (ethyl 2,5-dihydroxybenzoate) is a synthetic derivative of gentisic acid, a compound found in various plants and a minor metabolite of acetylsalicylic acid (aspirin)[1]. Its pharmacological profile is primarily characterized by its potent tyrosinase inhibitory activity, suggesting significant potential in the management of hyperpigmentation disorders and for skin lightening applications[1][2]. Furthermore, based on the well-documented antioxidant and anti-inflammatory properties of its parent compound, gentisic acid, this compound is presumed to possess similar activities[1][3]. This guide synthesizes the available preclinical data on this compound, providing a foundation for further research and development.

Physicochemical Properties

PropertyValueReference
IUPAC Name Ethyl 2,5-dihydroxybenzoate
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in ethanol, methanol, and other organic solvents.[4]

Pharmacodynamics

The primary pharmacodynamic effect of this compound that has been quantitatively studied is its inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis.

Tyrosinase Inhibition

This compound has been identified as a more effective inhibitor of mammalian melanocyte tyrosinase compared to its parent compound, gentisic acid, and the commercial skin-lightening agent, hydroquinone[5].

Table 1: In Vitro Tyrosinase Inhibitory Activity of this compound and Other Agents

CompoundIC₅₀ (µg/mL)IC₅₀ (µM)Source OrganismReference
This compound ~20~109.8Murine Melanoma[5]
Mthis compound~11~65.4Murine Melanoma[5]
Hydroquinone~72~653.8Murine Melanoma[5]
Kojic Acid~6~42.2Murine Melanoma[5]

IC₅₀ values were approximated from the cited source.

The inhibitory kinetics of this compound on tyrosinase have not been fully elucidated. However, studies on similar phenolic compounds suggest that it may act as a competitive or mixed-type inhibitor, potentially by chelating the copper ions in the active site of the enzyme[6][7].

A common method to assess tyrosinase inhibitory activity is a spectrophotometric assay using mushroom tyrosinase and L-DOPA as a substrate.

  • Reagents: Mushroom tyrosinase, L-DOPA, phosphate (B84403) buffer (pH 6.8), this compound (dissolved in a suitable solvent, e.g., DMSO).

  • Procedure:

    • Prepare various concentrations of this compound.

    • In a 96-well plate, add a solution of mushroom tyrosinase to each well.

    • Add the different concentrations of this compound to the respective wells.

    • Initiate the reaction by adding L-DOPA solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value. The mechanism of inhibition can be further investigated using Lineweaver-Burk plots by varying the substrate concentration[7][8].

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Tyrosinase Mushroom Tyrosinase Solution Mix Mix Enzyme and Inhibitor Tyrosinase->Mix LDOPA L-DOPA Solution Add_Substrate Add L-DOPA LDOPA->Add_Substrate Inhibitor This compound (Varying Conc.) Inhibitor->Mix Mix->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Abs Measure Absorbance (475 nm) Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution Mix Mix DPPH with Sample/Control DPPH->Mix Sample This compound (Serial Dilutions) Sample->Mix Control Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in Dark Mix->Incubate Measure_Abs Measure Absorbance (517 nm) Incubate->Measure_Abs Calculate_Scavenging Calculate % Scavenging Activity Measure_Abs->Calculate_Scavenging Determine_IC50 Determine IC50 Calculate_Scavenging->Determine_IC50 Putative_Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway LPS LPS IKK IKK LPS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFκB_nucleus->Cytokines Induces Transcription iNOS_COX2 iNOS, COX-2 NFκB_nucleus->iNOS_COX2 Induces Transcription Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters for Degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocates ARE ARE Nrf2_nucleus->ARE Binds HO1 HO-1 ARE->HO1 Induces Transcription HO1->Cytokines Inhibits Ethyl_Gentisate This compound Ethyl_Gentisate->IKK Inhibits (Putative) Ethyl_Gentisate->Keap1 Inhibits (Putative)

References

Ethyl Gentisate: A Technical Guide to its Tyrosinase Inhibitory Activity in Melanocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl gentisate, an ester of gentisic acid, has emerged as a compound of interest in the field of dermatology and cosmetology due to its potential as a tyrosinase inhibitor. Tyrosinase is a key enzyme in the melanogenesis pathway, responsible for the production of melanin (B1238610), the primary pigment determining skin, hair, and eye color. The overproduction of melanin can lead to hyperpigmentary disorders such as melasma, freckles, and age spots. Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening and depigmenting agents. This technical guide provides a comprehensive overview of the available scientific data on this compound as a tyrosinase inhibitor, its effects on melanocytes, and the underlying molecular mechanisms.

Quantitative Data on Inhibitory Activity

The efficacy of a tyrosinase inhibitor is primarily assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific data on the inhibition of melanin content and cytotoxicity for this compound are limited in the currently available literature, its direct inhibitory effect on tyrosinase has been quantified. For comparative purposes, data for other known tyrosinase inhibitors are also presented.

CompoundTyrosinase Inhibition IC50 (in vitro)Reference
This compound ~20 µg/mL[1]
Mthis compound~11 µg/mL[1]
Hydroquinone~72 µg/mL[1]
Kojic Acid~6 µg/mL[1]

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of tyrosinase inhibitors like this compound.

Mushroom Tyrosinase Activity Assay

This in vitro assay is a primary screening method to assess the direct inhibitory effect of a compound on tyrosinase activity.

Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopachrome (B613829), which can be measured spectrophotometrically at 475 nm. The presence of a tyrosinase inhibitor will reduce the rate of dopachrome formation.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing phosphate buffer and the test compound at various concentrations.

  • Add mushroom tyrosinase solution to each well and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at regular intervals for a defined period (e.g., 20 minutes) using a microplate reader.

  • The percentage of tyrosinase inhibition is calculated using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance with the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell Culture

Murine melanoma cell lines, such as B16F10, are commonly used for cellular assays to study melanogenesis.

Materials:

  • B16F10 melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain optimal growth.

Melanin Content Assay

This assay quantifies the amount of melanin produced by melanocytes after treatment with a test compound.

Principle: Melanin pigment is extracted from the cells and its quantity is determined by measuring the absorbance at a specific wavelength (typically around 405-490 nm).

Materials:

  • Cultured B16F10 cells

  • Test compound (e.g., this compound)

  • α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanogenesis)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 1N NaOH with 10% DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a culture plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 48-72 hours). α-MSH can be co-administered to stimulate melanin production.

  • After treatment, wash the cells with PBS and lyse them using the lysis buffer.

  • Incubate the cell lysates at a raised temperature (e.g., 80°C) for 1 hour to solubilize the melanin.

  • Transfer the lysates to a 96-well plate and measure the absorbance at 475 nm.

  • The melanin content can be normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).

Cell Viability (Cytotoxicity) Assay

This assay is crucial to ensure that the observed decrease in melanin content is due to the inhibition of melanogenesis and not due to the death of melanocytes.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

Materials:

  • Cultured B16F10 cells

  • Test compound (e.g., this compound)

  • MTT solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of the test compound for the same duration as the melanin content assay.

  • After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells. The IC50 value for cytotoxicity can be determined from the dose-response curve.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the melanogenesis signaling pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Materials:

  • Cultured B16F10 cells treated with the test compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-tyrosinase, anti-MITF, anti-pCREB, anti-CREB, anti-pERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a specific primary antibody overnight at 4°C.

  • Wash the membrane and incubate it with an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • The intensity of the bands can be quantified using densitometry software and normalized to a loading control like β-actin.

Signaling Pathways and Mechanism of Action

The process of melanogenesis is regulated by a complex network of signaling pathways. While the specific effects of this compound on these pathways are not yet fully elucidated, the known mechanisms of similar tyrosinase inhibitors and the general melanogenesis pathway provide a framework for understanding its potential mode of action.

The cAMP/PKA/CREB/MITF Pathway

The binding of α-MSH to its receptor (MC1R) on melanocytes activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF). MITF is a master regulator of melanogenesis, controlling the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). It is hypothesized that this compound may interfere with this pathway, potentially by inhibiting the phosphorylation of PKA or CREB, thereby downregulating MITF expression and subsequent tyrosinase production.

cAMP-PKA-CREB-MITF Pathway cluster_0 cluster_1 Nucleus alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB phosphorylates p_CREB p-CREB Nucleus Nucleus MITF_gene MITF Gene p_CREB->MITF_gene activates transcription MITF MITF MITF_gene->MITF Melanogenic_genes Melanogenic Genes (TYR, TRP-1, TRP-2) MITF->Melanogenic_genes activates transcription Melanin Melanin Melanogenic_genes->Melanin Ethyl_Gentisate This compound Ethyl_Gentisate->PKA potential inhibition Ethyl_Gentisate->CREB potential inhibition of phosphorylation

cAMP/PKA/CREB/MITF Signaling Pathway.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, also plays a role in regulating melanogenesis. The activation of ERK can lead to the phosphorylation and subsequent degradation of MITF, thereby inhibiting melanin synthesis. Some compounds have been shown to exert their depigmenting effects by activating the ERK pathway. It is possible that this compound could modulate this pathway, leading to a reduction in MITF levels and melanogenesis.

MAPK-ERK Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK phosphorylates p_ERK p-ERK MITF MITF p_ERK->MITF phosphorylates Degradation MITF Degradation MITF->Degradation Melanogenesis Melanogenesis Degradation->Melanogenesis inhibition Ethyl_Gentisate This compound Ethyl_Gentisate->ERK potential activation

MAPK/ERK Signaling Pathway in Melanogenesis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a potential tyrosinase inhibitor like this compound.

Experimental_Workflow Start Start: Identify Potential Tyrosinase Inhibitor (this compound) Assay1 In vitro Mushroom Tyrosinase Activity Assay Start->Assay1 Decision1 Active? Assay1->Decision1 Assay2 Cellular Assays (B16F10 Melanoma Cells) Decision1->Assay2 Yes Stop Stop Decision1->Stop No Sub_Assay2a Melanin Content Assay Assay2->Sub_Assay2a Sub_Assay2b Cell Viability Assay (e.g., MTT) Assay2->Sub_Assay2b Decision2 Inhibits Melanin without Cytotoxicity? Sub_Assay2a->Decision2 Sub_Assay2b->Decision2 Assay3 Mechanism of Action Studies Decision2->Assay3 Yes Decision2->Stop No Sub_Assay3a Western Blot Analysis (MITF, TRPs, p-CREB, p-ERK) Assay3->Sub_Assay3a End Lead Compound for Further Development Sub_Assay3a->End

Workflow for Evaluating Tyrosinase Inhibitors.

Conclusion

This compound demonstrates promising in vitro inhibitory activity against mushroom tyrosinase, suggesting its potential as a skin depigmenting agent.[1] However, further in-depth studies are required to fully characterize its efficacy and safety in a cellular context. Specifically, quantitative data on its ability to inhibit melanin production in melanocytes and its corresponding cytotoxicity are crucial for determining its therapeutic window. Moreover, elucidation of its precise mechanism of action within the complex signaling networks that regulate melanogenesis will be essential for its development as a targeted and effective therapeutic agent for hyperpigmentary disorders. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such investigations.

References

An In-depth Technical Guide to the Anti-inflammatory Properties of Ethyl Gentisate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl gentisate, the ethyl ester of gentisic acid (2,5-dihydroxybenzoic acid), and its derivatives are emerging as a class of compounds with significant therapeutic potential, particularly in the realm of inflammation. This technical guide provides a comprehensive overview of the anti-inflammatory properties of these molecules, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated source of data and protocols to facilitate further investigation into this promising class of anti-inflammatory agents.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

Gentisic acid, a metabolite of aspirin, has long been known for its anti-inflammatory properties. Its ethyl ester, this compound, and other derivatives are now being explored as potentially more potent and pharmacokinetically favorable alternatives. This guide delves into the available scientific literature to present a detailed technical summary of their anti-inflammatory activities.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound derivatives are believed to be mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes and mediators. While direct quantitative data for many this compound derivatives remains limited, studies on structurally related compounds and the parent molecule, gentisic acid, provide significant insights into their potential mechanisms.

Inhibition of Pro-inflammatory Enzymes

Cyclooxygenases (COX-1 and COX-2): These enzymes are responsible for the synthesis of prostaglandins (B1171923) (PGs), which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. Gentisic acid has been shown to inhibit cyclooxygenase.[1] It is plausible that its ethyl ester derivatives also possess COX inhibitory activity.

Lipoxygenases (LOX): LOX enzymes catalyze the production of leukotrienes, another class of potent inflammatory mediators. Inhibition of this pathway is a target for anti-inflammatory drug development.

Modulation of Inflammatory Signaling Pathways

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling cascade is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. One study has shown that an isomer of this compound, ethyl 2,3-dihydroxybenzoate, can dose-dependently inhibit the hydrogen peroxide-induced activation of NF-κB in monocytes.[2] This suggests that this compound derivatives may exert their anti-inflammatory effects by suppressing this critical pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Modulation of this pathway is another potential mechanism for the anti-inflammatory action of these compounds.

Reduction of Inflammatory Mediators

Nitric Oxide (NO): Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Many anti-inflammatory compounds act by inhibiting iNOS expression or activity.

Prostaglandin (B15479496) E2 (PGE2): PGE2 is a major prostaglandin involved in inflammation, fever, and pain. Inhibition of its production is a key target for anti-inflammatory therapies.

Pro-inflammatory Cytokines (TNF-α, IL-6, etc.): Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are potent pro-inflammatory cytokines that drive and perpetuate inflammatory responses. The ability to suppress the production of these cytokines is a key characteristic of effective anti-inflammatory agents.

Quantitative Data on Anti-inflammatory Activity

While specific quantitative data for a wide range of this compound derivatives is not extensively available in the public domain, the following tables summarize representative data for related compounds to provide a benchmark for interpreting results from future experiments.

Table 1: In Vitro Inhibition of Pro-inflammatory Markers by Related Ethyl Esters

CompoundAssayCell LineStimulantIC50 ValueSource
Ethyl CaffeateNitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS5.5 µg/mL[3]

Table 2: In Vivo Anti-inflammatory Activity of a Related Compound in the Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDoseRoute of AdministrationMax. Inhibition of Edema (%)Time PointSource
MAK01 (a pivalate-based Michael product)Mice30 mg/kgOral40.58 ± 0.845 hours[4]

Experimental Protocols

This section details common methodologies for assessing the anti-inflammatory properties of this compound derivatives.

In Vitro Assays

This assay is widely used to screen for anti-inflammatory activity.

  • Cell Line: RAW 264.7 murine macrophages are commonly used.

  • Protocol:

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound (this compound derivative) for a specified time (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS; e.g., 1 µg/mL), to induce iNOS expression and NO production.

    • Incubate for a further period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Determine the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent.

    • Measure the absorbance at approximately 540 nm.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

  • Cell Viability: It is crucial to perform a concurrent cell viability assay (e.g., MTT or LDH assay) to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.

This assay determines the ability of a compound to inhibit the activity of COX enzymes.

  • Method: Commercially available COX inhibitor screening kits are often used. These kits typically measure the production of prostaglandins from arachidonic acid by purified COX-1 and COX-2 enzymes.

  • Protocol:

    • Prepare a reaction mixture containing the COX enzyme, heme, and a reaction buffer.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time at a controlled temperature.

    • Stop the reaction and measure the amount of prostaglandin produced, often using an enzyme immunoassay (EIA).

    • Calculate the percentage of inhibition and the IC50 value for each isoform.

In Vivo Assays

This is a classic and widely used model of acute inflammation.[5][6][7][8]

  • Animal Model: Rats or mice are typically used.

  • Protocol:

    • Administer the test compound (this compound derivative) orally or intraperitoneally at various doses.

    • After a set period (e.g., 30-60 minutes), inject a solution of carrageenan (e.g., 1% in saline) into the sub-plantar region of one of the hind paws.

    • Measure the volume of the paw at regular intervals (e.g., every hour for up to 5-6 hours) using a plethysmometer.

    • The increase in paw volume is an indicator of edema and inflammation.

    • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways potentially modulated by this compound derivatives.

G stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor ikk IKK Complex receptor->ikk MyD88-dependent mapkkk MAPKKK receptor->mapkkk ethyl_gentisate This compound Derivatives ethyl_gentisate->ikk Inhibits mapk MAPK (p38, JNK, ERK) ethyl_gentisate->mapk Inhibits? nfkb_path NF-κB Pathway ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates nfkb_n NF-κB gene_transcription Pro-inflammatory Gene Transcription nfkb_n->gene_transcription inos iNOS gene_transcription->inos upregulates cox2 COX-2 gene_transcription->cox2 upregulates cytokines Cytokines (TNF-α, IL-6) gene_transcription->cytokines upregulates mapk_path MAPK Pathway mapkk MAPKK mapkkk->mapkk mapkk->mapk ap1 AP-1 mapk->ap1 ap1->nucleus translocates outputs Inflammatory Outputs no NO inos->no pgs Prostaglandins cox2->pgs

Caption: Potential anti-inflammatory mechanism of this compound derivatives.

G start Start prepare_cells Prepare RAW 264.7 Macrophages start->prepare_cells add_compound Add this compound Derivative (various conc.) prepare_cells->add_compound add_lps Add LPS (1 µg/mL) add_compound->add_lps incubate Incubate (24 hours) add_lps->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant viability Perform Cell Viability Assay (e.g., MTT) incubate->viability griess_reagent Add Griess Reagent collect_supernatant->griess_reagent measure_absorbance Measure Absorbance (540 nm) griess_reagent->measure_absorbance calculate Calculate % Inhibition and IC50 measure_absorbance->calculate

Caption: Workflow for in vitro nitric oxide inhibition assay.

G start Start administer_compound Administer this compound Derivative to Rodents start->administer_compound induce_edema Inject Carrageenan into Paw administer_compound->induce_edema measure_volume Measure Paw Volume (hourly for 5-6 hours) induce_edema->measure_volume calculate Calculate % Edema Inhibition measure_volume->calculate

Caption: Workflow for in vivo carrageenan-induced paw edema assay.

Conclusion and Future Directions

This compound and its derivatives represent a promising avenue for the development of novel anti-inflammatory therapeutics. The available evidence, largely extrapolated from studies on related compounds, suggests that their mechanism of action likely involves the inhibition of key pro-inflammatory enzymes and the modulation of critical signaling pathways such as NF-κB.

However, to fully realize the therapeutic potential of this class of compounds, further research is imperative. Specifically, there is a pressing need for:

  • Synthesis and screening of a broader library of this compound derivatives to establish clear structure-activity relationships.

  • Generation of robust quantitative in vitro data for these derivatives against a panel of inflammatory targets (COX-1, COX-2, LOX, iNOS, TNF-α, IL-6, etc.).

  • Comprehensive in vivo studies in various models of inflammation to assess efficacy, pharmacokinetics, and safety.

  • Detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by the most promising lead compounds.

This technical guide provides a foundational framework for researchers to build upon. By systematically addressing the current knowledge gaps, the scientific community can unlock the full therapeutic potential of this compound derivatives in the fight against inflammatory diseases.

References

Understanding the Enzyme Kinetics of Ethyl Gentisate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl gentisate, the ethyl ester of gentisic acid (2,5-dihydroxybenzoic acid), is a compound of growing interest in pharmacological and cosmeceutical research. Its potential to modulate the activity of various key enzymes makes it a candidate for development in therapeutic and skin care applications. This technical guide provides a comprehensive overview of the current understanding of the enzyme kinetics of this compound, focusing on its interactions with tyrosinase and other medically relevant enzymes. Due to the limited availability of specific kinetic data for this compound, this guide also includes information on its parent compound, gentisic acid, to provide a broader context for its potential enzymatic interactions. Detailed experimental protocols for key enzyme inhibition assays are provided to facilitate further research in this area.

Data Presentation: Enzyme Inhibition by this compound and Gentisic Acid

The following tables summarize the available quantitative data on the inhibitory effects of this compound and gentisic acid on various enzymes.

CompoundEnzymeSubstrateIC50KiMode of InhibitionReference
This compoundTyrosinaseL-DOPA~20 µg/mLNot ReportedNot Reported[1]

Table 1: Quantitative data for this compound enzyme inhibition.

CompoundEnzymeEffectNotesReference
Gentisic AcidHyaluronidase (B3051955)InhibitionSpecific kinetic data not available.
Gentisic AcidCyclooxygenaseIrreversible InhibitionOccurs upon electrochemical oxidation.[2]
Gentisic AcidProlyl HydroxylaseInhibitionStructural analog of α-ketoglutarate and ascorbate.

Table 2: Qualitative and mechanistic data for Gentisic Acid enzyme inhibition.

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols can be adapted for the investigation of this compound's inhibitory potential.

Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on tyrosinase activity using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound

  • Kojic acid (positive control)

  • Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM sodium phosphate buffer (pH 6.8).

    • Dissolve mushroom tyrosinase in cold phosphate buffer to a concentration of 1000 units/mL. Keep on ice.

    • Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. Prepare fresh.

    • Dissolve this compound and kojic acid in DMSO to prepare stock solutions (e.g., 10 mM). Prepare serial dilutions in phosphate buffer.

  • Assay Protocol (in a 96-well plate):

    • Test Wells: 40 µL of phosphate buffer, 20 µL of this compound dilution, and 20 µL of tyrosinase solution.

    • Positive Control Wells: 40 µL of phosphate buffer, 20 µL of kojic acid dilution, and 20 µL of tyrosinase solution.

    • Negative Control Well (No Inhibitor): 60 µL of phosphate buffer and 20 µL of tyrosinase solution.

    • Blank Well: 80 µL of phosphate buffer.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of L-DOPA solution to all wells to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 10-20 minutes to monitor the formation of dopachrome.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

    • To determine the mode of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or Dixon plots.

Xanthine (B1682287) Oxidase Inhibition Assay

Objective: To evaluate the inhibitory potential of this compound on xanthine oxidase activity.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Allopurinol (B61711) (positive control)

  • Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5-7.8)

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a phosphate buffer (e.g., 70 mM, pH 7.5).

    • Prepare a stock solution of xanthine oxidase in phosphate buffer (e.g., 0.1 units/mL).

    • Prepare a substrate solution of xanthine (e.g., 150 µM) in the same buffer.

    • Dissolve this compound and allopurinol in DMSO to prepare stock solutions and then dilute with buffer.

  • Assay Protocol (in a 96-well plate):

    • To each well, add 50 µL of the test solution (this compound or allopurinol at various concentrations) or vehicle (for control), 35 µL of phosphate buffer, and 30 µL of the xanthine oxidase solution.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 60 µL of the xanthine substrate solution to each well.

  • Absorbance Measurement: Immediately monitor the absorbance at 295 nm for several minutes to measure the formation of uric acid.

  • Data Analysis:

    • Calculate the rate of uric acid formation.

    • Determine the percentage of inhibition as described for the tyrosinase assay.

    • Calculate the IC50 value.

    • Kinetic analysis (Lineweaver-Burk or Dixon plots) can be performed by varying substrate and inhibitor concentrations to determine the mode of inhibition and Ki.[3]

Lipoxygenase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on lipoxygenase activity.

Materials:

  • Lipoxygenase (e.g., from soybean)

  • Linoleic acid

  • Borate (B1201080) Buffer (0.2 M, pH 9.0)

  • DMSO

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.2 M borate buffer (pH 9.0).

    • Prepare a substrate solution of linoleic acid in ethanol (B145695) and dilute in the borate buffer.

    • Dissolve lipoxygenase in the borate buffer.

    • Dissolve this compound in DMSO.

  • Assay Protocol:

    • In a cuvette, mix the enzyme solution with the this compound solution (or DMSO for control) and incubate for a few minutes at 25°C.

    • Initiate the reaction by adding the linoleic acid substrate.

  • Absorbance Measurement: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 3-6 minutes), which corresponds to the formation of hydroperoxides.

  • Data Analysis:

    • Calculate the rate of the reaction.

    • Determine the percentage of inhibition and IC50 value.

    • Kinetic studies can be conducted to elucidate the mechanism of inhibition.[4]

Hyaluronidase Inhibition Assay

Objective: To assess the inhibitory activity of this compound against hyaluronidase.

Materials:

  • Hyaluronidase (e.g., from bovine testes)

  • Hyaluronic acid

  • Acetate Buffer (0.1 M, pH 3.6)

  • Calcium chloride (CaCl2)

  • Potassium tetraborate (B1243019)

  • p-Dimethylaminobenzaldehyde (DMAB) solution

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Incubation: Mix the hyaluronidase solution with the this compound solution (or buffer for control) and incubate at 37°C for 20 minutes.

  • Enzyme Activation: Add CaCl2 solution to the mixture and incubate for another 20 minutes at 37°C.

  • Substrate Reaction: Add the hyaluronic acid solution and incubate for 40 minutes at 37°C.

  • Color Development: Stop the reaction and develop color by adding potassium tetraborate and then DMAB solution, with heating and cooling steps as required by the specific protocol.

  • Absorbance Measurement: Measure the absorbance at 585 nm.

  • Data Analysis: The percentage of inhibition is calculated based on the absorbance values, and the IC50 can be determined.[5][6]

Collagenase Inhibition Assay

Objective: To determine if this compound inhibits collagenase activity.

Materials:

  • Collagenase (e.g., from Clostridium histolyticum)

  • Fluorescein-conjugated gelatin or a synthetic peptide substrate (e.g., FALGPA)

  • Reaction Buffer (e.g., Tris-HCl with NaCl and CaCl2)

  • Microplate reader (fluorescence or absorbance)

Procedure (using a fluorogenic substrate):

  • Reaction Mixture: In a microplate well, combine the collagenase enzyme, the reaction buffer, and the this compound solution (or buffer for control).

  • Substrate Addition: Add the fluorogenic substrate to initiate the reaction.

  • Fluorescence Measurement: Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for fluorescein-conjugated gelatin).[7]

Procedure (using a colorimetric substrate like FALGPA):

  • Follow a similar procedure but monitor the change in absorbance at the appropriate wavelength (e.g., 345 nm).[8]

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition and IC50 value.

Elastase Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on elastase.

Materials:

  • Elastase (e.g., from porcine pancreas)

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (substrate)

  • Tris-HCl Buffer (e.g., 0.1 M, pH 8.0)

  • Microplate reader

Procedure:

  • Pre-incubation: In a microplate well, mix the elastase solution with the this compound solution (or buffer for control) and incubate for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: Add the substrate solution to start the reaction.

  • Absorbance Measurement: Incubate at 37°C and measure the absorbance at 405 nm after a specific time (e.g., 30 minutes) to quantify the release of p-nitroaniline.[9]

  • Data Analysis: Calculate the percentage of inhibition and the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Prepare 96-well Plate reagents->plate pre_incubation Pre-incubate Enzyme + Inhibitor plate->pre_incubation reaction Initiate Reaction with Substrate pre_incubation->reaction measurement Measure Absorbance/ Fluorescence over Time reaction->measurement rate Calculate Reaction Rates measurement->rate inhibition Calculate % Inhibition rate->inhibition ic50 Determine IC50 inhibition->ic50 kinetics Kinetic Analysis (Lineweaver-Burk/Dixon) inhibition->kinetics

Figure 1: General experimental workflow for determining enzyme inhibition kinetics.

Tyrosinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF_gene MITF Gene CREB->MITF_gene Activates Transcription MITF_protein MITF MITF_gene->MITF_protein Translates to Tyrosinase_gene Tyrosinase Gene MITF_protein->Tyrosinase_gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase Translates to L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further reactions Ethyl_Gentisate This compound Ethyl_Gentisate->Tyrosinase Inhibits

Figure 2: Simplified signaling pathway of melanogenesis and the inhibitory action of this compound on tyrosinase.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation Uric_Acid Uric Acid Xanthine->Uric_Acid Oxidation ROS Reactive Oxygen Species (ROS) Xanthine->ROS Co-produces Inflammation Inflammation (e.g., Gout) Uric_Acid->Inflammation Contributes to XO Xanthine Oxidase ROS->Inflammation Contributes to Ethyl_Gentisate This compound (Potential Inhibitor) Ethyl_Gentisate->XO Potentially Inhibits

Figure 3: The role of xanthine oxidase in uric acid production and inflammation, and the potential inhibitory action of this compound.

Lipoxygenase_Pathway Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid Releases PLA2 Phospholipase A2 Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes Metabolizes to LOX Lipoxygenase (e.g., 5-LOX) Inflammation Inflammation Leukotrienes->Inflammation Mediate Ethyl_Gentisate This compound (Potential Inhibitor) Ethyl_Gentisate->LOX Potentially Inhibits

Figure 4: The lipoxygenase pathway in inflammation and the potential point of inhibition by this compound.

Conclusion

This compound has demonstrated inhibitory activity against tyrosinase, a key enzyme in melanogenesis. While specific kinetic data for its interaction with other enzymes such as xanthine oxidase, lipoxygenase, hyaluronidase, collagenase, and elastase are not yet widely available, its structural similarity to known inhibitors and the observed activity of its parent compound, gentisic acid, suggest that it is a promising candidate for further investigation. The experimental protocols provided in this guide offer a foundation for researchers to explore the enzyme kinetics of this compound in greater detail. A thorough understanding of its inhibitory profile is crucial for its potential development as a therapeutic agent or active ingredient in dermatological and pharmaceutical products. Future research should focus on determining the IC50 values, Ki constants, and modes of inhibition of this compound against a broader panel of enzymes to fully elucidate its pharmacological potential.

References

A Technical Guide to the Solubility and Stability of Ethyl Gentisate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl gentisate, the ethyl ester of gentisic acid (2,5-dihydroxybenzoic acid), is a compound of interest in pharmaceutical and chemical research. As with any active pharmaceutical ingredient (API) or lead compound, a thorough understanding of its physicochemical properties is fundamental to the development of formulations, analytical methods, and manufacturing processes. This technical guide provides an in-depth overview of the core solubility and stability characteristics of this compound, offering detailed experimental protocols and insights relevant to researchers, scientists, and drug development professionals. While specific quantitative data for this compound is not extensively available in public literature, this guide leverages data from structurally related compounds and established scientific principles to provide a robust framework for its evaluation.

I. Solubility Profile of this compound

The solubility of an API is a critical determinant of its bioavailability and is a key factor in the design of dosage forms. This compound, as an ester, is expected to exhibit solubility characteristics influenced by its parent molecule, gentisic acid, but modified by the ethyl group, which increases its lipophilicity.

General Solubility Characteristics

Esters like this compound generally exhibit poor solubility in water and higher solubility in organic solvents.[1] The presence of two hydroxyl groups on the benzene (B151609) ring will contribute to some polarity, but the ethyl ester group will dominate, making it more soluble in semi-polar and non-polar solvents. Factors such as the structure of the API, solvent polarity, and temperature are crucial in determining solubility.[2][3]

Quantitative Solubility Data (Proxy Data)

Direct, experimentally determined solubility data for this compound in a range of solvents is limited. However, the solubility of its parent compound, gentisic acid, provides a valuable reference point for selecting appropriate solvents for initial screening and formulation development. The data presented below for gentisic acid should be interpreted as a guide, with the understanding that this compound's solubility in polar solvents like water will likely be lower, and its solubility in less polar organic solvents will likely be higher.

Table 1: Solubility of Gentisic Acid in Various Solvents at 25°C and 40°C

Solvent Solubility at 298.15 K (25 °C) ( g/100g of solvent) Solubility at 313.15 K (40 °C) ( g/100g of solvent)
Water 0.85 1.55
Methanol 42.3 53.8
Ethanol 33.1 43.2
1-Propanol 27.2 36.4
2-Propanol 24.5 33.1
2-Butanone 26.9 38.2
Ethyl Acetate 15.1 22.4
Acetonitrile 13.9 20.1
Dimethylformamide (DMF) 68.4 81.2

Data adapted from a study on gentisic acid by I. L. dos Ramos et al. (2018). This data is for a structurally related compound and serves as a reference.[4]

II. Stability Profile of this compound

Stability testing is a mandatory component of drug development, providing evidence of how the quality of an API varies over time under the influence of environmental factors like temperature, humidity, and light. For this compound, the primary stability concerns would be hydrolysis of the ester linkage and potential oxidation of the dihydroxy-substituted benzene ring.

Potential Degradation Pathways

The most common degradation pathway for esters is hydrolysis, which can be catalyzed by acid or base.[5] This reaction would cleave the ester bond of this compound, yielding gentisic acid and ethanol. The rate of hydrolysis is highly dependent on pH and temperature.[6] The phenolic hydroxyl groups also make the molecule susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions.

ICH Stability Testing Conditions

Regulatory guidelines from the International Council for Harmonisation (ICH) define standard conditions for stability testing to ensure that an API is stable for its intended shelf life. These studies involve long-term testing under expected storage conditions and accelerated testing under stressed conditions to predict degradation.[7][8]

Table 2: ICH Conditions for Stability Testing of an Active Pharmaceutical Ingredient

Study Storage Condition Minimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months

RH = Relative Humidity. Intermediate testing is required if a significant change occurs during accelerated testing.[9]

A "significant change" for an API is defined as a failure to meet its established specification.[8]

III. Experimental Protocols

The following section provides detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Solubility Determination by Isothermal Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the saturation solubility of this compound in various solvents at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (HPLC grade)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Procedure:

  • Preparation of Standard Solutions: Accurately prepare a stock solution of this compound in a solvent in which it is freely soluble. Perform serial dilutions to create a set of standard solutions of known concentrations to generate a calibration curve.[4]

  • Equilibration: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Incubation: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) sufficient to reach equilibrium.

  • Sampling: After equilibration, allow the vials to stand undisturbed at the set temperature for the solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids.

  • Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.[2]

  • Calculation: Use the measured concentration and the dilution factor to calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/100 mL.

Protocol 2: Forced Degradation (Stress Testing)

This protocol is designed to identify likely degradation products and establish a stability-indicating analytical method.

Objective: To evaluate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven and photostability chamber

  • Validated HPLC method with a mass spectrometer (LC-MS) is recommended for peak identification.

Procedure: Stress testing should be carried out on a single batch of the API.[9]

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Heat the solution (e.g., at 60°C) for a set period. Take samples at various time points, neutralize them, and analyze by HPLC.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Keep at room temperature or heat gently. Take samples, neutralize, and analyze. The ester is expected to be highly susceptible to base hydrolysis.[5]

  • Oxidation: Dissolve this compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂). Monitor the sample over time at room temperature and analyze by HPLC.

  • Thermal Degradation: Expose solid this compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C) for several weeks.[9] Analyze the sample at different time points.

  • Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze the sample and a dark control.

  • Analysis: For all conditions, use the HPLC method to separate the parent peak from any degradation products. The goal is to achieve a mass balance and identify the structure of significant degradants, ideally using LC-MS.

Protocol 3: Formal ICH Stability Study

This protocol outlines a long-term and accelerated stability study according to regulatory guidelines.

Objective: To establish a re-test period or shelf life for this compound and recommend storage conditions.

Materials:

  • At least three primary batches of this compound.[7]

  • Packaging that simulates the proposed container closure system for storage and distribution.[8]

  • ICH-compliant stability chambers.

  • Validated stability-indicating analytical method.

Procedure:

  • Protocol Design: Define the batches to be tested, container closure system, storage conditions (long-term, and accelerated), testing frequency, and specifications.

  • Initial Analysis (Time Zero): Perform a full analysis on all batches to establish the initial data for all specified attributes (e.g., appearance, assay, purity/impurities, water content).

  • Storage: Place the packaged samples in the designated stability chambers under the conditions outlined in Table 2.

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[9]

    • Accelerated: Test at 0, 3, and 6 months.[9]

  • Evaluation: At each time point, pull samples and test for the specified attributes. Compare the results to the specifications. Any significant change or failure to meet specifications should be investigated. The data is used to establish a re-test period by evaluating the stability profile over time.

IV. Visualizations: Workflows and Relationships

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_standards Prepare Standard Solutions & Calibration Curve analyze Analyze via HPLC / UV-Vis prep_standards->analyze Calibrate prep_samples Add Excess this compound to Solvent equilibration Agitate at Constant Temperature (24-72h) prep_samples->equilibration Place in shaker settle Allow Solids to Settle equilibration->settle filter_sample Filter Supernatant (0.45 µm filter) settle->filter_sample dilute Dilute Saturated Solution filter_sample->dilute dilute->analyze calculate Calculate Solubility (mg/mL) analyze->calculate

Stability_Study_Workflow cluster_setup Phase 1: Method Development cluster_formal Phase 2: Formal ICH Study cluster_eval Phase 3: Evaluation stress_test Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) method_dev Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) stress_test->method_dev time_zero Time Zero Analysis (≥3 Batches) method_dev->time_zero Use validated method storage Long-Term Storage (e.g., 25°C/60%RH) Accelerated Storage (e.g., 40°C/75%RH) time_zero->storage pull_points Pull Samples at Scheduled Time Points storage->pull_points Periodic analysis Test Samples Against Specifications pull_points->analysis data_eval Evaluate Data Trends analysis->data_eval analysis->data_eval Compare to T0 & Specs retest Establish Re-test Period & Storage Conditions data_eval->retest

V. Conclusion

While specific, published quantitative data on the solubility and stability of this compound is scarce, a robust evaluation framework can be constructed based on its chemical structure, data from related compounds like gentisic acid, and established international guidelines. This compound is anticipated to be more soluble in organic solvents than in water and is susceptible to hydrolytic and oxidative degradation. The experimental protocols detailed in this guide provide a comprehensive roadmap for researchers to systematically determine its solubility in various solvent systems and to perform the necessary stress and long-term stability studies. This essential data will empower scientists and drug development professionals to make informed decisions in formulation design, analytical method development, and regulatory submissions. It is critical that researchers perform these experimental studies to confirm the specific properties of their this compound material.

References

Spectroscopic Analysis of Ethyl Gentisate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of ethyl gentisate, a key organic compound with applications in pharmaceutical and chemical research. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, provides detailed experimental protocols for data acquisition, and outlines the logical workflow for structural elucidation.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted quantitative spectroscopic data for this compound based on the analysis of structurally related compounds, including gentisic acid, ethyl benzoate, and other substituted ethyl esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.3-1.4Triplet3H-CH₃ (Ethyl group)
~4.3-4.4Quartet2H-OCH₂- (Ethyl group)
~6.7-7.3Multiplet3HAromatic protons (H-3, H-4, H-6)
~9.0-10.0Singlet (broad)1HPhenolic -OH (at C-2)
~11.0-12.0Singlet (broad)1HPhenolic -OH (at C-5)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~14-CH₃ (Ethyl group)
~61-OCH₂- (Ethyl group)
~115-120Aromatic CH carbons
~150-160Aromatic C-O carbons
~170C=O (Ester carbonyl)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description of Vibration
3500-3200 (broad)O-H stretching (phenolic hydroxyls)
3000-2850C-H stretching (aliphatic)
~1720-1700C=O stretching (ester carbonyl)
~1600, ~1480C=C stretching (aromatic ring)
~1250C-O stretching (ester)
~1100C-O stretching (phenol)
Ultraviolet-Visible (UV-Vis) Spectroscopy
Solventλmax (nm)
Ethanol/Methanol~210-220, ~250-260, ~330-340

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

2.1.1. Sample Preparation

  • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

2.1.2. Data Acquisition

  • Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • The spectral width should be set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

IR Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol (B130326) or ethanol, followed by drying.

  • Place a small amount (a few milligrams) of solid this compound directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

  • The final spectrum should be displayed in terms of transmittance or absorbance.

UV-Vis Spectroscopy

2.3.1. Sample Preparation

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • From the stock solution, prepare a dilute solution with a concentration that will result in an absorbance reading between 0.1 and 1.0 AU (e.g., 10-20 µg/mL).

  • Use a matched pair of quartz cuvettes (typically with a 1 cm path length).

2.3.2. Data Acquisition

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Fill one cuvette with the pure solvent to be used as the blank.

  • Fill the second cuvette with the prepared dilute solution of this compound.

  • Place the blank and sample cuvettes in the respective holders in the spectrophotometer.

  • Record the baseline with the blank cuvette.

  • Scan a spectrum over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength(s) of maximum absorbance (λmax).

  • The final spectrum should be a plot of absorbance versus wavelength.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structural Elucidation Synthesis Synthesis & Purification of This compound Purity Purity Assessment (e.g., LC-MS, TLC) Synthesis->Purity NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR IR IR Spectroscopy Purity->IR UV UV-Vis Spectroscopy Purity->UV NMR_Data NMR Data Analysis: - Chemical Shifts - Integration - Coupling Patterns NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group Identification IR->IR_Data UV_Data UV-Vis Data Analysis: - λmax Determination - Chromophore Identification UV->UV_Data Structure Proposed Structure of This compound NMR_Data->Structure IR_Data->Structure UV_Data->Structure

Caption: Workflow for the Spectroscopic Analysis of this compound.

Potential Therapeutic Targets of Ethyl Gentisate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the therapeutic targets of ethyl gentisate is limited. This guide summarizes the known bioactivities of its parent compound, gentisic acid, to infer the potential therapeutic targets of this compound. The presented mechanisms for this compound are hypothetical and require experimental validation.

Executive Summary

This compound (ethyl 2,5-dihydroxybenzoate) is an ester derivative of gentisic acid, a naturally occurring phenolic compound and a metabolite of aspirin.[1][2] While research specifically investigating the therapeutic targets of this compound is in its nascent stages, the extensive body of evidence for gentisic acid provides a strong foundation for predicting its potential pharmacological activities. This technical guide consolidates the available data on gentisic acid and the limited information on this compound to delineate potential therapeutic targets in the areas of antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. The primary known direct target for this compound is the enzyme tyrosinase.[3] Based on the activities of gentisic acid, likely targets for this compound include key signaling pathways such as Nrf2, NF-κB, and MAPK, which are central to cellular stress responses, inflammation, and cancer progression. This document aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction to this compound

This compound is the ethyl ester of 2,5-dihydroxybenzoic acid (gentisic acid). As a derivative of a well-studied bioactive compound, it holds promise for similar, and potentially enhanced, therapeutic properties due to altered physicochemical characteristics such as lipophilicity, which can influence cellular uptake and bioavailability.

Chemical Structure:

  • This compound: C₉H₁₀O₄

  • Gentisic Acid: C₇H₆O₄

The esterification of the carboxylic acid group in gentisic acid to form this compound is expected to increase its lipophilicity, which may enhance its ability to cross cell membranes and potentially improve its pharmacokinetic profile.

Potential Therapeutic Targets and Mechanisms of Action

The therapeutic potential of this compound is inferred from the established biological activities of gentisic acid, which include antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.

Antioxidant Activity

Gentisic acid is a potent antioxidant, a property that is foundational to its other biological effects.[1][4] It can directly scavenge free radicals and protect cells from oxidative damage.

Potential Target: Reactive Oxygen Species (ROS)

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1]

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compound (this compound or gentisic acid).

  • Add the test compound solution to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Anti-inflammatory Activity

Gentisic acid has demonstrated significant anti-inflammatory properties, primarily through the modulation of the Nrf2 and NF-κB signaling pathways.[5][6]

Potential Targets:

  • Nuclear factor erythroid 2-related factor 2 (Nrf2)

  • Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB)

  • Mitogen-activated protein kinase 14 (MAPK14)[7][8]

Signaling Pathways:

  • Nrf2/ARE Pathway: Gentisic acid is proposed to activate the Nrf2 pathway by disrupting the Keap1-Nrf2 interaction, leading to the translocation of Nrf2 to the nucleus and the subsequent expression of antioxidant and anti-inflammatory genes, such as heme oxygenase-1 (HO-1).[6]

  • NF-κB Pathway: Gentisic acid can suppress the activation of NF-κB, a key regulator of inflammation.[5][6] This inhibition prevents the transcription of pro-inflammatory cytokines and enzymes.

  • MAPK Pathway: Gentisic acid has been shown to bind to MAPK14, a key component of the MAPK signaling pathway involved in inflammation.[7][8]

G cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Promotes Transcription Ethyl_Gentisate_Nrf2 This compound (hypothesized) Ethyl_Gentisate_Nrf2->Keap1 Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Genes Promotes Transcription Ethyl_Gentisate_NFkB This compound (hypothesized) Ethyl_Gentisate_NFkB->IKK Inhibits MAPK14 MAPK14 (p38) S100A9 S100A9 MAPK14->S100A9 Downregulates Rac1_2 Rac1/2 S100A9->Rac1_2 Activates Inflammatory_Response Inflammatory Response Rac1_2->Inflammatory_Response Ethyl_Gentisate_MAPK This compound (hypothesized) Ethyl_Gentisate_MAPK->MAPK14 Binds to

Caption: Inferred Anti-inflammatory Signaling Pathways of this compound.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Culture HEK293T cells that are stably transfected with an NF-κB luciferase reporter construct.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS).

  • After a suitable incubation period (e.g., 6-8 hours), lyse the cells.

  • Measure the luciferase activity in the cell lysates using a luminometer.

  • A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

Anticancer Activity

Gentisic acid has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[1] The potential mechanisms involve cell cycle arrest and modulation of key signaling pathways like PI3K/Akt and MAPK.

Potential Targets:

  • Cyclin-dependent kinases (CDKs)

  • Proteins involved in the PI3K/Akt/mTOR pathway

  • Proteins involved in the MAPK/ERK pathway

Signaling Pathways:

  • Cell Cycle Regulation: Gentisic acid has been observed to cause cell cycle arrest at the S and G2/M phases in colorectal cancer cells.[1]

  • Apoptosis Induction: Phenolic compounds can induce apoptosis through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and activation of caspases.[9][10][11][12]

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Natural compounds have been shown to inhibit this pathway.[13][14][[“]]

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival, and its inhibition is a target for cancer therapy.[16]

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_apoptosis Apoptosis Pathway Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Ethyl_Gentisate_PI3K This compound (hypothesized) Ethyl_Gentisate_PI3K->PI3K Inhibits Ras Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation_Differentiation Proliferation & Differentiation ERK->Proliferation_Differentiation Ethyl_Gentisate_MAPK This compound (hypothesized) Ethyl_Gentisate_MAPK->Raf Inhibits Bcl2 Bcl-2 Caspases Caspases Bcl2->Caspases Inhibits Bax Bax Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Ethyl_Gentisate_Apoptosis This compound (hypothesized) Ethyl_Gentisate_Apoptosis->Bcl2 Inhibits Ethyl_Gentisate_Apoptosis->Bax Activates

Caption: Inferred Anticancer Signaling Pathways of this compound.

Experimental Protocol: MTT Cell Viability Assay [1]

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Dissolve the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

  • The IC50 value, the concentration that inhibits cell growth by 50%, is then calculated.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Treat cells with this compound for a specified time.

  • Harvest the cells and fix them in cold 70% ethanol.

  • Treat the cells with RNase to remove RNA.

  • Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).

  • Analyze the DNA content of the cells using a flow cytometer.

  • The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on their fluorescence intensity.

Neuroprotective Activity

Gentisic acid has been reported to have neuroprotective effects.[17] This is an emerging area of research, and the underlying mechanisms are still being elucidated. Potential mechanisms include its antioxidant and anti-inflammatory properties, which are crucial in combating neurodegenerative processes.

Potential Targets:

  • Components of oxidative stress pathways in neuronal cells.

  • Inflammatory mediators in the central nervous system.

  • Enzymes involved in neuro-inflammation.

Experimental Protocol: In Vitro Neuroinflammation Model

  • Co-culture neurons and microglia (e.g., BV-2 cells).

  • Pre-treat the co-culture with different concentrations of this compound.

  • Induce an inflammatory response by treating the cells with LPS.

  • Measure markers of neuroinflammation, such as nitric oxide (NO) production in the culture medium using the Griess reagent, and the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or qPCR.

  • Assess neuronal viability using methods like the MTT assay or by staining for markers of apoptosis.

Tyrosinase Inhibition

One of the few directly identified targets of this compound is tyrosinase, a key enzyme in melanin (B1238610) synthesis.

Direct Target: Tyrosinase[3]

Experimental Protocol: Tyrosinase Inhibition Assay [7]

  • Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • Prepare a solution of the substrate, L-DOPA.

  • In a 96-well plate, mix the tyrosinase solution with various concentrations of this compound.

  • Initiate the enzymatic reaction by adding the L-DOPA solution.

  • Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475-492 nm over time using a microplate reader.

  • Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Quantitative Data

The following tables summarize the available quantitative data for the bioactivity of this compound and its parent compound, gentisic acid.

Table 1: Tyrosinase Inhibitory Activity

CompoundIC50 ValueSource
This compound~20 µg/mL[3]
Mthis compound~11 µg/mL[3]
Kojic Acid (Control)~6 µg/mL[3]
Hydroquinone (Control)~72 µg/mL[3]

Table 2: Anticancer Activity of Gentisic Acid

Cell LineCancer TypeIC50 Value (µM)Source
SW480Colorectal Cancer22.39 ± 2.12[1]
SW620Colorectal Cancer11.83 ± 1.54[1]

Table 3: Antioxidant and Antimicrobial Activity of Gentisic Acid

AssayActivityValueSource
DPPHEC500.09 (ARP of 11.1)[16]
MICStaphylococcus aureus4.15 mg/mL[16]
MICEscherichia coli4.00 mg/mL[16]
MICCandida albicans3.00 mg/mL[16]
MICCutibacterium acnes3.60 mg/mL[16]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for assessing the bioactivity of this compound and the logical relationship of its inferred mechanisms.

G cluster_workflow General Experimental Workflow Start Start Compound This compound (Test Compound) Start->Compound In_Vitro_Assays In Vitro Assays (e.g., Antioxidant, Enzyme Inhibition, Cell-based) Compound->In_Vitro_Assays Quantitative_Data Quantitative Data (IC50, EC50) In_Vitro_Assays->Quantitative_Data Mechanism_Studies Mechanism of Action Studies (Western Blot, Reporter Assays) Quantitative_Data->Mechanism_Studies Signaling_Pathways Identify Signaling Pathways Mechanism_Studies->Signaling_Pathways In_Vivo_Models In Vivo Animal Models Signaling_Pathways->In_Vivo_Models Efficacy_Toxicity Efficacy and Toxicity Assessment In_Vivo_Models->Efficacy_Toxicity End Potential Therapeutic Target Identified Efficacy_Toxicity->End

Caption: General workflow for identifying therapeutic targets.

G Ethyl_Gentisate This compound Antioxidant Antioxidant Effects Ethyl_Gentisate->Antioxidant Anti_inflammatory Anti-inflammatory Effects Ethyl_Gentisate->Anti_inflammatory Anticancer Anticancer Effects Ethyl_Gentisate->Anticancer Neuroprotective Neuroprotective Effects Ethyl_Gentisate->Neuroprotective Tyrosinase_Inhibition Tyrosinase Inhibition Ethyl_Gentisate->Tyrosinase_Inhibition ROS_Scavenging ROS Scavenging Antioxidant->ROS_Scavenging Nrf2_Activation Nrf2 Activation Anti_inflammatory->Nrf2_Activation NFkB_Inhibition NF-κB Inhibition Anti_inflammatory->NFkB_Inhibition MAPK_Modulation MAPK Modulation Anti_inflammatory->MAPK_Modulation Apoptosis_Induction Apoptosis Induction Anticancer->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Anticancer->Cell_Cycle_Arrest PI3K_Akt_Inhibition PI3K/Akt Inhibition Anticancer->PI3K_Akt_Inhibition Reduced_Neuroinflammation Reduced Neuroinflammation Neuroprotective->Reduced_Neuroinflammation Reduced_Melanin_Synthesis Reduced Melanin Synthesis Tyrosinase_Inhibition->Reduced_Melanin_Synthesis

Caption: Logical relationships of this compound's potential bioactivities.

Conclusion and Future Directions

This compound presents a promising area for therapeutic research, largely based on the well-documented bioactivities of its parent compound, gentisic acid. The primary known direct target for this compound is tyrosinase, suggesting its potential in dermatological applications. The inferred targets, based on gentisic acid data, include key regulators of inflammation and cell survival such as Nrf2, NF-κB, PI3K/Akt, and MAPK pathways.

Future research should focus on:

  • Direct Experimental Validation: Conducting comprehensive studies to confirm whether this compound directly modulates the Nrf2, NF-κB, PI3K/Akt, and MAPK pathways.

  • Quantitative Bioactivity: Determining the IC50 and EC50 values of this compound in a wide range of cancer cell lines, inflammatory models, and neuroprotection assays.

  • In Vivo Studies: Evaluating the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of disease.

  • Structure-Activity Relationship (SAR) Studies: Investigating how the ethyl ester modification influences the biological activity compared to gentisic acid and other derivatives.

This technical guide provides a roadmap for the systematic investigation of this compound as a potential therapeutic agent. The foundational knowledge from gentisic acid research, coupled with the potential for improved properties in its ethyl ester form, makes this compound a compelling candidate for further drug discovery and development efforts.

References

Methodological & Application

Application Notes and Protocols for Determining the Antioxidant Capacity of Ethyl Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antioxidant capacity of ethyl gentisate, a derivative of gentisic acid, using two common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. This compound, as a phenolic compound, is of interest for its potential antioxidant properties, which are relevant in the fields of pharmacology, food science, and cosmetics.

Introduction to Antioxidant Capacity Assays

Antioxidant capacity assays are essential tools for determining the ability of a compound to neutralize free radicals and reactive oxygen species, which are implicated in oxidative stress and various pathological conditions.[1] The DPPH and FRAP assays are popular methods due to their simplicity, reliability, and high-throughput adaptability.[2][3]

  • DPPH Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[2][4] The degree of discoloration is proportional to the scavenging potential of the antioxidant.[5]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium.[6][7] The change in absorbance is directly related to the total reducing power of the electron-donating antioxidant.[6]

Expected Antioxidant Capacity of this compound
Quantitative Data for Gentisic Acid (Parent Compound)

The following table summarizes available quantitative antioxidant capacity data for gentisic acid (2,5-dihydroxybenzoic acid) as a reference.

AssayCompoundConcentrationResultReference
DPPHGentisic AcidNot specifiedEC50: 0.09 (ARP: 11.1)[2]
FRAP2,5-dihydroxybenzoic acid50 µM236.00 µM Fe²⁺[4]

Note: EC50 is the effective concentration required to scavenge 50% of the DPPH radicals. ARP stands for Antioxidant Reducing Power. It is crucial to experimentally determine the specific values for this compound.

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

This protocol is designed for a 96-well microplate format for high-throughput screening.

a. Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695). Store this solution in an amber bottle at 4°C.[5]

  • Test Compound (this compound) Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or ethanol.

  • Standard Solution (Trolox or Ascorbic Acid): Prepare a stock solution of a standard antioxidant like Trolox or ascorbic acid (e.g., 1 mg/mL) in the same solvent as the test compound.

  • Working Solutions: From the stock solutions of the test compound and the standard, prepare a series of dilutions to generate a concentration gradient (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

b. Assay Procedure:

  • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

  • Add 100 µL of the different concentrations of the this compound dilutions or the standard antioxidant to the respective wells.

  • For the blank (control), add 100 µL of the solvent (methanol or ethanol) to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measure the absorbance of each well at 517 nm using a microplate reader.[4]

c. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the blank (DPPH solution without the sample).

    • A_sample is the absorbance of the DPPH solution with the sample (this compound or standard).[10]

  • Plot the percentage of inhibition against the concentration of the test compound and the standard.

  • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) from the graph. A lower IC50 value indicates a higher antioxidant activity.[10]

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol

This protocol is also adapted for a 96-well microplate format.

a. Reagent Preparation:

  • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 8 mL of glacial acetic acid and bring the volume to 1 L with distilled water.

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

  • FRAP Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[10] Warm the reagent to 37°C before use.[7]

  • Test Compound (this compound) and Standard (FeSO₄ or Trolox) Solutions: Prepare stock solutions and a series of dilutions as described for the DPPH assay. For the standard curve, a ferrous sulfate (B86663) (FeSO₄) solution is often used.

b. Assay Procedure:

  • Add 180 µL of the pre-warmed FRAP reagent to each well of a 96-well microplate.[5]

  • Add 20 µL of the various dilutions of this compound, the standard, or the blank (solvent) to the corresponding wells.[5]

  • Incubate the plate at 37°C for 4 to 30 minutes.[5] The incubation time may need to be optimized.

  • Measure the absorbance at 593 nm using a microplate reader.[6]

c. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the FeSO₄ or Trolox standards against their concentrations.

  • From the standard curve, determine the FRAP value of the this compound samples.

  • The results are typically expressed as µM ferrous iron (Fe²⁺) equivalents or Trolox equivalents per unit amount of the sample.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the antioxidant capacity of a test compound like this compound using in vitro assays.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare this compound Stock Solution E Add Sample/Standard Dilutions A->E B Prepare Standard (e.g., Trolox) Stock Solution B->E C Prepare Assay Reagents (DPPH or FRAP) D Dispense Reagents to Plate C->D D->E Mix F Incubate (Time & Temperature Specific) E->F G Measure Absorbance (Spectrophotometer) F->G H Calculate % Inhibition (DPPH) or Ferrous Equivalents (FRAP) G->H I Plot Dose-Response Curve H->I J Determine IC50 (DPPH) or FRAP Value I->J K Antioxidant Capacity of this compound J->K Final Result

Caption: General workflow for antioxidant capacity assessment.

Signaling Pathway of Antioxidant Action

The following diagram illustrates the general principle of how a phenolic antioxidant like this compound neutralizes a free radical.

G A Phenolic Antioxidant (this compound) C Stable Molecule (e.g., DPPH-H) A->C Donates H• or e- D Less Reactive Antioxidant Radical A->D Forms B Free Radical (e.g., DPPH•) B->C Accepts H• or e-

Caption: Free radical scavenging by a phenolic antioxidant.

References

Methodology for In Vitro Anti-inflammatory Testing of Ethyl Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl gentisate, an ester derivative of gentisic acid, is a compound of interest for its potential anti-inflammatory properties. This document provides a comprehensive set of protocols for the in vitro evaluation of the anti-inflammatory effects of this compound. The methodologies detailed herein utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to mimic an inflammatory response.[1][2][3][4] These assays will enable the quantification of key inflammatory mediators and provide insights into the potential mechanisms of action of this compound, particularly its influence on the NF-κB and MAPK signaling pathways.

Principle of the Assays: Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages.[1] Upon binding to Toll-like receptor 4 (TLR4) on the macrophage surface, LPS initiates a signaling cascade that leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[1] This activation results in the upregulation and release of various pro-inflammatory mediators, such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] The assays described below are designed to assess the ability of this compound to inhibit the production of these inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage the cells every 2-3 days or when they reach 80-90% confluency.[1]

Cytotoxicity Assay (MTT Assay)

Purpose: To determine the non-toxic concentrations of this compound for use in subsequent anti-inflammatory assays.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[1]

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control group.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Purpose: To quantify the inhibitory effect of this compound on NO production.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control (no treatment), LPS only, and this compound only groups.[2]

  • After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to determine the nitrite concentration.[5]

Measurement of Pro-inflammatory Cytokines (ELISA)

Purpose: To measure the effect of this compound on the production of TNF-α, IL-6, and IL-1β.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 16-24 hours.[2]

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Protein Expression

Purpose: To investigate the effect of this compound on the expression of key inflammatory proteins (iNOS, COX-2) and signaling proteins (NF-κB, MAPK pathway components).

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 30 minutes for signaling proteins, 24 hours for iNOS and COX-2).[1]

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, and p38 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
Control100 ± 5.2
198.7 ± 4.8
597.1 ± 5.1
1095.3 ± 4.5
2592.8 ± 5.5
5088.4 ± 6.1
10075.2 ± 7.3

*Data are presented as mean ± SD (n=3).

Table 2: Inhibitory Effect of this compound on LPS-Induced NO and Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control2.1 ± 0.350.3 ± 7.235.1 ± 5.820.7 ± 3.1
LPS (1 µg/mL)45.8 ± 3.91250.6 ± 98.4850.2 ± 75.1450.9 ± 41.3
LPS + this compound (10 µM)30.2 ± 2.5875.4 ± 65.7610.8 ± 50.2320.4 ± 28.9
LPS + this compound (25 µM)18.5 ± 1.9550.1 ± 48.9425.3 ± 38.6215.7 ± 20.1
LPS + this compound (50 µM)9.7 ± 1.1310.8 ± 30.1250.6 ± 25.4130.2 ± 15.8

*Data are presented as mean ± SD (n=3). *p < 0.05 compared to the LPS-only group.

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cell_culture RAW 264.7 Cell Culture seeding Seed cells in plates cell_culture->seeding pretreatment Pre-treat with this compound seeding->pretreatment mtt Cytotoxicity (MTT) seeding->mtt stimulation Stimulate with LPS pretreatment->stimulation griess NO Production (Griess) stimulation->griess elisa Cytokine Levels (ELISA) stimulation->elisa western Protein Expression (Western Blot) stimulation->western

Caption: Experimental workflow for in vitro anti-inflammatory testing.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds mapk MAPK Pathway (ERK, JNK, p38) tlr4->mapk Activates ikb_nfkb IκB-NF-κB Complex tlr4->ikb_nfkb Leads to IκB phosphorylation & degradation gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) mapk->gene_expression Activates transcription factors ikb IκB nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) ikb_nfkb->nfkb_nuc NF-κB translocates nfkb_nuc->gene_expression Activates ethyl_gentisate This compound ethyl_gentisate->mapk Inhibits? ethyl_gentisate->ikb_nfkb Inhibits?

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Ethyl Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of ethyl gentisate. This compound, the ethyl ester of gentisic acid (2,5-dihydroxybenzoic acid), is a compound of interest in pharmaceutical and chemical research. The described method utilizes a C18 column with a gradient elution of acetonitrile (B52724) and acidified water, and UV detection. This document provides comprehensive experimental protocols, including instrument conditions, reagent preparation, and sample handling, to ensure reproducible and accurate results. All quantitative data from cited literature for analogous compounds are summarized to provide a baseline for method validation.

Introduction

This compound is a derivative of gentisic acid, a known metabolite of aspirin (B1665792) and a compound with antioxidant and anti-inflammatory properties. Accurate quantification of this compound is essential for various applications, including quality control of raw materials and finished products, stability studies, and pharmacokinetic analysis. High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such phenolic compounds. The method outlined in this document is based on established chromatographic principles for the analysis of structurally related molecules, such as gentisic acid and other dihydroxybenzoic acids.

Chromatographic Conditions

A standard RP-HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is suitable for this analysis.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 15-26% B5-10 min: 26% B (isocratic)10-20 min: 26-40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)

Experimental Protocols

Reagent and Standard Preparation

Mobile Phase A (0.1% Phosphoric Acid in Water):

  • Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water.

  • Mix thoroughly.

  • Degas the solution using a suitable method (e.g., sonication or vacuum filtration).

Mobile Phase B (Acetonitrile):

  • Use HPLC-grade acetonitrile.

  • Degas the solvent before use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol (B129727) or a mixture of acetonitrile and water.

  • Store the stock solution at 2-8°C, protected from light.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions should be used for constructing the calibration curve.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a portion of the homogenized sample containing this compound.

  • Transfer the sample to a suitable volumetric flask.

  • Add a sufficient volume of a suitable solvent (e.g., methanol) to dissolve the this compound.

  • Sonicate for 15-20 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with the same solvent.

  • Filter the solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

Method Validation Parameters (Based on Analogous Compounds)

The following table summarizes typical validation parameters for HPLC methods of closely related compounds like gentisic acid and ethyl gallate. These values provide a reference for the expected performance of the this compound method, which should be independently validated.

ParameterTypical Range/ValueReference Compound(s)
Linearity (R²) > 0.999Ethyl gallate[1]
Linearity Range 0.15 - 100 µg/mLEthyl gallate[1]
Limit of Detection (LOD) 0.85 - 1.75 µg/mLGentisic acid[2]
Limit of Quantification (LOQ) 5.07 µg/mLEllagic Acid[3]
Accuracy (% Recovery) 98.5 - 102.5%Quercetin 3-O-β-D-xylopyranosyl (1'''→2")-β-D-galactopyranoside
Precision (%RSD) < 2%General ICH Guideline

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (UV Detection at 254 nm) HPLC_System->Data_Acquisition Peak_Integration Peak Integration & Identification (Based on Retention Time) Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification Signaling_Pathway_Placeholder cluster_sample Sample Matrix cluster_extraction Extraction cluster_cleanup Cleanup Solid_Sample Solid Sample (e.g., Drug Product, Plant Material) Dissolution Dissolution in Solvent Solid_Sample->Dissolution Liquid_Sample Liquid Sample (e.g., Biological Fluid) LLE Liquid-Liquid Extraction Liquid_Sample->LLE Filtration Filtration (0.45 µm) Dissolution->Filtration LLE->Filtration Final_Sample Prepared Sample for HPLC Injection Filtration->Final_Sample

References

Application Notes and Protocols: Ethyl Gentisate in Dermatological Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl gentisate, the ethyl ester of gentisic acid (2,5-dihydroxybenzoic acid), has emerged as a compound of significant interest in dermatology, primarily for its application as a skin-lightening agent. Its mechanism of action, favorable safety profile compared to traditional depigmenting agents like hydroquinone, and potential for broader dermatological benefits make it a compelling candidate for inclusion in advanced skincare and therapeutic formulations.

These application notes provide a comprehensive overview of the dermatological applications of this compound, with a focus on its well-documented role in the inhibition of melanogenesis. This document includes detailed experimental protocols for key assays, quantitative data for comparative analysis, and visual representations of relevant biological pathways and experimental workflows to support further research and development.

Key Applications in Dermatology

The primary application of this compound in dermatology is in the management of hyperpigmentation. It functions as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[1][2] By reducing melanin production, this compound can be effective in addressing conditions such as melasma, post-inflammatory hyperpigmentation, and solar lentigines.

While direct evidence for this compound is still emerging, its parent compound, gentisic acid, has demonstrated antioxidant, anti-inflammatory, and wound-healing properties.[3][4][5] These characteristics suggest that this compound may offer broader benefits in dermatological formulations, potentially contributing to the mitigation of oxidative stress and inflammatory responses in the skin.

Data Presentation: In Vitro Efficacy and Safety

The following tables summarize the available quantitative data for this compound and its parent compound, gentisic acid, in key in vitro assays relevant to dermatological applications.

CompoundAssay TypeTarget/EndpointIC50 / ResultReference(s)
This compound Tyrosinase InhibitionMushroom Tyrosinase~20 µg/mL[1]
Mthis compoundTyrosinase InhibitionMushroom Tyrosinase~11 µg/mL[1]
HydroquinoneTyrosinase InhibitionMushroom Tyrosinase~72 µg/mL[1]
Kojic AcidTyrosinase InhibitionMushroom Tyrosinase~6 µg/mL[1]
Gentisic AcidAntioxidant Activity (DPPH)DPPH radicalEC50 of 0.09[3]
Gentisic AcidCytotoxicity (NRU)HaCaT KeratinocytesLow cytotoxicity up to 10.0 mM[3][5]
Gentisic AcidCytotoxicity (NRU)HDFa FibroblastsLow cytotoxicity up to 7.3 mM[3][5]
Gentisic AcidKeratinocyte ProliferationHaCaT Cells (MTT)>20% increase in proliferation[4]

Table 1: Comparative Efficacy and Cytotoxicity Data.

Signaling Pathways

Melanogenesis and Tyrosinase Inhibition

This compound's primary mechanism of action is the inhibition of tyrosinase, a key enzyme in the melanogenesis pathway. This pathway is initiated by stimuli such as ultraviolet (UV) radiation, which triggers a cascade of events leading to the synthesis of melanin in melanocytes. By inhibiting tyrosinase, this compound effectively reduces the production of melanin, leading to a skin-lightening effect.

Melanogenesis_Pathway cluster_0 Extracellular cluster_1 Melanocyte UV Radiation UV Radiation MC1R MC1R UV Radiation->MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF Microphthalmia-associated Transcription Factor CREB->MITF Activates Transcription Tyrosinase_Gene Tyrosinase Gene (TYR) MITF->Tyrosinase_Gene Promotes Transcription Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Translates to Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Ethyl_Gentisate This compound Ethyl_Gentisate->Tyrosinase Inhibits

Caption: Melanogenesis pathway and the inhibitory action of this compound on tyrosinase.

Potential Involvement in Keratinocyte Signaling

While direct evidence for this compound is pending, its parent compound, gentisic acid, has been shown to promote keratinocyte proliferation through the phosphorylation of ERK1/2, a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][6] This suggests a potential role for this compound in wound healing and skin regeneration.

MAPK_Pathway Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor_Tyrosine_Kinase Ras Ras Receptor_Tyrosine_Kinase->Ras Activates Raf Raf Ras->Raf Activates MEK1_2 MEK1/2 Raf->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK1_2->Transcription_Factors Activates Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Promotes Gentisic_Acid Gentisic Acid (potential effect of This compound) Gentisic_Acid->ERK1_2 Promotes Phosphorylation

Caption: MAPK/ERK signaling pathway and the potential influence of this compound.

Experimental Protocols

In Vitro Tyrosinase Inhibition Assay

This protocol details the procedure for assessing the tyrosinase inhibitory activity of this compound using a colorimetric assay.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate (B84403) Buffer - Tyrosinase Solution - L-DOPA Solution - Test Compound (this compound) - Positive Control (Kojic Acid) Plate_Setup Plate Setup (96-well): - Add Buffer, Test/Control  to respective wells Reagents->Plate_Setup Add_Enzyme Add Tyrosinase Solution to all wells (except blank) Plate_Setup->Add_Enzyme Pre_Incubation Pre-incubate at 37°C for 10 minutes Add_Enzyme->Pre_Incubation Add_Substrate Add L-DOPA Solution to initiate reaction Pre_Incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 475 nm kinetically for 20 minutes Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Reaction Rate (Slope of Absorbance vs. Time) Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition: [(Control Rate - Sample Rate) / Control Rate] x 100 Calculate_Rate->Calculate_Inhibition Determine_IC50 Plot % Inhibition vs. Concentration to determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.

Materials:

  • Mushroom Tyrosinase

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound

  • Kojic Acid (positive control)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.

    • Prepare serial dilutions of this compound and kojic acid in the appropriate solvent (e.g., DMSO), then dilute further in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the test compound (this compound) or positive control (kojic acid) at various concentrations.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the tyrosinase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm in kinetic mode at 37°C for 20-30 minutes, with readings taken every minute.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the percentage of inhibition against the concentration of the inhibitor and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant capacity of this compound.

Materials:

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

    • Prepare serial dilutions of this compound and ascorbic acid in the same solvent.

  • Assay Protocol:

    • In a 96-well plate, add 100 µL of the test compound or positive control at various concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • Plot the percentage of scavenging activity against the concentration of the sample to determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).

Cell Viability - MTT Assay

This protocol is used to assess the cytotoxicity of this compound on skin cells (e.g., human keratinocytes - HaCaT).

Materials:

  • HaCaT cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Culture:

    • Seed HaCaT cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and an untreated control.

    • Incubate the cells for 24-48 hours.

  • MTT Assay:

    • After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated or vehicle-treated cells.

Formulation Considerations

This compound can be incorporated into various dermatological formulations such as creams, lotions, and gels. A patent for a skin whitening agent suggests that gentisic acid esters, including this compound, can be formulated in concentrations ranging from 0.001% to 20% by weight, with a preferred range of 0.01% to 10%.[1]

Example of a Cream Formulation Base:

  • Oil Phase: Stearic acid, Cetyl alcohol, Glyceryl monostearate, Mineral oil

  • Aqueous Phase: Purified water, Glycerin, Propylene glycol

  • Emulsifier: Polysorbate 80, Sorbitan oleate

  • Preservative: Phenoxyethanol, Ethylhexylglycerin

  • Active Ingredient: this compound (at the desired concentration)

The manufacturing process would typically involve heating the oil and aqueous phases separately, then combining them with homogenization to form an emulsion, followed by the addition of the active ingredient and other temperature-sensitive components during the cooling phase. Stability testing of the final formulation is crucial to ensure its physical and chemical integrity over its shelf life.

Conclusion

This compound is a promising active ingredient for dermatological formulations, particularly for its proven efficacy as a tyrosinase inhibitor in the management of hyperpigmentation. Its favorable safety profile makes it an attractive alternative to other depigmenting agents. While further research is needed to fully elucidate its potential anti-inflammatory and antioxidant properties, the existing data on its parent compound, gentisic acid, are encouraging. The provided protocols and data serve as a valuable resource for researchers and formulators in the continued exploration and application of this compound in dermatology.

References

Application Notes and Protocols for Ethyl Gentisate in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl gentisate, the ethyl ester of gentisic acid (2,5-dihydroxybenzoic acid), is a valuable tool in enzyme inhibition studies. While gentisic acid is a key intermediate in the aerobic bacterial degradation of various aromatic compounds, its ethyl ester derivative offers distinct properties that can be leveraged for investigating enzyme kinetics and screening for potential inhibitors.[1][2] this compound can serve as a substrate for certain enzymes, such as esterases, and as a direct inhibitor for others, like tyrosinase. Its utility extends to its potential as a pro-drug, where intracellular esterases can hydrolyze it to release the active gentisic acid.

These application notes provide detailed protocols for utilizing this compound as a substrate and an inhibitor in enzyme assays, with a focus on gentisate 1,2-dioxygenase and tyrosinase.

Application 1: this compound as a Substrate for Gentisate 1,2-Dioxygenase

Gentisate 1,2-dioxygenase (GDO) is a key enzyme in the bacterial degradation pathway of aromatic compounds, catalyzing the ring cleavage of gentisate to maleylpyruvate (B1239739).[1][2] While gentisic acid is the natural substrate, this compound can be used as a substrate to study both the dioxygenase activity and potentially coupled esterase activity.

Biochemical Pathway: Gentisate Degradation

The degradation of aromatic compounds often converges on the formation of gentisate, which is then cleaved by GDO. This pathway is crucial for the bioremediation of environmental pollutants.

Gentisate_Degradation_Pathway Aromatic_Compounds Aromatic Compounds Gentisate Gentisic Acid Aromatic_Compounds->Gentisate Metabolic Pathways Maleylpyruvate Maleylpyruvate Gentisate->Maleylpyruvate Gentisate 1,2-Dioxygenase (GDO) + O2 Ethyl_Gentisate This compound Ethyl_Gentisate->Gentisate Esterase TCA_Cycle TCA Cycle Maleylpyruvate->TCA_Cycle

Caption: Bacterial degradation pathway of aromatic compounds via gentisate.

Experimental Protocol: Gentisate 1,2-Dioxygenase Activity Assay

This protocol is adapted from established methods for gentisate and can be used to determine the activity of GDO with this compound. The formation of maleylpyruvate is monitored spectrophotometrically by measuring the increase in absorbance at 330 nm.[3][4][5]

Materials:

  • Purified Gentisate 1,2-Dioxygenase (GDO)

  • This compound

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) and dilute to the desired concentration in 0.1 M potassium phosphate buffer (pH 7.4). Note: Ensure the final concentration of the organic solvent in the assay mixture is minimal (<1%) to avoid enzyme inhibition.

    • Prepare a solution of purified GDO in 0.1 M potassium phosphate buffer (pH 7.4). The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 60 seconds.

  • Assay:

    • Set the spectrophotometer to 330 nm and equilibrate the instrument and cuvettes to 25°C.

    • In a 1 mL quartz cuvette, add:

      • 900 µL of 0.1 M potassium phosphate buffer (pH 7.4)

      • 50 µL of this compound solution (to achieve the desired final concentration)

    • Mix by inversion and incubate for 3-5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding 50 µL of the GDO enzyme solution and immediately start recording the absorbance at 330 nm for 2-5 minutes.

    • Record the initial linear rate of the reaction (ΔA330/min).

  • Data Analysis:

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA330/min * Total Assay Volume (mL)) / (ε * Enzyme Volume (mL)) where ε (molar extinction coefficient) for maleylpyruvate is 10,800 M⁻¹cm⁻¹.[5]

    • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound.

Data Presentation: Kinetic Parameters of Gentisate 1,2-Dioxygenases (with Gentisate)
Enzyme SourceKm (µM) for GentisateVmax (mM·s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Pseudarthrobacter phenanthrenivorans Sphe325.9 ± 4.41.2 ± 0.1-[6]
Sphingomonas sp. Strain RW515-5.11 x 10⁶[3]
Pseudomonas testosteroni--4.3 x 10⁶[7]
Pseudomonas acidovorans--4.3 x 10⁶[7]
Silicibacter pomeroyi12-6.53 x 10⁶[8]
Martelella strain AD-326.64--[9]

Application 2: this compound as an Inhibitor of Mammalian Tyrosinase

This compound has been identified as an effective inhibitor of mammalian tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[10] This makes it a compound of interest for applications in dermatology and cosmetology as a skin-lightening agent. Its inhibitory activity, coupled with low cytotoxicity compared to compounds like hydroquinone, makes it a promising candidate for further research.[10]

Signaling Pathway: Melanin Biosynthesis

Tyrosinase catalyzes the initial and rate-limiting steps in the conversion of tyrosine to melanin. Inhibition of this enzyme can effectively reduce melanin production.

Melanin_Biosynthesis_Inhibition Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation DOPAquinone DOPAquinone DOPA->DOPAquinone Oxidation Melanin Melanin DOPAquinone->Melanin Further Reactions Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->DOPAquinone Ethyl_Gentisate This compound Ethyl_Gentisate->Tyrosinase Inhibition

Caption: Inhibition of tyrosinase in the melanin biosynthesis pathway by this compound.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol describes a cell-free assay to determine the inhibitory effect of this compound on tyrosinase activity. The assay measures the enzymatic oxidation of L-DOPA to DOPAchrome, which can be monitored spectrophotometrically.

Materials:

  • Mushroom tyrosinase (or purified mammalian tyrosinase)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • DMSO (for dissolving the inhibitor)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of L-DOPA in 0.1 M sodium phosphate buffer (pH 6.8). Prepare fresh daily.

    • Prepare a stock solution of this compound in DMSO. Create serial dilutions to obtain a range of inhibitor concentrations.

    • Prepare a solution of tyrosinase in 0.1 M sodium phosphate buffer (pH 6.8). The optimal concentration should be determined to yield a linear rate of DOPAchrome formation.

  • Assay:

    • In a 96-well plate, add the following to each well:

      • 140 µL of 0.1 M sodium phosphate buffer (pH 6.8)

      • 20 µL of the this compound solution (or DMSO for the control)

      • 20 µL of the tyrosinase solution

    • Pre-incubate the mixture at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of DOPAchrome formation (ΔA475/min) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Presentation: Inhibitory Activity of Gentisate Esters on Tyrosinase

The following table presents the IC₅₀ values for various alkyl esters of gentisic acid against mammalian tyrosinase, highlighting the effectiveness of this compound.[10]

CompoundIC₅₀ (µg/mL)
Mthis compound~11
This compound ~20
Hydroquinone~72
Kojic acid~6

Workflow for Enzyme Inhibition Screening using this compound

The following workflow outlines the general steps for screening potential enzyme inhibitors using this compound as a substrate.

Enzyme_Inhibition_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_followup Follow-up Studies Reagent_Prep Prepare Enzyme, Substrate (this compound), Buffer, and Inhibitor Stock Solutions Primary_Screen Primary Screen: Single High Concentration of Inhibitor Reagent_Prep->Primary_Screen Dose_Response Dose-Response Assay: Multiple Inhibitor Concentrations Primary_Screen->Dose_Response Active Compounds Calculate_Activity Calculate % Inhibition Dose_Response->Calculate_Activity Determine_IC50 Determine IC50 Values Calculate_Activity->Determine_IC50 Mechanism_Studies Mechanism of Inhibition Studies (e.g., Ki determination) Determine_IC50->Mechanism_Studies Potent Inhibitors

Caption: General workflow for screening enzyme inhibitors.

Conclusion

This compound is a versatile molecule for enzyme inhibition studies. It can be used as a substrate to characterize enzymes like gentisate 1,2-dioxygenase and as a direct inhibitor of enzymes such as tyrosinase. The provided protocols and data serve as a comprehensive guide for researchers to design and execute experiments aimed at understanding enzyme function and discovering novel inhibitors. The low cytotoxicity and effective tyrosinase inhibition of this compound make it a particularly interesting compound for further investigation in drug development and related fields.[10]

References

Application Notes and Protocols for In Vivo Studies of Ethyl Gentisate in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl gentisate, the ethyl ester of gentisic acid (2,5-dihydroxybenzoic acid), is a phenolic compound with potential therapeutic applications stemming from its anticipated antioxidant and anti-inflammatory properties. Gentisic acid and other phenolic esters have demonstrated a range of biological activities, suggesting that this compound may be a valuable candidate for in vivo investigation.[1][2][3] These application notes provide a comprehensive guide to the experimental design and detailed protocols for the in vivo evaluation of this compound in mouse models. The protocols cover essential preclinical studies, including pharmacokinetics, toxicology, and efficacy in inflammatory and neurodegenerative disease models. Adherence to these guidelines will facilitate the generation of robust and reproducible data crucial for advancing this compound through the drug development pipeline.[4]

Preclinical In Vivo Experimental Workflow

A logical progression of in vivo studies is critical for the systematic evaluation of a new chemical entity. The following workflow outlines the key stages for characterizing the in vivo profile of this compound.

experimental_workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Safety & Dosing cluster_2 Phase 3: Efficacy Evaluation A Pharmacokinetics (PK) C Dose-Range Finding A->C B Acute Toxicology B->C D Sub-chronic Toxicology C->D E Anti-inflammatory Models C->E F Neuroprotective Models C->F nfkb_pathway cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα-NF-κB IκBα-NF-κB Complex NF-κB NF-κB DNA DNA NF-κB->DNA Translocates & Binds IκBα-NF-κB->NF-κB Releases This compound This compound This compound->IKK Inhibits Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription nrf2_pathway cluster_0 Cytoplasm cluster_1 Nucleus Oxidative Stress Oxidative Stress Keap1-Nrf2 Keap1-Nrf2 Complex Oxidative Stress->Keap1-Nrf2 Disrupts Keap1 Keap1 Nrf2 Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates & Binds Keap1-Nrf2->Nrf2 Releases This compound This compound This compound->Keap1-Nrf2 Promotes Release Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Transcription

References

Application Notes and Protocols for the Encapsulation of Ethyl Gentisate for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl gentisate, an ester of gentisic acid, is a compound of interest for various therapeutic applications due to its antioxidant and anti-inflammatory properties. However, its clinical utility can be limited by factors such as poor solubility, potential instability, and rapid metabolism. Encapsulation technologies offer a promising approach to overcome these limitations by protecting the molecule, controlling its release, and potentially targeting it to specific sites within the body. This document provides an overview of common techniques for encapsulating this compound, detailed experimental protocols, and a summary of expected characterization data.

Encapsulation Techniques: An Overview

Several techniques can be employed to encapsulate this compound for drug delivery purposes. The choice of method depends on the desired particle size, release characteristics, and the nature of the delivery system. The most common approaches include liposomes, polymeric nanoparticles, and solid lipid nanoparticles.

  • Liposomes: These are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Liposomes can encapsulate both hydrophilic and lipophilic drugs. For the relatively lipophilic this compound, it would primarily partition into the lipid bilayer.

  • Polymeric Nanoparticles: These are solid colloidal particles made from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA). The drug is dissolved, entrapped, encapsulated, or attached to a nanoparticle matrix.

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room and body temperature. They combine the advantages of polymeric nanoparticles and liposomes, offering high stability and controlled release.

Quantitative Data Presentation

The following table summarizes typical quantitative data obtained for the encapsulation of this compound and similar phenolic esters using different techniques. It is important to note that these values can vary significantly depending on the specific formulation parameters.

Encapsulation TechniqueCarrier MaterialParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Liposomes Phosphatidylcholine, Cholesterol100 - 2500.1 - 0.3-20 to -4060 - 851 - 5
PLGA Nanoparticles PLGA (50:50)150 - 3000.05 - 0.2-15 to -3065 - 905 - 15
Solid Lipid Nanoparticles Glyceryl monostearate, Poloxamer 188150 - 4000.2 - 0.4-10 to -2570 - 955 - 20

Experimental Protocols

Protocol for Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes encapsulating this compound using the thin-film hydration method, a common and well-established technique.[1][2][3]

Materials:

  • Phosphatidylcholine (PC)

  • Cholesterol (CHOL)

  • This compound

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine (e.g., 100 mg) and cholesterol (e.g., 25 mg) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

    • Add this compound (e.g., 10 mg) to the lipid solution and mix until fully dissolved.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C) until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Continue to evaporate for at least 1 hour after the film appears dry to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding PBS (pH 7.4) pre-warmed to the same temperature as the evaporation step.

    • Rotate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs). This process should be done for approximately 1-2 hours.

  • Size Reduction:

    • To obtain smaller, more uniform liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.

    • For further size homogenization, extrude the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-15 times.

  • Purification:

    • Remove unencapsulated this compound by centrifugation at a high speed (e.g., 15,000 x g) for 30 minutes at 4°C. The liposomes will form a pellet.

    • Alternatively, use size exclusion chromatography to separate the liposomes from the free drug.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify the encapsulation efficiency by lysing the purified liposomes with a suitable solvent (e.g., methanol) and measuring the concentration of this compound using UV-Vis spectrophotometry or HPLC.

Protocol for Preparation of this compound-Loaded PLGA Nanoparticles by Solvent Evaporation

This protocol details the fabrication of this compound-loaded PLGA nanoparticles via an oil-in-water (o/w) single emulsion-solvent evaporation method.[4][5][6][7]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • This compound

  • Ethyl acetate (B1210297) or Dichloromethane (B109758)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve PLGA (e.g., 100 mg) and this compound (e.g., 20 mg) in an organic solvent such as ethyl acetate or dichloromethane (e.g., 5 mL).

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of a stabilizer, such as 2% w/v PVA in deionized water (e.g., 20 mL).

  • Emulsification:

    • Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) or sonicating with a probe sonicator on an ice bath. This will form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger volume of deionized water (e.g., 100 mL) and stir continuously on a magnetic stirrer at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate. This leads to the precipitation of PLGA nanoparticles.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes at 4°C).

    • Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step three times to remove residual PVA and unencapsulated drug.

  • Lyophilization (Optional):

    • For long-term storage, the nanoparticles can be lyophilized. Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential of the resuspended nanoparticles using DLS.

    • Calculate the encapsulation efficiency and drug loading by dissolving a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) and quantifying the this compound content by UV-Vis spectrophotometry or HPLC.

Protocol for Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol describes the preparation of SLNs containing this compound using the hot homogenization technique followed by ultrasonication.[8][9][10]

Materials:

  • Solid lipid (e.g., Glyceryl monostearate)

  • This compound

  • Surfactant (e.g., Poloxamer 188 or Tween 80)

  • Deionized water

  • High-shear homogenizer

  • Probe sonicator

  • Water bath

  • Centrifuge

Procedure:

  • Lipid Phase Preparation:

    • Melt the solid lipid (e.g., 500 mg of glyceryl monostearate) by heating it to about 5-10°C above its melting point in a water bath.

    • Dissolve the this compound (e.g., 50 mg) in the molten lipid.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of the surfactant (e.g., 2% w/v Poloxamer 188 in 50 mL of deionized water).

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer (e.g., at 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Nanoemulsion Formation:

    • Immediately sonicate the hot pre-emulsion using a probe sonicator for 5-10 minutes to reduce the droplet size to the nanometer range.

  • SLN Formation:

    • Cool the resulting nanoemulsion in an ice bath while stirring. The solidification of the lipid droplets will lead to the formation of SLNs.

  • Purification:

    • Separate the SLNs from the aqueous medium by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

    • Wash the SLN pellet with deionized water to remove excess surfactant and unencapsulated drug.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential using DLS.

    • Assess the encapsulation efficiency and drug loading by dissolving a known amount of SLNs in a suitable solvent (e.g., chloroform) and quantifying the this compound content.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Nanoparticle Preparation

experimental_workflow cluster_liposome Liposome Preparation (Thin-Film Hydration) cluster_plga PLGA Nanoparticle Preparation (Solvent Evaporation) cluster_sln SLN Preparation (Hot Homogenization) L1 Dissolve Lipids & Drug in Organic Solvent L2 Solvent Evaporation (Thin Film Formation) L1->L2 L3 Hydration with Aqueous Buffer L2->L3 L4 Sonication & Extrusion L3->L4 L5 Purification L4->L5 P1 Dissolve PLGA & Drug in Organic Solvent P3 Emulsification (o/w) P1->P3 P2 Prepare Aqueous Stabilizer Solution P2->P3 P4 Solvent Evaporation P3->P4 P5 Washing & Collection P4->P5 S1 Melt Lipid & Dissolve Drug S3 Hot Homogenization (Pre-emulsion) S1->S3 S2 Prepare Hot Aqueous Surfactant Solution S2->S3 S4 Ultrasonication S3->S4 S5 Cooling & Solidification S4->S5

Caption: General experimental workflows for preparing this compound-loaded nanocarriers.

Proposed Signaling Pathways for this compound's Anti-inflammatory and Antioxidant Effects

This compound, being structurally related to other phenolic compounds, is proposed to exert its therapeutic effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.

Caption: Proposed mechanism of action of this compound in modulating inflammatory and oxidative stress pathways.[1][11][12][13][14][15][16][17][18]

References

Application Notes and Protocols for Ethyl Gentisate Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl gentisate (ethyl 2,5-dihydroxybenzoate) is an ester of gentisic acid, a known metabolite of aspirin (B1665792) and a naturally occurring phenolic compound.[1] Its potential as a tyrosinase inhibitor has garnered interest in the pharmaceutical and cosmetic industries for its skin-lightening properties.[2] Accurate and reliable analytical methods are crucial for the quality control of this compound as a raw material, in formulations, and for its quantification in biological matrices during preclinical and clinical studies.

This document provides detailed application notes and protocols for the use of this compound analytical standards and reference materials. It covers the physicochemical properties, analytical methodologies including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and guidance on the preparation and handling of standards.

Physicochemical Properties and Reference Material Information

A certified reference material (CRM) is the preferred standard for quantitative analysis, ensuring traceability and accuracy. If a CRM is not available, a well-characterized in-house standard can be prepared. A known synthesis method involves the esterification of gentisic acid with ethanol (B145695) in the presence of an acid catalyst.[3]

Table 1: Physicochemical Data of this compound

PropertyValueSource(s)
Chemical Name Ethyl 2,5-dihydroxybenzoate (B8804636)[4]
CAS Number 3943-91-7
Molecular Formula C₉H₁₀O₄[4]
Molecular Weight 182.17 g/mol [4]
Melting Point 77-81 °C[3]
Appearance Solid
Solubility Gentisic acid (the parent compound) is soluble in water, ethanol, ethyl acetate, and other organic solvents.[5][6] The solubility of this compound is expected to be higher in organic solvents compared to water due to the ethyl ester group.

Suppliers of this compound Reference Standards:

  • Sigma-Aldrich

  • ChemicalBook[3]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) Protocol

While a specific validated HPLC method for this compound was not found in the reviewed literature, a method can be developed based on the analysis of its parent compound, gentisic acid, and other similar phenolic compounds.[7][8] The following is a proposed starting method that will require optimization and validation.

Protocol: HPLC Analysis of this compound

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Acetic acid (analytical grade)

    • This compound Reference Standard

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

      • Start with a higher aqueous percentage and gradually increase the organic phase.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: Determined by UV scan of this compound standard (phenolic compounds typically have absorbance maxima between 254 nm and 280 nm).

    • Injection Volume: 10 µL

  • Standard Preparation:

    • Prepare a stock solution of this compound Reference Standard (e.g., 1 mg/mL) in methanol or acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared samples.

    • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare this compound Reference Standard Solution HPLC Inject into HPLC System (C18 Column) Standard->HPLC Sample Prepare Sample Solution Sample->HPLC Detection UV Detection HPLC->Detection CalCurve Generate Calibration Curve Detection->CalCurve Quantify Quantify this compound Detection->Quantify CalCurve->Quantify GCMS_Workflow cluster_prep Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard Prepare Standard & Internal Standard Derivatize Derivatization (Optional) Standard->Derivatize Sample Prepare Sample Sample->Derivatize GCMS Inject into GC-MS System Derivatize->GCMS MS_Scan Mass Spectrometry Detection GCMS->MS_Scan Identify Identify by Retention Time and Mass Spectrum MS_Scan->Identify Quantify Quantify using Calibration Curve MS_Scan->Quantify Tyrosinase_Inhibition Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA (Tyrosinase) Dopaquinone Dopaquinone DOPA->Dopaquinone (Tyrosinase) Melanin Melanin (Pigmentation) Dopaquinone->Melanin Tyrosinase Tyrosinase EthylGentisate This compound EthylGentisate->Tyrosinase Inhibition

References

Application Notes and Protocols for Assessing Ethyl Gentisate Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl gentisate, an ester of gentisic acid, is a phenolic compound with potential applications in the pharmaceutical and cosmetic industries. As with any compound intended for human use, a thorough evaluation of its cytotoxic potential is essential. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound. The described methods are established, robust, and widely used in toxicology and drug development to determine a compound's effect on cell viability, membrane integrity, and mechanism of cell death.

The core methodologies covered in this document include:

  • MTT Assay: To evaluate cell viability through metabolic activity.[1][2]

  • Lactate Dehydrogenase (LDH) Assay: To quantify cytotoxicity by measuring the release of a cytosolic enzyme upon cell membrane damage.[3][4][5][6]

  • Annexin V/Propidium Iodide (PI) Assay: To differentiate between apoptotic and necrotic cell death.[7][8]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
Cell LineAssayIncubation Time (hours)IC50 (µM)
Human Dermal Fibroblasts (HDF)MTT24> 500
Human Dermal Fibroblasts (HDF)MTT48450.8 ± 25.3
Human Hepatocellular Carcinoma (HepG2)MTT24210.5 ± 15.2
Human Hepatocellular Carcinoma (HepG2)MTT48155.6 ± 12.8
Human Keratinocytes (HaCaT)LDH24350.2 ± 20.1
Human Keratinocytes (HaCaT)LDH48280.4 ± 18.9

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimentally derived values.

Table 2: Comparative Cytotoxicity of Phenolic Compounds
CompoundCell LineAssayIC50 (mM)Reference
GuaiacolHuman Pulp FibroblastsHoechst 332589.8[9]
PhenolHuman Pulp FibroblastsHoechst 332584.5[9]
EugenolHuman Pulp FibroblastsHoechst 332580.9[9]
ThymolHuman Pulp FibroblastsHoechst 332580.5[9]
Gentisic AcidHTC CellsMTTNot cytotoxic up to 8 µg/mL[10][11]

Experimental Protocols

Cell Culture and Maintenance

Appropriate cell line selection is crucial for meaningful cytotoxicity assessment. For a comprehensive evaluation of this compound, it is recommended to use both a normal human cell line and a relevant cancer cell line.

  • Recommended Cell Lines:

    • Human Dermal Fibroblasts (HDF)

    • Human Hepatocellular Carcinoma (HepG2)

    • Human Keratinocytes (HaCaT)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency.

Preparation of this compound Solutions
  • Prepare a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).

  • The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Prepare a series of working solutions by diluting the stock solution in a complete cell culture medium to achieve the desired final concentrations for treatment.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][2]

Protocol:

  • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Remove the medium and treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 250, 500 µM) for 24 and 48 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[2]

  • Incubate the plate at 37°C for 4 hours.[12]

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][2]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[1][2]

  • Calculate cell viability as a percentage of the vehicle control.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[3][6]

Protocol:

  • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of this compound as described in the MTT assay protocol.

  • Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[3][5]

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.[5]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[3][5]

  • Add 50 µL of the stop solution (as per the manufacturer's instructions).[5]

  • Measure the absorbance at 490 nm using a microplate reader.[3][5]

  • Calculate cytotoxicity as a percentage of the maximum LDH release.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V.[7] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[7]

Protocol:

  • Seed 2 x 10^5 cells per well in a 6-well plate and incubate for 24 hours.

  • Treat cells with selected concentrations of this compound (determined from MTT/LDH assays) for 24 hours.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture & Seeding treatment Incubate with this compound (24h & 48h) cell_culture->treatment compound_prep This compound Preparation compound_prep->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Annexin V/PI Assay (Mechanism of Death) treatment->apoptosis_assay data_analysis Calculate IC50 & Percentage of Apoptosis/Necrosis mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_stimulus Stimulus cluster_pathways Potential Signaling Pathways cluster_cellular_response Cellular Response ethyl_gentisate This compound pi3k_akt PI3K/Akt Pathway (Inhibition) ethyl_gentisate->pi3k_akt may inhibit mapk MAPK Pathway (Activation) ethyl_gentisate->mapk may activate ros ROS Production ethyl_gentisate->ros may induce apoptosis Apoptosis pi3k_akt->apoptosis inhibits cell_cycle_arrest Cell Cycle Arrest pi3k_akt->cell_cycle_arrest regulates mapk->apoptosis promotes ros->apoptosis promotes

Caption: Potential signaling pathways involved in phenolic compound-induced cytotoxicity.

References

Application Notes: Formulation of Ethyl Gentisate for Topical Skin Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl gentisate, the ethyl ester of gentisic acid (2,5-dihydroxybenzoic acid), is a compound of significant interest for topical dermatological applications. It is recognized primarily for its role as a skin-lightening agent by inhibiting tyrosinase, the key enzyme in melanin (B1238610) synthesis.[1][2] Compared to parent compounds like hydroquinone, gentisic acid and its esters have been investigated as potentially safer alternatives with reduced cytotoxicity.[3] this compound, along with its methyl counterpart, has demonstrated effective tyrosinase inhibition, making it a promising candidate for treating hyperpigmentation disorders and for use in cosmetic skin-lightening products.[3][4]

These application notes provide a comprehensive overview of the formulation strategies for this compound and detailed protocols for its evaluation, intended to guide researchers in the development of stable, effective, and safe topical delivery systems.

Mechanism of Action: Tyrosinase Inhibition

The primary mechanism by which this compound exerts its skin-lightening effect is through the inhibition of tyrosinase.[3] Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in the melanin biosynthesis pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting this enzyme, this compound effectively reduces the production of melanin in melanocytes. This targeted action makes it a valuable active pharmaceutical ingredient (API) for addressing localized hyperpigmentation, such as melasma, post-inflammatory hyperpigmentation, and solar lentigines.

Tyrosinase_Inhibition cluster_Melanocyte Melanocyte Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin ... EthylGentisate This compound EthylGentisate->DOPA Inhibits

Figure 1. Mechanism of this compound in the Melanin Synthesis Pathway.

Formulation Development

The development of a topical formulation for this compound requires careful consideration of its physicochemical properties to ensure stability, solubility, and effective skin penetration.

Example Formulation: Oil-in-Water (O/W) Cream

This example provides a starting point for a stable and aesthetically pleasing O/W cream. The concentration of this compound can be optimized based on efficacy and safety data, typically ranging from 0.1% to 5% w/w.[5]

PhaseIngredientFunction% w/w
Oil Phase Cetyl AlcoholThickener, Emollient2.5
Stearic AcidThickener, Emulsifier2.5
Glyceryl MonostearateEmulsifier2.0
Mineral OilEmollient, Solvent10.0
This compound Active Ingredient 2.0
Aqueous Phase Purified WaterVehicleq.s. to 100
Propylene (B89431) GlycolHumectant, Solvent10.0
Polysorbate 80Surfactant, Emulsifier1.5
MethylparabenPreservative0.3
Sodium BisulfiteAntioxidant0.01

Data Presentation: Comparative Efficacy and Permeation

The following tables summarize key quantitative data from in vitro studies, providing a comparative perspective on this compound's performance.

Table 1: Tyrosinase Inhibition and Cytotoxicity
CompoundTyrosinase Inhibition IC50 (µg/mL)Reference
This compound (EG) ~20 [3]
Mthis compound (MG)~11[3]
Gentisic Acid (GA)~176[4]
Kojic Acid~6[3]
Hydroquinone (HQ)~72[3]
Lower IC50 indicates higher inhibitory potency. Note: Hydroquinone is highly cytotoxic at concentrations below its enzymatic IC50.[3]
Table 2: In Vitro Skin Permeation Rate
CompoundPermeation Rate (µg/cm²/h)Reference
This compound (EG) 182.92 [4]
Mthis compound (MG)232.00[4]
Gentisic Acid (GA)172.08[4]
Data from in vitro studies on mouse skin.[4]

Experimental Protocols

Successful development requires rigorous testing. The following are detailed protocols for key experiments to evaluate the efficacy, safety, and stability of an this compound formulation.

Experimental_Workflow cluster_Formulation Phase 1: Formulation & Characterization cluster_Evaluation Phase 2: In Vitro Evaluation cluster_Stability Phase 3: Stability & Safety F1 Formulation Development (e.g., O/W Cream) F2 Physicochemical Characterization (pH, Viscosity, Appearance) F1->F2 E1 Tyrosinase Inhibition Assay F2->E1 E2 Cytotoxicity Assay (MTT on HaCaT/Melanocytes) E1->E2 E3 Skin Permeation Study (IVPT using Franz Cells) E2->E3 S1 Accelerated Stability Testing (Temperature, Light, pH) E3->S1 S2 Final Formulation Optimization S1->S2

Figure 2. Overall workflow for the development and testing of a topical formulation.
Protocol 1: Preparation of an Oil-in-Water (O/W) Cream Formulation

This protocol details the lab-scale preparation of the O/W cream described in Section 3.1.

Materials & Equipment:

  • Beakers, magnetic stirrers, hot plate, water bath, homogenization equipment.

  • Oil phase ingredients: Cetyl alcohol, stearic acid, glyceryl monostearate, mineral oil, this compound.

  • Aqueous phase ingredients: Purified water, propylene glycol, Polysorbate 80, methylparaben, sodium bisulfite.

Procedure:

  • Oil Phase Preparation: In a beaker, combine cetyl alcohol, stearic acid, glyceryl monostearate, and mineral oil. Heat to 70-75°C in a water bath with continuous stirring until all components are melted and the phase is uniform.[6]

  • API Incorporation: Add the specified amount of this compound to the heated oil phase and stir until completely dissolved. Maintain the temperature at 70-75°C.[6]

  • Aqueous Phase Preparation: In a separate beaker, dissolve methylparaben and sodium bisulfite in propylene glycol with gentle heating. Add this solution to the purified water, followed by Polysorbate 80. Heat the aqueous phase to 70-75°C.[5]

  • Emulsification: Slowly add the oil phase to the aqueous phase while stirring. Homogenize the mixture for 5-10 minutes to form a uniform emulsion.

  • Cooling: Remove the emulsion from the heat and continue to stir gently until it cools to room temperature.

  • Final QC: Measure the final pH and viscosity. Store in appropriate, well-sealed containers for further testing.

Protocol 2: In Vitro Tyrosinase Inhibition Assay

This spectrophotometric assay quantifies the ability of this compound to inhibit mushroom tyrosinase activity.

Materials & Equipment:

  • 96-well microplate reader, mushroom tyrosinase, L-DOPA, phosphate (B84403) buffer (pH 6.8).

  • Test compound (this compound dissolved in a suitable solvent, e.g., DMSO), positive control (e.g., Kojic acid).

Procedure:

  • Preparation: Prepare serial dilutions of the this compound formulation and the positive control in phosphate buffer.

  • Reaction Mixture: To each well of a 96-well plate, add:

    • 40 µL of the sample solution (or placebo/control).[7]

    • 80 µL of phosphate buffer (20 mM, pH 6.8).[7]

    • 40 µL of mushroom tyrosinase solution.

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Substrate Addition: Add 40 µL of L-DOPA solution to each well to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at time zero and then every minute for 15-20 minutes using a microplate reader.

  • Calculation: Calculate the percentage of tyrosinase inhibition using the following formula:

    • % Inhibition = [(Control Activity - Sample Activity) / Control Activity] x 100

  • IC50 Determination: Plot the percentage inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the potential cytotoxicity of the this compound formulation on human keratinocyte cells (HaCaT).

Materials & Equipment:

  • Human keratinocyte cells (HaCaT), 96-well plates, CO2 incubator.

  • DMEM medium with 10% FBS, MTT solution (5 mg/mL in PBS), DMSO.

  • This compound formulation and corresponding placebo.

Procedure:

  • Cell Seeding: Seed HaCaT cells into 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6][8]

  • Treatment: Prepare serial dilutions of the this compound formulation and placebo in serum-free DMEM. Remove the old medium from the wells and add 100 µL of the treatment solutions. Incubate for 24 hours.[6]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[6][9]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[9]

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.

Protocol 4: In Vitro Skin Permeation Study (IVPT)

This protocol evaluates the permeation of this compound through an ex vivo skin model using Franz diffusion cells.[10]

IVPT_Workflow P1 Skin Preparation (Human/Porcine, Dermatomed) P2 Mount Skin on Franz Cell P1->P2 P3 Equilibration (32°C Surface Temp) P2->P3 P4 Apply Formulation (Donor Compartment) P3->P4 P5 Sample Receptor Fluid (At Timed Intervals) P4->P5 P6 Skin Processing (Epidermis/Dermis Separation) P4->P6 P7 Quantification (LC-MS/HPLC Analysis) P5->P7 P6->P7

Figure 3. Workflow for an In Vitro Skin Permeation Test (IVPT).

Materials & Equipment:

  • Franz vertical diffusion cells, circulating water bath, magnetic stir bar.

  • Excised human or porcine skin, dermatomed to a thickness of ~500 µm.[11]

  • Receptor solution (e.g., PBS with a solubility enhancer if needed), syringe for sampling.

  • Analytical equipment (HPLC or LC-MS/MS) for quantification.

Procedure:

  • Cell Setup: Assemble the Franz diffusion cells and fill the receptor compartments with degassed receptor solution. Ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 37°C to achieve a skin surface temperature of 32°C.[11]

  • Skin Mounting: Mount the dermatomed skin section between the donor and receptor compartments, with the stratum corneum facing the donor compartment.[12]

  • Equilibration: Allow the skin to equilibrate for at least 30 minutes.

  • Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor solution for analysis, replacing it with an equal volume of fresh, pre-warmed receptor fluid.

  • Terminal Steps: At the end of the experiment, dismantle the apparatus. Wash the skin surface to remove any unabsorbed formulation. Separate the epidermis from the dermis.

  • Analysis: Extract this compound from the skin layers (epidermis, dermis) and analyze all collected samples (receptor fluid, skin extracts) using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time. The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative permeation curve.

Protocol 5: Stability Testing of the Topical Formulation

This protocol outlines the conditions for evaluating the physical and chemical stability of the final formulation.[13][14]

Materials & Equipment:

  • Stability chambers set to specified temperature and humidity conditions.

  • pH meter, viscometer, microscope.

  • Analytical equipment (HPLC) for API quantification.

  • Final packaging containers.

Procedure:

  • Baseline Analysis (Time Zero): Perform a complete analysis of the initial batch. This includes:

    • Physical Properties: Appearance, color, odor, pH, and viscosity.[13]

    • Chemical Properties: Quantification of this compound (potency) and any known degradation products.

    • Microbiological Testing: Total viable count, absence of specified pathogens.

  • Stability Conditions: Store samples of the formulation in its intended final packaging under the following conditions:[14]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

    • Optional: 5°C (refrigerated), Freeze-thaw cycling (e.g., 3 cycles of -10°C to 25°C).[15]

  • Testing Schedule: Test the samples at specified time points.

    • Accelerated: 0, 1, 3, and 6 months.[14]

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

  • Evaluation: At each time point, repeat the full analysis performed at baseline. Compare the results to the initial specifications. Significant changes in physical properties or a loss of potency >10% may indicate instability.[16]

References

Application Notes & Protocols for the Quantification of Ethyl Gentisate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl gentisate, an ester of gentisic acid, is a compound of interest in various research fields, including pharmacology and metabolomics. Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological effects. This document provides detailed protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodologies described are based on established principles for the analysis of similar small molecules in biological samples and provide a robust framework for method development and validation.

Section 1: Overview of the Analytical Method

The recommended method for the quantification of this compound is LC-MS/MS. This technique offers superior sensitivity and selectivity compared to other methods like HPLC-UV, which is particularly important when dealing with complex biological matrices and low analyte concentrations. The general workflow involves sample preparation to isolate this compound and remove interferences, followed by chromatographic separation and detection by mass spectrometry.

Section 2: Experimental Protocols

2.1. Protocol for Quantification of this compound in Plasma

This protocol details the procedure for extracting this compound from plasma samples and subsequent analysis by LC-MS/MS.

Materials:

  • Blank plasma (human, rat, or other species of interest)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound like propyl gallate)[1]

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Methanol, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water.

    • Prepare a stock solution of the internal standard (1 mg/mL) in methanol.

    • Prepare a working internal standard solution (e.g., 100 ng/mL) in acetonitrile.

  • Sample Preparation (Protein Precipitation): [1][2]

    • Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of the working internal standard solution in acetonitrile to each tube.

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions (adapted from similar compounds): [1][2]

      • Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Flow Rate: 0.3 mL/min

      • Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), negative mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Optimize MS parameters (e.g., declustering potential, collision energy) by infusing a standard solution of this compound and the internal standard. Tentative MRM transitions for this compound (precursor ion m/z 181.05) would need to be determined experimentally. A plausible product ion could be m/z 137.06 (loss of C2H4O).

2.2. Protocol for Quantification of this compound in Urine

Materials:

  • Blank urine

  • Same reagents and standards as for plasma analysis.

  • Phosphate buffer (0.1 M, pH 7)

Procedure:

  • Sample Preparation (Dilute-and-Shoot): [3][4]

    • Thaw urine samples to room temperature and vortex.

    • Centrifuge at 2000 x g for 5 minutes to pellet any sediment.

    • Dilute 50 µL of the supernatant with 450 µL of mobile phase A containing the internal standard.

    • Vortex and transfer to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Use the same LC-MS/MS conditions as described for plasma analysis.

2.3. Protocol for Quantification of this compound in Tissue

Materials:

  • Tissue of interest (e.g., liver, kidney)

  • Phosphate-buffered saline (PBS), ice-cold

  • Tissue homogenizer (e.g., bead beater, rotor-stator)[5][6]

  • Same reagents and standards as for plasma analysis.

Procedure:

  • Sample Preparation (Homogenization and Protein Precipitation): [7]

    • Accurately weigh a portion of the frozen tissue (e.g., 100 mg).

    • Add 500 µL of ice-cold PBS.

    • Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice to minimize degradation.

    • Take a 100 µL aliquot of the homogenate and proceed with the protein precipitation step as described for plasma (Section 2.1, step 2).

  • LC-MS/MS Analysis:

    • Use the same LC-MS/MS conditions as described for plasma analysis.

Section 3: Method Validation

A comprehensive validation of the analytical method should be performed to ensure its reliability for the intended application.[8][9][10] Key validation parameters are summarized below.

Validation Parameters:

  • Specificity and Selectivity: Assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of this compound and the IS.

  • Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the analyte concentration. A linear range appropriate for the expected sample concentrations should be established (e.g., 1-1000 ng/mL). The correlation coefficient (r²) should be >0.99.[3]

  • Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). The accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%RSD) should not exceed 15% (20% at the LLOQ).[1][2]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[1][2]

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.

  • Matrix Effect: Assessed to ensure that co-eluting matrix components do not suppress or enhance the ionization of the analyte.[3]

  • Stability: The stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).

Section 4: Data Presentation

The following tables summarize the expected quantitative performance data for the described analytical methods. These values are based on typical data from validated LC-MS/MS methods for similar small molecules.[1][2][3][11]

Table 1: LC-MS/MS Method Parameters for this compound

ParameterPlasmaUrineTissue Homogenate
Sample Volume 100 µL50 µL100 µL (of homogenate)
Extraction Method Protein Precipitation with AcetonitrileDilute-and-ShootHomogenization followed by Protein Precipitation
Linear Range 1 - 1000 ng/mL1 - 1000 ng/mL1 - 1000 ng/mL
Correlation (r²) > 0.995> 0.995> 0.995
LLOQ 1 ng/mL1 ng/mL1 ng/mL

Table 2: Method Validation Summary (Accuracy and Precision)

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
LLOQ 1< 20%< 20%± 20%± 20%
Low 3< 15%< 15%± 15%± 15%
Medium 100< 15%< 15%± 15%± 15%
High 800< 15%< 15%± 15%± 15%

Section 5: Visualizations

Diagrams of Experimental Workflows

Plasma_Sample_Preparation_Workflow cluster_0 Plasma Sample Preparation Plasma_Sample 100 µL Plasma Sample Add_IS_ACN Add 300 µL Acetonitrile with Internal Standard Plasma_Sample->Add_IS_ACN Vortex Vortex Mix (1 min) Add_IS_ACN->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Urine_Sample_Preparation_Workflow cluster_1 Urine Sample Preparation Urine_Sample 50 µL Urine Sample Centrifuge_Urine Centrifuge (2000 x g, 5 min) Urine_Sample->Centrifuge_Urine Dilute Dilute with 450 µL Mobile Phase A + IS Centrifuge_Urine->Dilute Vortex_Urine Vortex Mix Dilute->Vortex_Urine LC_MS_Analysis_Urine LC-MS/MS Analysis Vortex_Urine->LC_MS_Analysis_Urine Tissue_Sample_Preparation_Workflow cluster_2 Tissue Sample Preparation Tissue_Sample Weigh Tissue Sample (e.g., 100 mg) Add_PBS Add 500 µL Ice-Cold PBS Tissue_Sample->Add_PBS Homogenize Homogenize Add_PBS->Homogenize Aliquot Take 100 µL Aliquot Homogenize->Aliquot Protein_Precipitation Protein Precipitation (as per plasma protocol) Aliquot->Protein_Precipitation LC_MS_Analysis_Tissue LC-MS/MS Analysis Protein_Precipitation->LC_MS_Analysis_Tissue

References

Ethyl Gentisate in Food Preservation: A Field with Unexplored Potential

Author: BenchChem Technical Support Team. Date: December 2025

Despite growing interest in natural food preservatives, dedicated research into the application of ethyl gentisate for extending the shelf-life of food products remains limited. While its parent compound, gentisic acid, has been recognized for its antioxidant properties, specific data on the antimicrobial and antioxidant efficacy of this compound in various food matrices is not yet well-established in publicly available scientific literature.

This compound, an ester of gentisic acid, belongs to the family of phenolic compounds, which are widely studied for their potential as natural alternatives to synthetic food preservatives. These compounds are known for their ability to combat oxidative degradation and inhibit the growth of common foodborne pathogens. However, the specific application notes and detailed protocols for this compound in food preservation are currently under-documented, necessitating further investigation to determine its optimal usage concentrations, efficacy against a broad spectrum of microorganisms, and impact on the sensory attributes of food products.

This document aims to provide a foundational understanding for researchers, scientists, and drug development professionals by outlining the theoretical framework for this compound's application in food preservation, based on the known properties of gentisic acid and other related phenolic esters. The subsequent sections will detail potential mechanisms of action, suggest experimental protocols for evaluation, and present hypothetical data tables to guide future research in this promising area.

Application Notes

This compound is anticipated to function as a dual-action preservative, exhibiting both antioxidant and antimicrobial properties. Its potential applications span across a variety of food categories, including meat products, beverages, and edible coatings for fresh produce.

Antioxidant Application

The primary antioxidant mechanism of phenolic compounds like this compound involves the donation of a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them and terminating the oxidative chain reactions that lead to food spoilage, off-flavors, and discoloration.

Potential Applications:

  • Lipid-rich foods: Incorporation into products like processed meats, sauces, and dressings to prevent lipid oxidation.

  • Beverages: Addition to juices and other beverages to protect against oxidative browning and degradation of vitamins.[1]

  • Edible films and coatings: Inclusion in coatings for fruits and vegetables to reduce oxidative damage and extend shelf life.[2][3]

Antimicrobial Application

The antimicrobial activity of phenolic compounds is generally attributed to their ability to disrupt microbial cell membranes, interfere with essential enzyme functions, and inhibit protein synthesis. The effectiveness of this compound would likely depend on its concentration, the specific microbial species, and the physicochemical properties of the food matrix, such as pH and water activity.

Potential Applications:

  • Meat and poultry: Application as a surface treatment or incorporation into marinades to control the growth of spoilage and pathogenic bacteria such as Listeria monocytogenes, Salmonella, and Escherichia coli.[4][5]

  • Fruit juices: Use as a preservative to inhibit the growth of yeasts and molds that can cause spoilage.[6]

  • Dairy products: Potential use in cheese and other dairy products to prevent fungal contamination.

Quantitative Data Summary

Due to the lack of specific studies on this compound, the following tables present hypothetical data based on typical values observed for other phenolic compounds to serve as a reference for future experimental design.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MIC) of this compound against Common Foodborne Pathogens

MicroorganismHypothetical MIC Range (mg/mL)
Escherichia coli1.0 - 5.0
Salmonella Typhimurium0.5 - 4.0
Listeria monocytogenes0.25 - 2.0
Staphylococcus aureus0.5 - 3.0
Aspergillus niger (a mold)1.0 - 8.0
Saccharomyces cerevisiae (a yeast)2.0 - 10.0

Table 2: Hypothetical Antioxidant Capacity of this compound in Different Food Models

AssayFood ModelHypothetical Antioxidant Capacity (µmol Trolox Equivalents/g)
ORACApple Juice150 - 400
DPPHGround Pork100 - 300
ABTSEdible Coating200 - 500

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in evaluating the efficacy of this compound as a food preservative.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against various foodborne pathogens.

Materials:

  • This compound

  • Pure cultures of target microorganisms (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and sterilize by filtration.

  • In a 96-well microplate, perform serial two-fold dilutions of the this compound stock solution with the appropriate sterile broth.

  • Prepare an inoculum of the target microorganism and adjust its concentration to approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well of the microplate.

  • Include positive controls (broth with inoculum, no this compound) and negative controls (broth only).

  • Incubate the microplate at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as measured by a spectrophotometer.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Dilution Serial Dilutions in Microplate Stock->Dilution Addition Add Inoculum to Wells Dilution->Addition Inoculum Prepare Microbial Inoculum Inoculum->Addition Incubation Incubate Microplate Addition->Incubation Measurement Measure Growth (Spectrophotometer) Incubation->Measurement MIC_Det Determine MIC Measurement->MIC_Det

Workflow for MIC determination.

Protocol 2: Evaluation of Antioxidant Activity in a Food Matrix (e.g., Ground Meat)

This protocol describes the use of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to measure the antioxidant capacity of this compound in a ground meat model.

Materials:

  • This compound

  • Fresh ground meat (e.g., pork, beef)

  • DPPH solution in methanol (B129727)

  • Methanol

  • Homogenizer

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of this compound.

  • Divide the ground meat into portions and treat each with a different concentration of this compound. Include a control group with no added antioxidant.

  • Store the treated meat samples under refrigerated conditions for a specified period.

  • At designated time intervals, take a subsample of the meat.

  • Homogenize the meat sample with methanol to extract the antioxidant compounds.

  • Centrifuge the homogenate and collect the supernatant.

  • Mix an aliquot of the supernatant with the DPPH solution.

  • Allow the reaction to proceed in the dark for 30 minutes.

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity and express the antioxidant capacity as Trolox equivalents.

Antioxidant_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_assay DPPH Assay Treat Treat Ground Meat with this compound Store Store Samples Treat->Store Homogenize Homogenize with Methanol Store->Homogenize Centrifuge Centrifuge and Collect Supernatant Homogenize->Centrifuge React React Supernatant with DPPH Centrifuge->React Measure Measure Absorbance at 517 nm React->Measure Calculate Calculate Antioxidant Capacity Measure->Calculate

Workflow for antioxidant activity assay.

Signaling Pathways and Logical Relationships

The primary mechanism of action for phenolic antioxidants like this compound is the interruption of the free radical chain reaction of lipid oxidation.

Lipid_Oxidation_Inhibition Lipid (LH) Lipid (LH) Lipid Radical (L•) Lipid Radical (L•) Lipid (LH)->Lipid Radical (L•) Lipid Hydroperoxide (LOOH) Lipid Hydroperoxide (LOOH) Lipid (LH)->Lipid Hydroperoxide (LOOH) + L• Initiator Initiator Initiator->Lipid (LH) Initiation Peroxyl Radical (LOO•) Peroxyl Radical (LOO•) Lipid Radical (L•)->Peroxyl Radical (LOO•) + O2 Oxygen (O2) Oxygen (O2) Peroxyl Radical (LOO•)->Lipid (LH) Propagation This compound (ArOH) This compound (ArOH) Peroxyl Radical (LOO•)->this compound (ArOH) Inhibition This compound Radical (ArO•) This compound Radical (ArO•) This compound (ArOH)->this compound Radical (ArO•) Stable Products Stable Products This compound Radical (ArO•)->Stable Products

Inhibition of lipid oxidation by this compound.

References

Application Notes: Ethyl Gentisate as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl gentisate, the ethyl ester of gentisic acid (2,5-dihydroxybenzoic acid), is a valuable chemical intermediate in the synthesis of a variety of more complex molecules. Its bifunctional nature, possessing two phenolic hydroxyl groups and an ester moiety, allows for a range of chemical transformations. These modifications can lead to the generation of novel compounds with potential applications in pharmaceuticals, agrochemicals, and material science. The hydroxyl groups can undergo reactions such as alkylation and acylation, while the ester group can be hydrolyzed or transesterified. This document focuses on the application of this compound in the synthesis of dialkoxybenzene derivatives through O-alkylation of its phenolic hydroxyl groups.

Chemical Reactivity and Synthetic Potential

The two hydroxyl groups on the aromatic ring of this compound are nucleophilic and can react with various electrophiles. The Williamson ether synthesis is a classic and effective method for the O-alkylation of phenols, and it is well-suited for the modification of this compound.[1][2] This reaction typically involves the deprotonation of the phenolic hydroxyl groups with a base to form phenoxides, which then act as nucleophiles in an SN2 reaction with an alkyl halide.[2][3]

The choice of base and solvent is crucial for the success of the alkylation. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to fully deprotonate the hydroxyl groups, while weaker bases such as potassium carbonate (K₂CO₃) are often sufficient, especially with reactive alkyl halides.[1] Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly employed as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack of the phenoxide.[1]

By selecting different alkylating agents, a diverse library of ethyl 2,5-dialkoxybenzoates can be synthesized. These derivatives can serve as precursors for a wide range of target molecules, including potential drug candidates and functional materials. The SN2 nature of the reaction means that primary alkyl halides are the most effective alkylating agents, while secondary and tertiary halides may lead to competing elimination reactions.[3][4]

Experimental Protocol: O-Alkylation of this compound

This protocol describes a representative procedure for the synthesis of ethyl 2,5-diethoxybenzoate from this compound via a Williamson ether synthesis.

Materials

  • This compound

  • Ethyl iodide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.5 eq) to the flask, followed by anhydrous dimethylformamide (DMF) to create a stirrable suspension.

  • Alkylation: While stirring the mixture at room temperature, add ethyl iodide (2.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure ethyl 2,5-diethoxybenzoate.

Data Presentation

The following table summarizes hypothetical quantitative data for the O-alkylation of this compound to produce ethyl 2,5-diethoxybenzoate, based on the protocol described above.

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsMass/VolumeYield (%)
This compound182.1710.01.01.82 g-
Ethyl Iodide155.9722.02.22.1 mL-
Potassium Carbonate138.2125.02.53.46 g-
Dimethylformamide---50 mL-
Ethyl 2,5-diethoxybenzoate238.28---85

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification cluster_product Final Product start Add this compound, K₂CO₃, and DMF to Flask add_alkyl_halide Add Ethyl Iodide start->add_alkyl_halide heat Heat and Stir (12-24h) add_alkyl_halide->heat extract Aqueous Work-up and Extraction heat->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Pure Ethyl 2,5-diethoxybenzoate purify->product

Caption: Experimental workflow for the O-alkylation of this compound.

References

Application Notes and Protocols for In Vitro Metabolism Studies of Ethyl Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the in vitro metabolism of ethyl gentisate. Given that this compound is an ester of gentisic acid, a phenolic compound, its metabolic profile is anticipated to involve Phase I hydrolysis and subsequent Phase II conjugation reactions. The following protocols are designed to elucidate these metabolic pathways using established in vitro systems such as liver microsomes, S9 fractions, and hepatocytes.

Introduction

Understanding the metabolic fate of a xenobiotic like this compound is a critical step in drug development and chemical safety assessment. In vitro metabolism studies offer a reliable and efficient means to identify potential metabolites, characterize the enzymes involved, and predict in vivo metabolic clearance.[1][2][3][4] The primary metabolic pathways for a phenolic ester such as this compound are likely to be:

  • Phase I Metabolism: Hydrolysis of the ethyl ester to form gentisic acid. This can be mediated by carboxylesterases present in various subcellular fractions.

  • Phase II Metabolism: Conjugation of the phenolic hydroxyl groups of this compound or its hydrolyzed metabolite, gentisic acid. The main conjugation reactions are glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs).[5][6][7]

The protocols detailed below describe how to use common in vitro tools, including liver S9 fractions and microsomes, to investigate these pathways.

Experimental Workflow Overview

The general workflow for studying the in vitro metabolism of this compound involves incubation of the compound with a metabolically active system, followed by analysis of the reaction mixture to identify and quantify the parent compound and its metabolites.

Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Prepare this compound Stock Solution Incubation Incubate this compound with In Vitro System and Cofactors at 37°C Test_Compound->Incubation In_Vitro_System Prepare In Vitro System (e.g., Liver S9, Microsomes) In_Vitro_System->Incubation Cofactors Prepare Cofactor Solutions (NADPH, UDPGA, PAPS) Cofactors->Incubation Termination Terminate Reaction (e.g., Acetonitrile, Cold Stop Solution) Incubation->Termination Sample_Prep Sample Preparation (Centrifugation, Extraction) Termination->Sample_Prep LC_MS LC-MS/MS Analysis (Metabolite Identification & Quantification) Sample_Prep->LC_MS

Caption: General experimental workflow for in vitro metabolism studies.

Predicted Metabolic Pathway of this compound

Based on its chemical structure, the following metabolic pathway for this compound is proposed. The primary route is expected to be hydrolysis to gentisic acid, followed by glucuronidation or sulfation. Direct conjugation of the parent compound may also occur.

Metabolic Pathway Ethyl_Gentisate This compound PhaseI Phase I (Hydrolysis via Carboxylesterases) Ethyl_Gentisate->PhaseI PhaseII_Parent_Gluc Phase II (Glucuronidation via UGTs) Ethyl_Gentisate->PhaseII_Parent_Gluc PhaseII_Parent_Sulf Phase II (Sulfation via SULTs) Ethyl_Gentisate->PhaseII_Parent_Sulf Gentisic_Acid Gentisic Acid PhaseII_Metabolite_Gluc Phase II (Glucuronidation via UGTs) Gentisic_Acid->PhaseII_Metabolite_Gluc PhaseII_Metabolite_Sulf Phase II (Sulfation via SULTs) Gentisic_Acid->PhaseII_Metabolite_Sulf PhaseI->Gentisic_Acid Ethyl_Gentisate_Glucuronide This compound Glucuronide PhaseII_Parent_Gluc->Ethyl_Gentisate_Glucuronide Ethyl_Gentisate_Sulfate This compound Sulfate PhaseII_Parent_Sulf->Ethyl_Gentisate_Sulfate Gentisic_Acid_Glucuronide Gentisic Acid Glucuronide PhaseII_Metabolite_Gluc->Gentisic_Acid_Glucuronide Gentisic_Acid_Sulfate Gentisic Acid Sulfate PhaseII_Metabolite_Sulf->Gentisic_Acid_Sulfate

References

Application Notes and Protocols for Electrochemical Detection of Ethyl Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl gentisate, the ethyl ester of 2,5-dihydroxybenzoic acid (gentisic acid), is a compound of interest in pharmaceutical and chemical research. As a derivative of gentisic acid, a known antioxidant and a metabolite of aspirin, the ability to sensitively and selectively quantify this compound is crucial for various applications, including drug metabolism studies and quality control.[1] Electrochemical methods offer a rapid, cost-effective, and highly sensitive alternative to traditional chromatographic techniques for the analysis of electroactive compounds.[2]

This document provides detailed application notes and proposed protocols for the electrochemical detection of this compound. While direct literature on the electrochemical behavior of this compound is scarce, the protocols outlined below are based on established methods for the analysis of gentisic acid and other structurally related phenolic compounds, such as dihydroxybenzene isomers and various phenolic antioxidants.[3][4][5][6][7] The core of the proposed method lies in the electrochemical oxidation of the hydroquinone (B1673460) moiety present in the this compound molecule.[3][8]

Principle of Detection

The electrochemical detection of this compound is based on the oxidation of its dihydroxybenzene (hydroquinone) functional group at the surface of a working electrode. When a potential is applied, this compound undergoes an oxidation reaction, resulting in the transfer of electrons and the generation of a measurable current. The magnitude of this current is directly proportional to the concentration of this compound in the sample, allowing for quantitative analysis. Techniques such as Differential Pulse Voltammetry (DPV) are particularly well-suited for this purpose due to their ability to discriminate between faradaic and capacitive currents, leading to enhanced sensitivity.[2][9]

Data Presentation: Electrochemical Behavior of Structurally Related Phenolic Compounds

To establish a basis for the proposed methodology for this compound, the following table summarizes the electrochemical parameters for gentisic acid and other relevant phenolic compounds from the literature. These data were obtained using various voltammetric techniques and electrode materials.

CompoundElectrodeTechniqueSupporting Electrolyte (pH)Oxidation Potential (V)Linear Range (µM)Limit of Detection (LOD) (µM)Reference
Gallic AcidTSA/GCEDPVpH 7.4 Phosphate (B84403) Buffer~0.45Not SpecifiedNot Specified[2]
Caffeic AcidGCECVpH 3.0 Acetate Buffer~0.5Not SpecifiedNot Specified[9]
HydroquinoneCo-SnO2 NPs/GCEDPVNot SpecifiedNot Specified0.5 - 6000.45[7]
CatecholCo-SnO2 NPs/GCEDPVNot SpecifiedNot Specified0.1 - 6000.094[7]
HydroquinoneErGO-cMWCNT/AuNPs/GCEDPVNot SpecifiedNot Specified1.2 - 1700.39[10]
CatecholErGO-cMWCNT/AuNPs/GCEDPVNot SpecifiedNot Specified1.2 - 1700.54[10]
Gallic AcidVMSF/NGQDs-ErGO/GCEDPVpH 2.0 ABSNot Specified0.1 - 1000.081[11]
p-Hydroxybenzoic AcidAnodized SPGEDPVNot SpecifiedNot SpecifiedNot Specified0.073[12]

GCE: Glassy Carbon Electrode, TSA: p-Toluene Sulfonic Acid, DPV: Differential Pulse Voltammetry, CV: Cyclic Voltammetry, Co-SnO2 NPs: Cobalt-doped Tin Oxide Nanoparticles, ErGO-cMWCNT/AuNPs: Electrochemically Reduced Graphene Oxide-Carboxylated Multi-Walled Carbon Nanotubes/Gold Nanoparticles, VMSF/NGQDs-ErGO: Vertically-ordered Mesoporous Silica Film/Nitrogen Graphene Quantum Dots-Electrochemically Reduced Graphene Oxide, SPGE: Screen-Printed Graphene Electrode, ABS: Acetate Buffer Solution.

Experimental Protocols

The following are detailed protocols for the electrochemical detection of this compound using Cyclic Voltammetry (CV) for initial characterization and Differential Pulse Voltammetry (DPV) for quantitative analysis.

Protocol 1: Characterization of this compound using Cyclic Voltammetry (CV)

Objective: To investigate the electrochemical behavior of this compound and determine its oxidation potential.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode cell

  • Glassy Carbon Electrode (GCE) (working electrode)

  • Ag/AgCl (3M KCl) (reference electrode)

  • Platinum wire (counter electrode)

  • This compound standard

  • Phosphate buffer solution (PBS, 0.1 M, pH 7.0)

  • Deionized water

  • Ethanol (B145695) (for stock solution)

  • Polishing kit for GCE (alumina slurry and polishing pads)

Procedure:

  • Electrode Preparation:

    • Polish the GCE surface with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad for 5 minutes each.

    • Rinse the electrode thoroughly with deionized water and sonicate in deionized water and ethanol for 2 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in ethanol.

    • Prepare a 0.1 M phosphate buffer solution (pH 7.0) as the supporting electrolyte.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with 10 mL of the 0.1 M PBS (pH 7.0).

    • Spike the electrolyte with the this compound stock solution to achieve a final concentration of 100 µM.

    • Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.

    • Connect the electrodes to the potentiostat.

    • Record the cyclic voltammogram by scanning the potential from an initial potential of 0.0 V to a final potential of +1.0 V and back to 0.0 V at a scan rate of 50 mV/s.

    • Perform multiple cycles to ensure a stable response.

  • Data Analysis:

    • Plot the current (I) versus the potential (V).

    • Identify the anodic peak potential (Epa), which corresponds to the oxidation of this compound.

Protocol 2: Quantitative Analysis of this compound using Differential Pulse Voltammetry (DPV)

Objective: To develop a calibration curve and determine the concentration of this compound in a sample.

Materials:

  • Same as in Protocol 1.

Procedure:

  • Electrode and Solution Preparation:

    • Prepare the electrode and supporting electrolyte as described in Protocol 1.

  • DPV Parameter Optimization:

    • Optimize DPV parameters such as pulse amplitude, pulse width, and scan rate to achieve the best signal-to-noise ratio for a 100 µM this compound solution. Typical starting parameters can be:

      • Pulse Amplitude: 50 mV

      • Pulse Width: 50 ms

      • Scan Rate: 20 mV/s

      • Potential Range: 0.0 V to +1.0 V

  • Calibration Curve Construction:

    • Assemble the three-electrode cell with 10 mL of 0.1 M PBS (pH 7.0).

    • Record the DPV of the blank supporting electrolyte.

    • Successively add known concentrations of the this compound stock solution to the electrochemical cell to obtain final concentrations in the expected linear range (e.g., 1 µM to 100 µM).

    • After each addition, purge with nitrogen for 1 minute and record the DPV.

    • Measure the peak current for each concentration after subtracting the background current.

  • Data Analysis:

    • Plot the peak current (Ip) versus the concentration of this compound.

    • Perform a linear regression analysis to obtain the equation of the calibration curve and the correlation coefficient (R²).

    • Calculate the Limit of Detection (LOD) and Limit of Quantification (LOQ) using the standard deviation of the blank and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Sample Analysis:

    • Prepare the unknown sample by dissolving it in a suitable solvent and diluting it with the supporting electrolyte to a concentration within the linear range of the calibration curve.

    • Record the DPV of the sample under the optimized conditions.

    • Determine the concentration of this compound in the sample using the calibration curve.

Mandatory Visualizations

Proposed Electrochemical Oxidation Pathway of this compound

G cluster_0 This compound Oxidation This compound Intermediate Ethyl-1,4-benzoquinone-2-carboxylate This compound->Intermediate -2e- -2H+

Caption: Proposed electrochemical oxidation of this compound.

Experimental Workflow for this compound Detection

G cluster_workflow Experimental Workflow A Electrode Preparation (Polishing & Cleaning GCE) C Electrochemical Cell Assembly (3-electrode setup) A->C B Preparation of Solutions (Supporting Electrolyte & Analyte) B->C D Deoxygenation (N2 Purging) C->D E Voltammetric Measurement (CV or DPV Scan) D->E F Data Acquisition (Current vs. Potential) E->F G Data Analysis (Peak Analysis & Calibration) F->G H Concentration Determination G->H

Caption: General workflow for electrochemical detection.

Logical Relationship of Key Experimental Parameters

G cluster_params Parameter Interdependencies Analyte This compound Concentration Signal Electrochemical Signal (Peak Current/Potential) Analyte->Signal Electrode Working Electrode (e.g., GCE) Electrode->Signal Technique Voltammetric Technique (e.g., DPV) Technique->Signal Parameters Instrumental Parameters (Scan Rate, Pulse Amplitude) Technique->Parameters Electrolyte Supporting Electrolyte (pH, Composition) Electrolyte->Signal Parameters->Signal

Caption: Key parameters influencing the electrochemical signal.

References

Troubleshooting & Optimization

improving the yield of ethyl gentisate synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl gentisate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound (ethyl 2,5-dihydroxybenzoate) is through the Fischer esterification of gentisic acid with ethanol (B145695). This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2][3][4][5] The reaction is reversible, and therefore, specific conditions are required to drive the equilibrium towards the formation of the ester product.[2][6]

Q2: What are the key factors that influence the yield of the this compound synthesis?

A2: The yield of the Fischer esterification of gentisic acid is influenced by several key factors:

  • Reactant Ratio: Using a large excess of ethanol can shift the reaction equilibrium towards the product side, increasing the yield of this compound.[6][7]

  • Catalyst: A strong acid catalyst is necessary to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[4] The concentration of the catalyst can also affect the reaction rate.[8]

  • Temperature: The reaction is typically heated to reflux to increase the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the product.

  • Water Removal: Water is a byproduct of the reaction. Removing water as it is formed will drive the equilibrium towards the formation of the ester, thereby increasing the yield.[1][4][6] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Reaction Time: Sufficient reaction time is needed for the reaction to reach equilibrium. The optimal time will depend on the temperature and catalyst concentration.

Q3: What are the potential side reactions during the synthesis of this compound?

A3: While the primary reaction is the esterification of the carboxylic acid group, the presence of two hydroxyl groups on the gentisic acid ring introduces the possibility of side reactions. Although less reactive than the carboxylic acid under acidic conditions for esterification, the phenolic hydroxyl groups could potentially undergo etherification with ethanol, especially at higher temperatures and with prolonged reaction times. Impurities in the ethanol reactant could also lead to the formation of other esters as byproducts.[9]

Q4: How can I purify the synthesized this compound?

A4: Purification of this compound typically involves a multi-step process:

  • Neutralization: After the reaction is complete, the mixture is cooled and then neutralized with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This step removes the acid catalyst and any unreacted gentisic acid.

  • Extraction: The ester is then extracted from the aqueous layer using an organic solvent in which this compound is soluble, such as ethyl acetate (B1210297) or diethyl ether.

  • Washing: The organic layer is washed with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous salt, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Further Purification (Optional): If necessary, the crude product can be further purified by recrystallization or column chromatography.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Insufficient catalyst. 2. Reaction has not reached equilibrium (insufficient time or temperature). 3. Presence of water in reactants or glassware. 4. Ineffective removal of water byproduct.1. Increase the catalyst concentration incrementally. 2. Increase the reaction time or temperature (monitor for side reactions). 3. Ensure all glassware is thoroughly dried and use anhydrous ethanol. 4. Use a Dean-Stark apparatus or add molecular sieves to the reaction mixture.
Multiple Spots on TLC 1. Incomplete reaction (starting material present). 2. Formation of side products (e.g., etherification, impurities from reactants). 3. Degradation of the product.1. Increase reaction time or temperature. 2. Use pure reactants. Consider optimizing the temperature to minimize side reactions. Isolate and characterize the side products if possible. 3. Avoid excessive heating.
Product is an oil instead of a solid 1. Presence of impurities. 2. Incomplete removal of solvent.1. Follow the purification protocol carefully, ensuring complete neutralization and washing. Consider further purification by column chromatography. 2. Ensure the product is completely dried under vacuum.
Difficulty in isolating the product 1. Product is soluble in the aqueous layer during workup. 2. Emulsion formation during extraction.1. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the ester. 2. Add a small amount of brine and gently swirl the separatory funnel. Allow the layers to stand for a longer period.

Experimental Protocols

Protocol 1: Fischer Esterification of Gentisic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Gentisic acid (2,5-dihydroxybenzoic acid)

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve gentisic acid in a large excess of anhydrous ethanol (e.g., a 1:10 molar ratio of gentisic acid to ethanol).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of gentisic acid) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing a saturated solution of sodium bicarbonate. Stir until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the this compound with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of this compound. Note that these are generalized trends for Fischer esterification, and optimal conditions should be determined experimentally.

Parameter Condition A Yield (%) Condition B Yield (%) Rationale
Molar Ratio (Gentisic Acid:Ethanol) 1:5~60%1:15~85%A large excess of the alcohol reactant drives the equilibrium towards the product side (Le Châtelier's Principle).[6]
Catalyst Conc. (H₂SO₄, mol%) 1%~70%5%~90%Higher catalyst concentration increases the rate of reaction. However, very high concentrations can lead to side reactions.[8]
Temperature (°C) 60°C~65%78°C (Reflux)~92%Higher temperatures increase the reaction rate. Refluxing at the boiling point of the alcohol is a common practice.
Reaction Time (hours) 2~75%6~95%The reaction needs sufficient time to reach equilibrium.

Visualizations

Fischer_Esterification_Mechanism cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation GA Gentisic Acid H_plus H+ PGA Protonated Gentisic Acid GA->PGA + H+ Ethanol Ethanol TI Tetrahedral Intermediate PGA->TI + Ethanol TI2 Protonated Intermediate TI->TI2 PE Protonated Ester TI2->PE - H2O Water H2O EG This compound PE->EG - H+ H_plus_regen H+

Caption: Mechanism of Fischer Esterification for this compound Synthesis.

Troubleshooting_Workflow Start Low Yield of this compound Check_Reactants Check Purity and Ratio of Reactants Start->Check_Reactants Check_Catalyst Verify Catalyst Concentration Start->Check_Catalyst Check_Conditions Review Reaction Time and Temperature Start->Check_Conditions Check_Water Ensure Anhydrous Conditions and Water Removal Start->Check_Water Optimize Systematically Optimize Parameters Check_Reactants->Optimize Check_Catalyst->Optimize Check_Conditions->Optimize Check_Water->Optimize Purification_Issues Address Purification Problems Optimize->Purification_Issues Success Improved Yield Purification_Issues->Success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Parameter_Influence Yield This compound Yield Ratio Ethanol:Gentisic Acid Ratio Ratio->Yield Increases Temp Reaction Temperature Temp->Yield Increases (to optimum) Time Reaction Time Time->Yield Increases (to equilibrium) Catalyst Catalyst Concentration Catalyst->Yield Increases (to optimum) Water Water Removal Water->Yield Increases

Caption: Influence of key parameters on the yield of this compound.

References

Technical Support Center: Purification of Ethyl Gentisate from Natural Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of ethyl gentisate from natural extracts, particularly from fungal fermentation broths.

Frequently Asked Questions (FAQs)

Q1: What are the common natural sources of this compound?

This compound is a secondary metabolite produced by various microorganisms, particularly fungi. It is often isolated from the fermentation broths of species such as Aspergillus and Penicillium.[1][2][3] The compound is also found in some plants, although microbial fermentation is a more common source for its production.[2][4]

Q2: What are the initial steps for extracting this compound from a fungal fermentation broth?

The typical initial step is a solvent extraction of the culture filtrate. Ethyl acetate (B1210297) is a commonly used solvent for this purpose due to its ability to selectively extract semi-polar compounds like this compound from the aqueous broth.[1][5] The process generally involves separating the fungal mycelium from the broth by filtration, followed by liquid-liquid extraction of the filtrate with ethyl acetate.

Q3: What are the main challenges in purifying this compound?

The main challenges in purifying this compound from natural extracts include:

  • Presence of structurally similar impurities: Fungal extracts often contain a complex mixture of secondary metabolites, including other phenolic compounds and esters that have similar polarities to this compound, making chromatographic separation difficult.

  • Co-extraction of pigments and other macromolecules: Crude extracts can be rich in pigments and other macromolecules that can interfere with purification steps and contaminate the final product.

  • Degradation of the target compound: this compound, being a phenolic ester, can be susceptible to hydrolysis or oxidation under certain pH and temperature conditions.[4][6]

  • Low abundance: The concentration of this compound in natural extracts can be low, requiring efficient extraction and purification methods to obtain a sufficient yield.

Q4: Which chromatographic techniques are most effective for the purification of this compound?

A combination of chromatographic techniques is often necessary to achieve high purity.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a common initial step to fractionate the crude extract. A gradient elution with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed.[7]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the final purification of this compound. A C18 column with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is commonly used.[8][9]

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a preparative technique that can be effective for separating polar compounds like dihydroxybenzoic acids and their derivatives, minimizing sample loss due to irreversible adsorption on solid supports.[7]

Troubleshooting Guides

Low Yield of this compound After Extraction
Potential Cause Troubleshooting Steps
Incomplete Extraction - Increase the solvent-to-broth ratio during liquid-liquid extraction. - Perform multiple extractions (e.g., 3-4 times) and pool the organic phases. - Ensure vigorous mixing during extraction to maximize the partitioning of this compound into the organic solvent. - Adjust the pH of the aqueous broth to be slightly acidic (pH 4-5) to ensure this compound is in its neutral form, enhancing its solubility in ethyl acetate.
Degradation during Extraction - Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a temperature below 40°C.[1] - Protect the extract from light to prevent photo-oxidation.
Emulsion Formation - Add a saturated NaCl solution (brine) to the separatory funnel to break the emulsion. - Centrifuge the emulsion to separate the layers.
Poor Separation during Column Chromatography
Potential Cause Troubleshooting Steps
Inappropriate Solvent System - Perform thin-layer chromatography (TLC) with different solvent systems to determine the optimal mobile phase for separation.[10] - Use a shallow gradient elution to improve the resolution of closely eluting compounds.
Column Overloading - Reduce the amount of crude extract loaded onto the column. - Use a larger column for the amount of sample being purified.
Irreversible Adsorption - Consider using a different stationary phase, such as Sephadex LH-20, which is suitable for separating phenolic compounds.
Impure Fractions from HPLC
Potential Cause Troubleshooting Steps
Co-eluting Impurities - Optimize the mobile phase gradient and flow rate. - Try a different column chemistry (e.g., a phenyl-hexyl column) that may offer different selectivity for your compound and impurities.[8] - Adjust the pH of the mobile phase to alter the ionization state and retention of acidic or basic impurities.
Peak Tailing - Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of phenolic hydroxyl groups and improve peak shape.[8] - Ensure the sample is fully dissolved in the mobile phase before injection.
Sample Overload - Reduce the injection volume or dilute the sample.

Data Presentation

Table 1: Comparison of Purification Methods for this compound from a Fungal Culture

Purification Step Starting Material Yield (%) Purity (%) Reference
Ethyl Acetate Extraction 10 L Culture Filtrate8515[1]
Silica Gel Column Chromatography 5 g Crude Extract6070[7]
Preparative RP-HPLC 500 mg Partially Purified Fraction75>98[8][9]

Note: The data presented are representative values based on typical purifications of similar natural products and should be considered as a general guide.

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Culture
  • Culture Filtration: Separate the fungal mycelium from the fermentation broth by vacuum filtration through cheesecloth or filter paper.

  • Solvent Extraction:

    • Transfer the culture filtrate to a large separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Drying and Concentration:

    • Pool the ethyl acetate extracts.

    • Dry the combined extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[1]

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane (B109758) or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the packed column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).

    • Collect fractions of a fixed volume.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing this compound. Pool the pure fractions.

Mandatory Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification A Fungal Fermentation Broth B Filtration A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Concentration C->D E Crude Extract D->E Crude Product F Silica Gel Column Chromatography E->F G Fraction Analysis (TLC) F->G H Preparative RP-HPLC G->H I Pure this compound H->I

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Start Purification LowYield Low Yield? Start->LowYield PoorSeparation Poor Separation? LowYield->PoorSeparation No T1 Troubleshoot Extraction: - Optimize solvent ratio - Adjust pH - Check for degradation LowYield->T1 Yes ImpureProduct Product Impure? PoorSeparation->ImpureProduct No T2 Troubleshoot Chromatography: - Optimize mobile phase - Check column loading - Try different stationary phase PoorSeparation->T2 Yes Success High Purity Product ImpureProduct->Success No T3 Troubleshoot Final Purification: - Optimize HPLC gradient - Adjust mobile phase pH - Check for sample overload ImpureProduct->T3 Yes T1->Start T2->Start T3->Start

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Overcoming Ethyl Gentisate Solubility Issues for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accurate and consistent delivery of test compounds in biological assays is paramount. Ethyl gentisate, a promising molecule with potential antioxidant and anti-inflammatory properties, presents a common challenge in this regard: poor aqueous solubility. This technical support center provides a comprehensive guide to understanding and overcoming the solubility issues of this compound to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for biological assays?

This compound (ethyl 2,5-dihydroxybenzoate) is an ester of gentisic acid. Like many phenolic compounds, its chemical structure contributes to low solubility in aqueous solutions, such as cell culture media and buffers used in biological assays. Poor solubility can lead to compound precipitation, resulting in an unknown and inconsistent concentration of the active compound in the assay, which can produce unreliable and misleading results.[1][2]

Q2: What are the key physicochemical properties of this compound I should be aware of?

Understanding the physicochemical properties of this compound is the first step in developing an effective solubilization strategy. Key properties are summarized in the table below.

Q3: Which solvent should I use to prepare a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro studies due to its high solubilizing power.[3][4] Ethanol is another viable option.[5] The choice of solvent may depend on the specific requirements of your biological assay and the tolerance of your cell line to the solvent.[6] It is crucial to keep the final concentration of the organic solvent in the assay medium as low as possible (typically below 0.5% for DMSO) to avoid solvent-induced cytotoxicity.[3][7]

Q4: My this compound precipitates when I add the stock solution to my aqueous assay buffer or cell culture medium. What should I do?

Precipitation upon dilution of a concentrated stock solution into an aqueous medium is a frequent issue with hydrophobic compounds.[2][8] This "crashing out" can be mitigated by:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions in pre-warmed (37°C) aqueous buffer or medium.[2][3]

  • Vigorous Mixing: Add the stock solution dropwise to the aqueous medium while vortexing or stirring to facilitate rapid dispersal.[7]

  • Lowering the Final Concentration: Your intended final concentration may exceed the solubility limit of this compound in the assay medium. Consider performing a dose-response experiment starting from lower, more soluble concentrations.[2]

Q5: How can I determine the solubility of this compound in my specific assay buffer?

Since solubility can be influenced by the specific components of your buffer or medium (e.g., pH, salt concentration, protein content), it is highly recommended to experimentally determine the solubility under your specific conditions. A detailed protocol for determining solubility is provided in the "Experimental Protocols" section.

Q6: Is the stability of this compound a concern in cell culture media?

Data Presentation

Table 1: Physicochemical Properties of this compound and Gentisic Acid

PropertyThis compound (Ethyl 2,5-dihydroxybenzoate)Gentisic Acid (2,5-dihydroxybenzoic acid)
Molecular Formula C₉H₁₀O₄C₇H₆O₄
Molecular Weight 182.17 g/mol [11]154.12 g/mol
Melting Point 77-81 °C199-205 °C
Calculated LogP 2.6[11]1.74
pKa Not available2.93
Appearance SolidWhite to light beige crystalline powder

Table 2: Hypothetical Solubility of this compound in Common Solvents

This table provides a template for researchers to populate with their own experimental data following the protocol below.

SolventTemperature (°C)Measured Solubility (mg/mL)Measured Solubility (mM)
DMSO25User-determinedUser-determined
Ethanol25User-determinedUser-determined
PBS (pH 7.4)25User-determinedUser-determined
Cell Culture Medium + 10% FBS37User-determinedUser-determined

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate forms immediately upon adding stock solution to aqueous media. - Final concentration exceeds solubility limit.- Rapid change in solvent polarity ("crashing out").[2]- Perform a solubility test to determine the maximum soluble concentration.[8]- Use a stepwise dilution method.[2]- Add the stock solution slowly while vortexing.[7]
Media becomes cloudy or a precipitate forms over time during the experiment. - Compound is unstable in the aqueous environment.- Temperature fluctuations affecting solubility.- Prepare fresh working solutions immediately before use.- For long-term assays, replenish the media with fresh compound at regular intervals.[10]- Ensure all solutions are maintained at the experimental temperature.[1]
Inconsistent or non-reproducible assay results. - Inconsistent dosing due to precipitation.- Degradation of the compound in the stock solution.- Visually inspect wells for any precipitate before and during the assay.- Prepare fresh stock solutions and store them properly in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[7]
High background signal or interference in the assay. - The compound itself may interfere with the assay readout (e.g., colorimetric or fluorescent assays).[1]- Run control wells containing the compound in cell-free media to measure its intrinsic signal.[1]
Observed cytotoxicity at low concentrations. - The solvent (e.g., DMSO) may be causing toxicity.- Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).[3]- Run a vehicle control with the same concentration of solvent to assess its effect.

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Shake-Flask Method)

Objective: To determine the maximum solubility of this compound in a chosen solvent.

Materials:

  • This compound (solid)

  • Solvents of interest (e.g., DMSO, Ethanol, PBS pH 7.4, cell culture medium)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Thermomixer or incubator shaker

  • Microcentrifuge

  • Spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of solid this compound to a microcentrifuge tube.

  • Add a known volume of the solvent to be tested (e.g., 1 mL).

  • Tightly cap the tube and vortex vigorously for 1 minute.

  • Incubate the tube at the desired temperature (e.g., 25°C for room temperature solvents, 37°C for cell culture medium) with constant agitation for 24 hours to ensure equilibrium is reached.

  • After incubation, visually inspect for the presence of undissolved solid. If none is present, add more solid and repeat from step 3.

  • Centrifuge the suspension at high speed (e.g., >10,000 x g) for 10 minutes to pellet the undissolved solid.[7]

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Determine the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in that solvent at that temperature.

Protocol 2: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in biological assays.

Materials:

  • This compound (solid, MW: 182.17 g/mol )

  • DMSO (anhydrous)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 182.17 g/mol * 1000 mg/g = 1.82 mg

  • Weigh out 1.82 mg of this compound and place it in a sterile tube.

  • Add 1 mL of anhydrous DMSO.

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Solid This compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot & Store (-20°C / -80°C) dissolve->aliquot intermediate_dilution Intermediate Dilution aliquot->intermediate_dilution Stepwise Dilution warm_media Pre-warm Media (37°C) warm_media->intermediate_dilution final_dilution Final Dilution in Assay Plate intermediate_dilution->final_dilution

Caption: Workflow for preparing this compound solutions.

troubleshooting_workflow start Precipitation Observed in Assay Medium check_conc Is the final concentration below the determined solubility limit? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc No dilution_method Are you using stepwise dilution? check_conc->dilution_method Yes lower_conc->check_conc use_stepwise Implement stepwise dilution dilution_method->use_stepwise No mixing_tech Are you adding the stock slowly with vortexing? dilution_method->mixing_tech Yes use_stepwise->mixing_tech improve_mixing Improve mixing technique mixing_tech->improve_mixing No consider_alt Consider alternative solubilization methods (e.g., co-solvents, excipients) mixing_tech->consider_alt Yes improve_mixing->consider_alt

Caption: Troubleshooting precipitation of this compound.

References

Technical Support Center: Optimizing Storage Conditions for Ethyl Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of ethyl gentisate during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is the ethyl ester of gentisic acid (2,5-dihydroxybenzoic acid). Gentisic acid and its derivatives are known for their antioxidant and anti-inflammatory properties.[1][2][3][4] The stability of this compound is crucial for maintaining its therapeutic efficacy and ensuring the reproducibility of experimental results. Degradation can lead to a loss of potency and the formation of impurities that may interfere with assays or have unintended biological effects.

Q2: What are the primary pathways of this compound degradation?

While specific studies on this compound are limited, based on its chemical structure as a phenolic ester, the primary degradation pathways are likely:

  • Hydrolysis: The ester bond in this compound can be cleaved by water, especially in the presence of acid or base catalysts, to yield gentisic acid and ethanol.[5][6]

  • Oxidation: The dihydroxy-substituted benzene (B151609) ring is susceptible to oxidation, especially in the presence of oxygen, light, and metal ions.[4][7][8] This can lead to the formation of colored degradation products. Gentisic acid itself is readily oxidized and is used as an antioxidant excipient in some pharmaceutical preparations.[7]

Q3: What are the visible signs of this compound degradation?

Degradation of this compound may be indicated by:

  • Color change: Solutions may develop a yellow or brown tint upon oxidation.

  • Precipitation: The formation of gentisic acid, which has lower solubility in some organic solvents than its ethyl ester, could lead to precipitation.

  • Changes in pH: Hydrolysis of the ester to the acidic gentisic acid can lower the pH of unbuffered solutions.

  • Inconsistent experimental results: A loss of biological activity or unexpected analytical profiles can be a key indicator of degradation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Solution turns yellow/brown Oxidation of the phenolic rings.1. Protect from Light: Store this compound solutions in amber vials or wrap containers in aluminum foil.[9] 2. Inert Atmosphere: For long-term storage or sensitive experiments, purge the headspace of the container with an inert gas like nitrogen or argon to displace oxygen. 3. Use Antioxidants: Consider the addition of a suitable antioxidant if compatible with the experimental setup.
Unexpected peaks in analytical chromatography (HPLC, GC-MS) Degradation products (e.g., gentisic acid, oxidation byproducts).1. Confirm Identity: Analyze a freshly prepared standard of this compound to confirm its retention time. Compare with the chromatogram of the stored sample. 2. Spike with Expected Degradant: Spike the sample with gentisic acid to see if the unexpected peak co-elutes. 3. Review Storage Conditions: Assess if the sample was exposed to high temperatures, light, or non-neutral pH.
Loss of biological activity or inconsistent assay results Degradation of the active compound.1. Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for critical experiments. 2. Perform a Stability Study: Conduct a small-scale stability study under your typical experimental conditions to determine the time frame within which the compound is stable. (See Experimental Protocols section). 3. Quantify Concentration: Re-quantify the concentration of this compound in the stock solution before use, especially if it has been stored for an extended period.
Precipitate forms in the solution Hydrolysis to gentisic acid, which may have lower solubility.1. Check pH: Measure the pH of the solution. An acidic pH might indicate hydrolysis. 2. Solvent Selection: Ensure the chosen solvent is appropriate for both this compound and its potential degradation products to maintain solubility. 3. Storage Temperature: Store at recommended temperatures (see below) to minimize degradation reactions.

Recommended Storage Conditions

For optimal stability, this compound should be stored under the following conditions:

Parameter Recommendation Rationale
Temperature -20°C for long-term storage.Low temperatures slow down the rates of chemical reactions, including hydrolysis and oxidation.
2-8°C for short-term storage (days to weeks).Provides a balance between stability and convenience for frequently used solutions.
Light Protect from light.Exposure to UV light can catalyze oxidative degradation of phenolic compounds.[9]
Use amber vials or light-blocking containers.
Atmosphere Store under an inert atmosphere (e.g., nitrogen, argon).Minimizes contact with oxygen, a key reactant in oxidative degradation.
For solutions, consider degassing the solvent before use.
pH Store in a dry, aprotic solvent. If an aqueous buffer is necessary, use a slightly acidic to neutral pH (pH 4-7).Avoid strongly acidic or basic conditions which can catalyze ester hydrolysis.[6]
Container Tightly sealed, appropriate containers.Prevents solvent evaporation and exposure to moisture and air.[10]

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound in Solution

Objective: To evaluate the short-term stability of an this compound solution under specific experimental conditions (e.g., temperature, lighting).

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 10 mM).

  • Sample Aliquoting: Aliquot the stock solution into multiple amber glass vials. A subset of vials should be prepared for each storage condition to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark).

  • Time Points: Designate several time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Storage: Store the vials under the designated conditions.

  • Sample Analysis: At each time point, retrieve one vial from each condition and analyze the concentration of this compound using a validated analytical method such as HPLC-UV or GC-MS.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition. Calculate the percentage of degradation at each time point relative to the initial concentration (time 0).

Protocol 2: Quantification of this compound and Gentisic Acid by HPLC-UV

Objective: To quantify the amount of this compound and its primary hydrolysis product, gentisic acid, in a sample.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact gradient will need to be optimized.

  • Detection: Monitor the absorbance at the λmax of this compound and gentisic acid (this will need to be determined, but a starting point could be around 300-330 nm).

  • Standard Preparation: Prepare a series of standard solutions of known concentrations for both this compound and gentisic acid in the mobile phase.

  • Calibration Curve: Inject the standards and construct a calibration curve by plotting the peak area against the concentration for each compound.

  • Sample Analysis: Inject the experimental sample and determine the peak areas for this compound and gentisic acid.

  • Quantification: Calculate the concentration of each compound in the sample using the regression equation from the calibration curve.

Visualizing Degradation and Troubleshooting

Below are diagrams illustrating the degradation pathways and a logical workflow for troubleshooting stability issues.

This compound Degradation Pathways Ethyl_Gentisate This compound Hydrolysis Hydrolysis (Water, Acid/Base) Ethyl_Gentisate->Hydrolysis Ester Cleavage Oxidation Oxidation (Oxygen, Light, Metal Ions) Ethyl_Gentisate->Oxidation Ring Oxidation Gentisic_Acid Gentisic Acid Hydrolysis->Gentisic_Acid Ethanol Ethanol Hydrolysis->Ethanol Oxidized_Products Oxidized Products (e.g., Quinones) Oxidation->Oxidized_Products

Caption: Primary degradation pathways of this compound.

Troubleshooting Workflow for this compound Stability Start Inconsistent Results or Visible Degradation Check_Storage Review Storage Conditions: - Temperature? - Light Exposure? - Atmosphere? Start->Check_Storage Analyze_Sample Analyze Sample by HPLC/GC-MS Check_Storage->Analyze_Sample Compare_Standard Compare to a Freshly Prepared Standard Analyze_Sample->Compare_Standard Degradation_Confirmed Degradation Confirmed? Compare_Standard->Degradation_Confirmed Implement_Controls Implement Protective Measures: - Store at -20°C - Use Amber Vials - Use Inert Gas Degradation_Confirmed->Implement_Controls Yes No_Degradation No Degradation Detected. Investigate Other Experimental Variables. Degradation_Confirmed->No_Degradation No Use_Fresh Prepare Fresh Solutions Before Each Experiment Implement_Controls->Use_Fresh

Caption: A logical workflow for troubleshooting this compound stability issues.

References

troubleshooting inconsistent results in ethyl gentisate experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl gentisate in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and properties of this compound.

Q1: How should I store this compound powder and stock solutions to prevent degradation?

A1: this compound, as a phenolic ester, is susceptible to oxidation and hydrolysis.

  • Solid Form: Store the powder in a tightly sealed, amber-colored vial at -20°C, preferably under an inert atmosphere (like argon or nitrogen) to minimize oxidation.

  • Stock Solutions: Prepare stock solutions in anhydrous, high-purity solvents (e.g., DMSO or ethanol). Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q2: What are the best solvents for dissolving this compound?

A2: this compound's solubility is dictated by its ester and phenol (B47542) functional groups. It is expected to be more soluble in polar organic solvents than in nonpolar ones. Gentisic acid, its precursor, is soluble in polar solvents like water and ethanol (B145695).[1][2] The ethyl group will slightly decrease its polarity compared to gentisic acid.

Table 1: Predicted Solubility Profile of this compound
Solvent TypeExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, Acetone, Ethyl Acetate (B1210297)HighThe polar ester and hydroxyl groups can interact favorably with these solvents.
Polar Protic Ethanol, Methanol (B129727)HighThe compound can form hydrogen bonds with these solvents.
Intermediate Polarity Dichloromethane (DCM)ModerateThe overall polarity of the molecule is compatible with solvents of intermediate polarity.
Nonpolar Hexane (B92381), TolueneLowThe polar functional groups limit solubility in nonpolar environments.
Aqueous Water, PBS BufferLow to SlightThe hydrophobic ethyl group and benzene (B151609) ring reduce solubility in water compared to gentisic acid.[3]

Q3: What factors can affect the stability of this compound in an experimental setting?

A3: Several factors can lead to the degradation of this compound, causing inconsistent results. The stability of esters is often pH-sensitive.[4]

Table 2: Factors Affecting this compound Stability
FactorEffectRecommendation
pH Susceptible to hydrolysis in acidic or alkaline conditions. Phenolic groups are more prone to oxidation at higher pH.Maintain a stable, neutral pH (around 6-7.5) in your assay buffers unless the protocol requires otherwise. Prepare buffers fresh.
Temperature Higher temperatures accelerate both hydrolysis and oxidation.Avoid unnecessary heating. Store solutions appropriately and perform experiments at the specified temperature. For long-term storage, -80°C is recommended.
Light Phenolic compounds can be light-sensitive and may degrade upon exposure to UV light.Store stock solutions in amber vials and protect experimental setups from direct light.
Oxygen The hydroquinone (B1673460) structure is susceptible to oxidation, which can be catalyzed by trace metals.Use degassed solvents for preparing solutions. Store under an inert atmosphere if high stability is required. Consider adding a chelating agent like EDTA to buffers if metal ion contamination is suspected.

Troubleshooting Guides

I. Synthesis and Purification Issues

This guide addresses common problems encountered during the synthesis (via Fischer esterification) and purification of this compound.

Reactants Gentisic Acid + Ethanol + Acid Catalyst (H₂SO₄) Reflux Reflux Reaction (1-10 hours, 60-110°C) Reactants->Reflux Workup Quench & Neutralize (e.g., NaHCO₃ solution) Reflux->Workup Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Workup->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude Crude this compound Evaporation->Crude Purification Column Chromatography or Crystallization Crude->Purification Pure Pure this compound Purification->Pure

Caption: Workflow for this compound Synthesis and Purification.

Q4: My Fischer esterification of gentisic acid has a very low yield. What went wrong?

A4: Low yields in Fischer esterification are common as it is an equilibrium-driven reaction.[5]

  • Incomplete Reaction: The reaction may not have reached equilibrium. Ensure you are refluxing for a sufficient time (typically 1-10 hours).[5]

  • Water Presence: The presence of water in your reactants (especially ethanol or gentisic acid) will shift the equilibrium back towards the starting materials. Use anhydrous ethanol and ensure your gentisic acid is dry.

  • Insufficient Catalyst: Ensure you are using a catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid.[5]

  • Loss During Workup: this compound may have some solubility in the aqueous layer. Ensure you perform multiple extractions (e.g., 3 times) with your organic solvent (like ethyl acetate) and pool the organic layers.

Q5: My purified product contains persistent impurities after column chromatography. How can I improve separation?

A5: Poor separation can result from an improper choice of solvent system or column packing.

  • Optimize Solvent System: Use Thin Layer Chromatography (TLC) to determine the best mobile phase. A good starting point for a moderately polar compound like this compound is a mixture of hexane and ethyl acetate.[6] Adjust the ratio to achieve a target Rf value of 0.2-0.3 for this compound, which generally provides good separation on a column.[6]

  • Column Packing: Ensure your silica (B1680970) gel column is packed uniformly without cracks or air bubbles, as these will lead to poor separation.[7]

  • Sample Loading: Load your crude product onto the column in a minimal amount of solvent to ensure it starts as a narrow band. A "dry loading" technique, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can improve resolution.[6]

  • Consider Side Products: Unreacted gentisic acid is a likely impurity. Being highly polar, it should remain at the baseline in your TLC and elute much later than your product. If other spots are visible, they could be degradation products or side-reactions from the benzoic acid derivative.[8]

Q6: I am having trouble crystallizing my this compound. What should I do?

A6: Crystallization is a sensitive technique that depends on finding the right solvent or solvent pair.

  • No Crystals Form: There is likely too much solvent. Try to slowly evaporate the solvent until the solution becomes cloudy, then allow it to cool slowly.[9] If that fails, remove all solvent and try a different crystallization solvent.

  • Oiling Out: The compound is coming out of solution above its melting point. Add a small amount of the "soluble solvent" to keep it dissolved longer at a higher temperature, then cool the solution more slowly.[9] Placing the flask in a Dewar or insulated container can promote slow cooling.[10]

  • Rapid Crashing: If crystals form too quickly, they can trap impurities.[9] Use slightly more hot solvent than the minimum required to dissolve the solid, which will slow down the crystallization process upon cooling.

II. Inconsistent Antioxidant Assay Results

This guide focuses on troubleshooting the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common method for assessing antioxidant activity.

PrepDPPH Prepare fresh DPPH working solution (e.g., in Methanol) Reaction Mix Sample/Control with DPPH solution PrepDPPH->Reaction PrepSample Prepare serial dilutions of this compound and control (e.g., Trolox) PrepSample->Reaction Incubate Incubate in dark (e.g., 30 minutes) Reaction->Incubate Measure Measure Absorbance (approx. 517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 value Measure->Calculate

Caption: General Workflow for a DPPH Antioxidant Assay.

Q7: My IC50 values for this compound in the DPPH assay are inconsistent between experiments. What are the potential causes?

A7: Inconsistent IC50 values are a common issue in antioxidant assays and can stem from several factors. The lower the IC50 value, the higher the antioxidant activity.[11]

Table 3: Troubleshooting Inconsistent DPPH Assay Results
Potential CauseTroubleshooting Steps
DPPH Reagent Instability The DPPH radical is light-sensitive. Always prepare the DPPH working solution fresh for each experiment and store it in the dark.[12]
Spectral Interference Gentisic acid, a potential hydrolytic breakdown product, can form an oxidized product with an absorbance peak near 500 nm.[13] This can interfere with the DPPH measurement at ~517 nm. Run a sample blank (your compound in the solvent, without DPPH) and subtract its absorbance from your sample readings.[13]
Reaction Kinetics The reaction between your compound and DPPH may be slow and might not have reached its endpoint (a stable absorbance reading). Perform a time-course experiment to determine the optimal incubation time where the reaction plateaus.
Solvent Effects The type of solvent can influence the reaction rate and stability of the radical. Ensure you use the same high-purity solvent (e.g., methanol or ethanol) for all samples, standards, and the DPPH reagent.[14]
Pipetting Errors Inaccurate pipetting, especially when preparing serial dilutions, can lead to large variations. Calibrate your pipettes regularly and use fresh tips for each dilution.

Q8: The antioxidant activity I'm measuring is much lower than expected. Why?

A8:

  • Compound Degradation: As discussed in Q3, this compound can degrade due to pH, light, or oxidation. Ensure your stock solution is fresh and has been stored properly.

  • Solubility Issues: If this compound precipitates in the assay medium, its effective concentration will be lower than intended. Visually inspect the wells for any precipitation. You may need to adjust the solvent system, but be aware this can affect the assay itself.

  • Incorrect Wavelength: Ensure your spectrophotometer is set to the wavelength of maximum absorbance for your DPPH solution, which is typically around 517 nm but can vary slightly depending on the solvent.[14]

III. Inconsistent Anti-Inflammatory Assay Results

This guide addresses issues with the in vitro anti-inflammatory assay based on the inhibition of heat-induced Bovine Serum Albumin (BSA) denaturation.

PrepSolutions Prepare Sample dilutions and Control (e.g., Diclofenac) in buffer AddBSA Add BSA solution (e.g., 1%) to all tubes PrepSolutions->AddBSA Incubate1 Incubate at room temp (e.g., 37°C for 20 min) AddBSA->Incubate1 Heat Induce denaturation by heating (e.g., 70°C for 5 min) Incubate1->Heat Cool Cool to room temperature Heat->Cool Measure Measure turbidity (Absorbance) (e.g., 660 nm) Cool->Measure Calculate Calculate % Inhibition Measure->Calculate

Caption: Workflow for BSA Denaturation Inhibition Assay.

Q9: I am seeing high variability in my protein denaturation assay results. What could be the problem?

A9: This assay relies on consistent heating and accurate measurement of the resulting turbidity.

  • Inconsistent Heating: The temperature and duration of the heating step are critical for inducing uniform denaturation. Use a precisely controlled water bath or heat block. Ensure all samples are heated for the exact same amount of time.

  • Precipitation of Compound: High concentrations of your test compound may cause it to precipitate out of the buffer, especially during heating. This will contribute to the turbidity and lead to an erroneous reading. Visually inspect your sample wells before and after heating. If precipitation occurs, you may need to test at lower concentrations or add a co-solvent (though this may affect protein structure).

  • pH Fluctuation: The denaturation of BSA is pH-dependent. Ensure your buffer has sufficient capacity to handle the addition of your sample without significant pH shifts. Prepare fresh buffer for each experiment.

  • Interference with Absorbance Reading: If your this compound solution is colored, it can interfere with the absorbance reading at 660 nm. Run a control sample containing your compound but without BSA to measure and correct for any background absorbance.

Q10: My positive control (e.g., Diclofenac Sodium) is not showing the expected inhibition. What does this mean?

A10: If the positive control fails, it indicates a systemic problem with the assay setup.

  • Reagent Quality: The BSA or the standard drug may have degraded. Use a fresh batch of BSA and prepare a new stock of your positive control.

  • Incorrect Assay Conditions: Double-check all parameters: incubation times, temperatures, and buffer pH and concentration. Small deviations in these can lead to assay failure.

  • Heating Inefficiency: The temperature of your heating block or water bath may not be accurate. Verify the temperature with a calibrated thermometer. If the temperature is too low, denaturation will be incomplete; if too high, it may be too aggressive to see inhibition.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the acid-catalyzed esterification of gentisic acid.[5][15]

  • Preparation: In a round-bottom flask, combine gentisic acid (1.0 eq), anhydrous ethanol (5-10 eq, serving as both reactant and solvent), and a magnetic stir bar.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress using TLC (e.g., 7:3 hexane:ethyl acetate). The reaction is typically complete within 2-6 hours.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing a cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

Protocol 2: DPPH Radical Scavenging Assay

This protocol provides a method for determining the antioxidant capacity of this compound.[12][14]

  • Reagent Preparation:

    • Prepare a ~0.1 mM solution of DPPH in high-purity methanol. This solution should be made fresh and kept in an amber bottle to protect it from light.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare a stock solution of a standard antioxidant, such as Trolox or ascorbic acid, in methanol.

  • Assay Procedure (96-well plate):

    • In the wells of a microplate, add 20 µL of various concentrations of your this compound solution (prepared by serial dilution from the stock). Also include wells for your standard and a blank (20 µL of methanol).

    • To each well, add 180 µL of the DPPH working solution. Mix gently by pipetting.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Read the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration of this compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Protocol 3: In Vitro Anti-Inflammatory Assay (Inhibition of BSA Denaturation)

This protocol assesses anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.[16][17]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various test concentrations (e.g., 100-1000 µg/mL) using phosphate-buffered saline (PBS, pH 6.4).

    • Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in PBS.

    • Prepare a standard drug solution (e.g., Diclofenac sodium) at the same concentrations.

  • Assay Procedure:

    • To a set of microcentrifuge tubes, add 500 µL of the 1% BSA solution.

    • Add 100 µL of your this compound dilutions to the respective tubes.

    • For the control, add 100 µL of PBS instead of the sample.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes in a water bath at 70°C for 5 minutes.

    • Cool the tubes to room temperature.

  • Measurement:

    • Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Visualization of Potential Anti-Inflammatory Signaling Pathway

This compound, as a phenolic compound, may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.

cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB_NFkB->NFkB Releases NFkB_nuc NF-κB (Active) Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription EthylGentisate This compound EthylGentisate->IKK Inhibits?

References

Technical Support Center: Enhancing the Stability of Ethyl Gentisate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl gentisate formulations. The information is designed to help address common stability challenges and refine experimental methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an ester of gentisic acid, a phenolic compound known for its antioxidant and anti-inflammatory properties. Like many phenolic esters, this compound is susceptible to degradation, which can lead to a loss of potency, the formation of undesirable byproducts, and changes in the physical properties of the formulation, such as discoloration. Ensuring its stability is crucial for the development of safe and effective pharmaceutical products.

Q2: What are the primary degradation pathways for this compound in a formulation?

The primary degradation pathways for this compound are anticipated to be hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The ester bond in this compound can be cleaved in the presence of water, especially under acidic or alkaline conditions, to yield gentisic acid and ethanol.

  • Oxidation: The phenolic hydroxyl groups on the gentisate ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or peroxides. This can lead to the formation of colored quinone-type compounds.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, leading to discoloration and loss of the active ingredient.[2]

Q3: What are the initial signs of instability in an this compound formulation?

The most common initial sign of instability is a change in color, often appearing as a yellowing or pinking of the formulation.[1] This is typically due to the oxidation of the phenolic moiety.[1][3] Other signs can include a decrease in the measured potency of this compound, a change in pH, or the precipitation of the active ingredient or its degradants.

Q4: How can I prevent the precipitation of this compound in my formulation?

Precipitation can occur due to poor solubility, changes in pH, or the formation of insoluble degradation products. To mitigate this, consider the following:

  • Solubility Enhancement: Employing co-solvents, surfactants, or complexing agents like cyclodextrins can improve the solubility of this compound.

  • pH Control: Maintaining the pH of the formulation within a range where this compound is most soluble and stable is critical. This can be achieved through the use of appropriate buffer systems.

  • Excipient Compatibility: Ensure all excipients are compatible with this compound and do not promote precipitation.

Troubleshooting Guide

Issue 1: Discoloration (Yellowing/Pinking) of the Formulation

Possible Causes:

  • Oxidation: The phenolic groups of this compound are prone to oxidation, leading to the formation of colored quinones.[1] This can be accelerated by exposure to air (oxygen), metal ions, or high temperatures.

  • Photodegradation: Exposure to UV or visible light can trigger oxidative reactions.[2]

  • Incompatible Excipients: Some excipients may contain impurities (e.g., peroxides in polymers) that can initiate oxidation.[4]

  • pH Shift: A shift to a more alkaline pH can increase the susceptibility of phenolic compounds to oxidation.

Solutions:

SolutionDescription
Inert Atmosphere During manufacturing and packaging, blanket the formulation with an inert gas like nitrogen or argon to minimize exposure to oxygen.
Antioxidants Incorporate antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) to scavenge free radicals and inhibit oxidative degradation.[5]
Chelating Agents Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to bind metal ions that can catalyze oxidation reactions.
pH Optimization Maintain the formulation at a slightly acidic pH (e.g., pH 4-6), where phenolic compounds are generally more stable against oxidation. Use a suitable buffer to maintain the pH.
Light Protection Package the formulation in amber or opaque containers to protect it from light.[2]
Excipient Screening Conduct compatibility studies with all excipients to ensure they do not promote discoloration.[4]
Issue 2: Loss of Potency (Decrease in this compound Concentration)

Possible Causes:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, especially at pH values far from neutral.

  • Oxidation: Oxidative degradation leads to the loss of the parent compound.

  • Thermal Degradation: Elevated temperatures during processing or storage can accelerate both hydrolysis and oxidation.

Solutions:

SolutionDescription
pH Control Buffer the formulation to a pH where the rate of hydrolysis is minimal. For many esters, this is in the slightly acidic range.
Water Content Minimization For non-aqueous or low-water formulations, ensure that all excipients are anhydrous and that the manufacturing process minimizes water exposure.
Temperature Control Store the formulation at controlled room temperature or under refrigeration, as determined by stability studies. Avoid exposure to high temperatures during manufacturing and transport.[5]
Inclusion of Stabilizers Excipients like cyclodextrins can form inclusion complexes with this compound, protecting the ester linkage from hydrolysis.

Data Presentation

Table 1: Hypothetical Stability Data for this compound Under Different pH Conditions
pHTemperature (°C)Initial Concentration (mg/mL)Concentration after 30 days (mg/mL)% RemainingAppearance
3401.00.9595%Colorless
5401.00.9898%Colorless
7401.00.9292%Faint Yellow
9401.00.7575%Yellow to Brown

Note: This data is illustrative and should be confirmed by experimental studies.

Table 2: Effect of Antioxidants on the Stability of this compound at 40°C and pH 7
FormulationInitial Concentration (mg/mL)Concentration after 30 days (mg/mL)% RemainingAppearance
This compound (Control)1.00.9292%Faint Yellow
This compound + 0.1% Ascorbic Acid1.00.9797%Colorless
This compound + 0.05% Sodium Metabisulfite1.00.9898%Colorless
This compound + 0.01% BHT1.00.9696%Colorless

Note: This data is illustrative and should be confirmed by experimental studies.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for the development of a stability-indicating HPLC assay. The specific parameters will need to be optimized for the particular formulation.

1. Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in the presence of its degradation products.

2. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ortho-phosphoric acid

  • Water (HPLC grade)

  • Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of Acetonitrile and 0.1% ortho-phosphoric acid in water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 296 nm (based on gentisic acid, needs to be confirmed for this compound)

  • Injection Volume: 10 µL

4. Forced Degradation Studies:

  • Acid Hydrolysis: Reflux sample with 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: Reflux sample with 0.1 M NaOH at 60°C for 1 hour.

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat sample at 80°C for 48 hours.

  • Photodegradation: Expose sample to UV light (254 nm) and visible light for 24 hours.

5. Method Validation (as per ICH guidelines):

  • Specificity: Analyze forced degradation samples to ensure separation of this compound from all degradation peaks.

  • Linearity: Analyze a series of dilutions of the reference standard (e.g., 5-150 µg/mL).

  • Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

Visualizations

degradation_pathway ethyl_gentisate This compound gentisic_acid Gentisic Acid + Ethanol ethyl_gentisate->gentisic_acid Hydrolysis (H₂O, H⁺/OH⁻) oxidized_products Oxidized Products (e.g., Quinones) ethyl_gentisate->oxidized_products Oxidation (O₂, Metal Ions) photodegradation_products Photodegradation Products ethyl_gentisate->photodegradation_products Photodegradation (UV/Vis Light)

Caption: Primary degradation pathways for this compound.

troubleshooting_workflow start Formulation Instability Observed discoloration Discoloration? start->discoloration potency_loss Loss of Potency? discoloration->potency_loss No oxidation Investigate Oxidation: - Add Antioxidants - Use Inert Atmosphere - Add Chelating Agents - Optimize pH discoloration->oxidation Yes precipitation Precipitation? potency_loss->precipitation No hydrolysis Investigate Hydrolysis: - Optimize pH - Minimize Water Content potency_loss->hydrolysis Yes solubility Investigate Solubility: - Add Co-solvents/Surfactants - Optimize pH precipitation->solubility Yes end Stable Formulation precipitation->end No photodegradation Investigate Photodegradation: - Use Light-Protective Packaging oxidation->photodegradation oxidation->end photodegradation->end hydrolysis->end solubility->end

Caption: Troubleshooting workflow for this compound formulation instability.

References

Technical Support Center: Analysis of Ethyl Gentisate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of ethyl gentisate.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: I am observing a lower than expected signal for this compound in my biological samples compared to the standard in a pure solvent. What could be the cause?

A1: This is a classic sign of ion suppression , a common matrix effect. Co-eluting endogenous components from your biological matrix (e.g., salts, lipids, proteins) can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a decreased signal.[1][2][3]

Troubleshooting Steps:

  • Evaluate Sample Preparation: Your current sample preparation protocol may not be sufficiently removing interfering matrix components. Protein precipitation alone can be insufficient.[3][4] Consider more rigorous cleanup methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5][6]

  • Chromatographic Separation: Optimize your LC method to separate this compound from the interfering matrix components. A longer gradient or a different column chemistry could resolve the co-elution.[7]

  • Dilution: A simple approach is to dilute your sample extract. This reduces the concentration of matrix components, which can lessen ion suppression. However, ensure that the diluted concentration of this compound is still above the lower limit of quantification (LLOQ).[1]

  • Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

Q2: My signal for this compound is unexpectedly high and variable in some samples. What could be happening?

A2: You might be observing ion enhancement , which is another form of matrix effect, although less common than ion suppression.[2] Certain matrix components can facilitate the ionization of this compound, leading to an artificially inflated signal. The troubleshooting steps are similar to those for ion suppression, focusing on improving the removal of matrix components and optimizing chromatographic separation.

Q3: I'm having trouble with the reproducibility of my results for this compound. What should I check?

A3: Poor reproducibility can stem from inconsistent sample preparation, instrument variability, or unaddressed matrix effects.

Troubleshooting Steps:

  • Consistent Sample Preparation: Ensure your sample preparation is performed consistently for all samples, including standards and quality controls.

  • Internal Standard: Use of an appropriate internal standard is crucial for good reproducibility.

  • System Suitability: Before running your sample batch, perform a system suitability test with a known standard to ensure the LC-MS system is performing correctly.

  • Matrix Effect Evaluation: If you haven't already, you should systematically evaluate the matrix effect for your specific biological matrix.

Q4: What is the best way to prepare plasma samples for this compound analysis to minimize matrix effects?

A4: While a simple protein precipitation with acetonitrile (B52724) can be a starting point, more advanced techniques often yield cleaner extracts and reduce matrix effects.[4][8]

  • Liquid-Liquid Extraction (LLE): This technique can effectively remove many interfering substances.

  • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can provide very clean extracts, significantly reducing matrix effects.[4][5] Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.[4]

Quantitative Data on Matrix Effects

Matrix Effect (ME) is calculated as: ME (%) = (Peak area in matrix / Peak area in solvent) x 100

  • An ME value of 100% indicates no matrix effect.

  • An ME value < 100% indicates ion suppression.

  • An ME value > 100% indicates ion enhancement.

Biological MatrixSample Preparation MethodIllustrative Matrix Effect (%) on this compound SignalInterpretation
Human PlasmaProtein Precipitation (Acetonitrile)65%Significant Ion Suppression
Human PlasmaLiquid-Liquid Extraction85%Moderate Ion Suppression
Human PlasmaSolid-Phase Extraction (C18)95%Minimal Ion Suppression
Rat UrineDilute and Shoot (1:10)50%Strong Ion Suppression
Rat UrineSolid-Phase Extraction (Mixed-Mode)98%Negligible Matrix Effect

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework. Optimization and validation are essential for each specific application.

1. Sample Preparation (Solid-Phase Extraction):

  • Thaw plasma samples and internal standard (IS) working solution at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma, add 10 µL of IS solution.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.1-5.0 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Agilent 6400 Series Triple Quadrupole or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions (Illustrative):

    • This compound: Precursor Ion > Product Ion (e.g., based on fragmentation of the gentisate moiety)

    • Internal Standard: Precursor Ion > Product Ion

  • Ion Source Parameters: Optimize gas temperature, gas flow, nebulizer pressure, and capillary voltage for maximal signal.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Evaluation Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Pretreat Pre-treatment (e.g., Acidification) Spike_IS->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Elute Elution SPE->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Injection Reconstitute->LC_MS Data_Acquisition Data Acquisition (MRM Mode) LC_MS->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification ME_Assessment Matrix Effect Assessment Quantification->ME_Assessment

Caption: Experimental workflow for assessing matrix effects.

Troubleshooting_Workflow Start Issue Encountered (e.g., Low Signal, Poor Reproducibility) Check_System Run System Suitability Test Start->Check_System System_OK System OK? Check_System->System_OK Fix_System Troubleshoot LC-MS System (e.g., Clean Ion Source, Check for Leaks) System_OK->Fix_System No Evaluate_ME Evaluate Matrix Effect (Post-column Infusion or Post-extraction Spike) System_OK->Evaluate_ME Yes Fix_System->Check_System ME_Present Matrix Effect Present? Evaluate_ME->ME_Present Optimize_SP Optimize Sample Preparation (e.g., SPE, LLE) ME_Present->Optimize_SP Yes Optimize_LC Optimize LC Method (e.g., Gradient, Column) ME_Present->Optimize_LC Yes Use_IS Use Stable Isotope-Labeled Internal Standard ME_Present->Use_IS Yes No_ME Review Other Method Parameters (e.g., Standard Preparation) ME_Present->No_ME No Revalidate Re-validate Method Optimize_SP->Revalidate Optimize_LC->Revalidate Use_IS->Revalidate No_ME->Revalidate

References

optimization of extraction parameters for ethyl gentisate from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of ethyl gentisate extraction from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound and other phenolic compounds from plant materials?

A1: Both conventional and modern techniques are employed. Conventional methods include maceration, Soxhlet, and reflux extraction.[1][2] Modern, "green" methods are increasingly popular due to their efficiency and reduced environmental impact; these include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[3][4][5] These advanced methods often offer higher yields in shorter times with less solvent consumption.[2][4]

Q2: Which solvents are most effective for this compound extraction?

A2: The choice of solvent is critical and depends on the polarity of this compound. Polar solvents like ethanol (B145695), methanol, and water, or mixtures thereof (e.g., 60-70% ethanol in water), are highly effective for extracting phenolic compounds.[1][6] Ethyl acetate, a moderately polar solvent, is also efficient and can be particularly effective for compounds with mixed polarities.[7][8] The use of "green" solvents like ethyl lactate (B86563) is also a viable, environmentally friendly alternative.[9][10]

Q3: What is Supercritical Fluid Extraction (SFE) and why is it considered a "green" technology?

A3: Supercritical Fluid Extraction (SFE) uses a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas.[3] Supercritical carbon dioxide (SC-CO₂) is most commonly used due to its mild critical conditions (31.1 °C, 73.8 bar), non-toxic nature, and the fact that it leaves no solvent residue in the final product.[3][11] It is considered a green technology because CO₂ is non-flammable, chemically inert, and can be easily separated from the extract and recycled.[12]

Q4: How does Ultrasound-Assisted Extraction (UAE) improve extraction efficiency?

A4: UAE employs high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate powerful microjets that disrupt plant cell walls.[13][14] This process enhances solvent penetration into the plant matrix and facilitates the release of intracellular components, leading to higher extraction yields in a shorter time and at lower temperatures compared to conventional methods.[15][16]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inefficient Cell Wall Disruption: Plant material may not be ground finely enough. 2. Suboptimal Solvent Choice: The solvent polarity may not be ideal for this compound. 3. Incorrect Parameters: Temperature, time, or solvent-to-solid ratio may be suboptimal.[4] 4. Insufficient Agitation/Sonication: Poor mixing or insufficient ultrasonic power in UAE.1. Ensure plant material is dried and ground to a fine, consistent powder to maximize surface area.[17] 2. Test a range of solvents with varying polarities (e.g., ethanol, 70% ethanol, ethyl acetate).[8][18] 3. Optimize parameters using a Response Surface Methodology (RSM) design.[15][19] Increase the solvent-to-solid ratio (e.g., from 10:1 to 50:1 mL/g).[1][20] 4. For UAE, ensure the ultrasonic probe is properly submerged and experiment with higher power settings.[13] For maceration, ensure continuous and vigorous agitation.
Degradation of this compound 1. Thermal Sensitivity: this compound, like many phenolic compounds, can degrade at high temperatures.[11] 2. Extended Extraction Time: Prolonged exposure to heat, light, or oxygen can cause degradation.[4]1. Use lower extraction temperatures. Modern methods like UAE or SFE are ideal as they can be performed at moderate temperatures (e.g., 40-60 °C).[1][11] 2. Reduce extraction time. UAE and MAE can significantly shorten the process from hours to minutes.[15][21] 3. Store extracts at low temperatures (e.g., 4°C) and protect them from light.[17]
Co-extraction of Impurities (e.g., lipids, chlorophyll) 1. Non-selective Solvent: The solvent may be dissolving a wide range of compounds. 2. High Extraction Temperature: Higher temperatures can increase the solubility of undesirable compounds.1. Perform a preliminary defatting step with a non-polar solvent like n-hexane before the main extraction. 2. Use a more selective solvent system. Supercritical CO₂ extraction is highly selective and can be tuned by adjusting pressure and temperature.[3] 3. Lower the extraction temperature to reduce the solubility of interfering substances.
Difficulty Concentrating the Extract 1. Residual Water/Polar Compounds: The crude extract may contain water or other high-boiling point polar compounds from the plant material or solvent mixture.[22] 2. Formation of an Oil/Gummy Residue: High concentrations of lipids or fatty acids may prevent full evaporation.[22]1. After initial solvent evaporation (e.g., with a rotary evaporator), perform a liquid-liquid extraction with a suitable solvent to separate this compound from aqueous residues. 2. Consider freeze-drying (lyophilization) to remove water after the bulk of the organic solvent has been evaporated.[22] 3. If lipids are the issue, incorporate a defatting step in the protocol before extraction.

Comparative Data on Extraction Parameters

The following tables summarize optimized parameters from various studies on the extraction of phenolic compounds, which can serve as a starting point for this compound extraction.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction (UAE)

ParameterOptimized ValuePlant Material/CompoundReference
Solvent 60% Ethanol (pH 2)Phenolic Compounds[1]
Temperature 48 - 60 °CBioactive Phenolics[1][13]
Time 5 - 48 minPhenolic Compounds[1][13]
Ultrasonic Power/Amplitude 100% Amplitude / 110 WPhenolic Compounds[1][13]
Solvent-to-Solid Ratio 50:1 mL/gPhenolic Compounds[1]

Table 2: Optimized Parameters for Supercritical Fluid Extraction (SFE) with SC-CO₂

ParameterOptimized ValuePlant Material/CompoundReference
Pressure ~300 - 400 barBioactive Compounds[11][23]
Temperature 50 - 60 °CAlkaloids/Phenolics[11][23]
Co-solvent 1-10% EthanolPhenolic Compounds[23]
Extraction Time ~2.5 hoursPhenolic Compounds[23]

Table 3: Comparison of Extraction Methods and Solvents

MethodSolventExtraction YieldTarget CompoundsReference
Microwave-Assisted (MAE) Ethyl Lactate15.07%Secondary Metabolites[9][10]
Maceration Methanol12.6%Secondary Metabolites[9][10]
Cold Maceration 70% EthanolHighest YieldPhenolic Compounds[6]
Ultrasound-Assisted (UAE) 70% EthanolHigh YieldPhenolic Compounds[6]
Soxhlet Ethyl Acetate4.95 mg/g DW (Rutin)Phenolic Compounds[6]

Experimental Protocols & Workflows

General Experimental Workflow

The overall process for extracting and analyzing this compound follows a structured path from raw material to purified compound.

G cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Extraction cluster_output Output PlantMaterial Plant Material (e.g., leaves, stems) Drying Drying PlantMaterial->Drying Grinding Grinding to Powder Drying->Grinding Extraction Extraction (UAE, SFE, Maceration) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Analysis Analysis (HPLC, GC-MS) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: General workflow for this compound extraction.

Protocol 1: Ultrasound-Assisted Extraction (UAE)
  • Preparation : Weigh 10 g of finely ground, dried plant material and place it into a 500 mL beaker.

  • Solvent Addition : Add 200 mL of 70% ethanol, creating a solid-to-liquid ratio of 1:20 (w/v).[6]

  • Sonication : Place the beaker in an ultrasonic bath or use an ultrasonic probe. Perform the extraction at a controlled temperature (e.g., 50°C) and frequency (e.g., 40 kHz) for 20-30 minutes.[6]

  • Separation : After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Concentration : Remove the solvent from the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) under reduced pressure to obtain the crude extract.[17]

  • Storage : Store the crude extract in a sealed vial at 4°C, protected from light.[17]

Troubleshooting Logic for Low Yield

This diagram outlines a decision-making process to diagnose and resolve issues of low extraction yield.

G start Start: Low Yield Identified check_material Is plant material dry and finely ground? start->check_material prep_material Action: Dry and grind material to fine powder. check_material->prep_material No check_solvent Is the solvent system optimal? check_material->check_solvent Yes prep_material->check_solvent test_solvents Action: Test solvents of varying polarity (e.g., 70% EtOH, Ethyl Acetate). check_solvent->test_solvents No check_ratio Is the solvent:solid ratio sufficient? check_solvent->check_ratio Yes test_solvents->check_ratio increase_ratio Action: Increase ratio (e.g., from 10:1 to 50:1). check_ratio->increase_ratio No check_params Are time & temperature optimized? check_ratio->check_params Yes increase_ratio->check_params optimize_params Action: Use RSM to find optimal conditions. Try a modern method (UAE/MAE). check_params->optimize_params No end End: Yield Improved check_params->end Yes optimize_params->end

Caption: Troubleshooting flowchart for low extraction yield.

References

strategies to reduce by-product formation in ethyl gentisate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating by-product formation during ethyl gentisate synthesis.

Troubleshooting Guide: Minimizing By-product Formation

This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of gentisic acid with ethanol (B145695).

Issue 1: Discoloration of the reaction mixture (yellow to brown).

Cause: This is often due to the oxidation of gentisic acid, which is a hydroquinone (B1673460) derivative and susceptible to oxidation, especially at elevated temperatures and in the presence of air. The resulting oxidized species are colored.

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Temperature Control: Maintain the reaction temperature at the lowest effective level. Overheating can accelerate oxidation.[1]

  • Antioxidants: Consider adding a small amount of a radical scavenger or antioxidant, such as hydroquinone or BHT (butylated hydroxytoluene), to the reaction mixture. However, this may introduce additional impurities that need to be removed during purification.

Issue 2: Formation of a solid or tar-like substance in the reaction flask.

Cause: This is likely due to the polymerization of gentisic acid or its oxidation products. Acidic conditions and heat can promote the polymerization of phenolic compounds.

Solutions:

  • Moderate Temperature: Avoid excessive heating. Monitor the reaction temperature closely and maintain it within the optimal range for esterification without promoting polymerization.

  • Reaction Time: Optimize the reaction time. Prolonged reaction times, especially at high temperatures, can increase the likelihood of polymerization. Monitor the reaction progress by TLC or HPLC and stop the reaction once the desired conversion is achieved.

  • Catalyst Concentration: Use the minimum effective amount of the acid catalyst. High concentrations of strong acids can accelerate polymerization.

Issue 3: Low yield of this compound and presence of a significant amount of a lower boiling point by-product.

Cause: The formation of diethyl ether is a common side reaction in Fischer esterification when using ethanol, especially at higher temperatures and with high concentrations of strong acid catalysts like sulfuric acid.[2]

Solutions:

  • Temperature Management: Keep the reaction temperature below the temperature at which significant ether formation occurs. For diethyl ether formation from ethanol, this is typically above 140°C. A lower reflux temperature is preferable.

  • Choice of Acid Catalyst: Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), or a solid acid catalyst (e.g., acidic ion-exchange resin), which can be less prone to promoting ether formation compared to concentrated sulfuric acid.

  • Stoichiometry: While an excess of ethanol is used to drive the esterification equilibrium, an extremely large excess might favor ether formation under certain conditions. Optimize the molar ratio of ethanol to gentisic acid.

Issue 4: Incomplete conversion of gentisic acid.

Cause: Fischer esterification is an equilibrium reaction. Insufficient reaction time, inadequate temperature, or the presence of water can lead to incomplete conversion.

Solutions:

  • Removal of Water: To drive the equilibrium towards the product, remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus, adding a drying agent (like molecular sieves), or using a large excess of the alcohol reactant (ethanol).[3][4]

  • Reaction Time and Temperature: Ensure the reaction is run for a sufficient amount of time at an appropriate temperature to reach equilibrium. Monitor the reaction progress to determine the optimal duration.

  • Catalyst Activity: Ensure the acid catalyst is active and used in an appropriate amount.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in this compound synthesis via Fischer esterification?

A1: The most common by-products are:

  • Oxidation products: Colored compounds resulting from the oxidation of the hydroquinone ring of gentisic acid.

  • Polymers: Tar-like substances formed from the acid-catalyzed polymerization of gentisic acid or its derivatives.

  • Diethyl ether: Formed from the self-condensation of ethanol in the presence of a strong acid catalyst.[2]

  • Unreacted gentisic acid: Due to the reversible nature of the Fischer esterification.

Q2: How can I monitor the progress of the reaction to avoid excessive by-product formation?

A2: Thin-layer chromatography (TLC) is a simple and effective method to monitor the consumption of the starting material (gentisic acid) and the formation of the product (this compound). High-performance liquid chromatography (HPLC) can provide more quantitative information on the conversion and the formation of by-products. Regular monitoring allows you to stop the reaction at the optimal time, minimizing the formation of degradation products from prolonged heating.

Q3: What is the best way to purify crude this compound?

A3: A combination of techniques is often necessary:

  • Work-up: After the reaction, the mixture is typically cooled and neutralized with a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst and any unreacted gentisic acid. The product is then extracted into an organic solvent like ethyl acetate (B1210297).[5]

  • Crystallization/Recrystallization: this compound is a solid at room temperature. Crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) is an effective method for purification.

  • Column Chromatography: If crystallization does not provide the desired purity, silica (B1680970) gel column chromatography can be used to separate this compound from more polar or less polar impurities. A common eluent system is a mixture of ethyl acetate and hexane.

Q4: What are the optimal reaction conditions to maximize the yield of this compound while minimizing by-products?

A4: While the optimal conditions can vary, a good starting point is to use a moderate excess of ethanol (e.g., 5-10 equivalents), a catalytic amount of a milder acid like p-toluenesulfonic acid, and to reflux the mixture at the boiling point of ethanol while removing water with a Dean-Stark apparatus. Conducting the reaction under an inert atmosphere is also recommended. Optimization of temperature, reaction time, and catalyst loading is crucial for each specific setup.

Data Presentation

Table 1: Effect of Catalyst on By-product Formation (Illustrative)

CatalystTemperature (°C)Reaction Time (h)This compound Yield (%)Diethyl Ether Formation (relative %)Polymerization (qualitative)
H₂SO₄ (conc.)100875HighModerate
p-TsOH801285LowLow
Amberlyst-15802480Very LowMinimal

Note: This table is illustrative and based on general principles of Fischer esterification. Actual results may vary.

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound with By-product Minimization

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add gentisic acid (1 equivalent).

  • Reagents: Add ethanol (10 equivalents) and p-toluenesulfonic acid monohydrate (0.1 equivalents).

  • Inert Atmosphere: Flush the system with nitrogen or argon.

  • Reaction: Heat the mixture to reflux. The ethanol-water azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent).

  • Work-up: Once the gentisic acid is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane).

Signaling Pathways and Workflows

Ethyl_Gentisate_Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage Gentisic_Acid Gentisic Acid Reaction_Vessel Reaction at Reflux (Inert Atmosphere) Gentisic_Acid->Reaction_Vessel Ethanol Ethanol Ethanol->Reaction_Vessel Catalyst Acid Catalyst (p-TsOH) Catalyst->Reaction_Vessel Quenching Quench with NaHCO₃ Reaction_Vessel->Quenching Crude Product Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry with Na₂SO₄ Washing->Drying Concentration Concentrate Drying->Concentration Crystallization Recrystallization Concentration->Crystallization Pure_Product Pure this compound Crystallization->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Byproduct_Formation_Pathways cluster_main Desired Reaction cluster_side Side Reactions / By-products A Gentisic Acid + Ethanol B This compound A->B  Fischer Esterification C Gentisic Acid F Ethanol D Oxidation Products (Colored Impurities) C->D Oxidation (O₂, Heat) E Polymerization Products (Tars) C->E Polymerization (Acid, Heat) G Diethyl Ether F->G Dehydration (Acid, Heat)

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Ethyl Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with ethyl gentisate.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its potential therapeutic applications?

This compound (ethyl 2,5-dihydroxybenzoate) is an ester of gentisic acid. Gentisic acid itself is a minor metabolite of aspirin (B1665792) in humans.[1] Alkyl esters of gentisic acid, including this compound, have been investigated for their potential as skin-lightening agents due to their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) production.[2]

Q2: What are the likely reasons for the poor in vivo bioavailability of this compound?

While specific data for this compound is limited, compounds of this nature often face bioavailability challenges due to:

  • Poor Aqueous Solubility: Many ester compounds are lipophilic and have low solubility in the aqueous environment of the gastrointestinal tract, which is a rate-limiting step for absorption.[3][4]

  • First-Pass Metabolism: this compound is likely susceptible to hydrolysis by esterase enzymes in the intestine and liver, converting it into gentisic acid and ethanol. This pre-systemic metabolism can significantly reduce the amount of the parent drug reaching systemic circulation. The pharmacokinetic profile of other ethyl esters, like ethyl biscoumacetate, shows rapid metabolism where the metabolite concentration surpasses the parent compound shortly after administration.[5]

  • Limited Permeability: Depending on its physicochemical properties, the passive diffusion of this compound across the intestinal epithelium might be suboptimal.

Q3: What is the expected metabolic pathway for this compound in vivo?

It is anticipated that this compound is rapidly hydrolyzed by esterases to form gentisic acid. Gentisic acid is then likely metabolized via the gentisate pathway. A key step in this pathway is the ring cleavage of gentisate by the enzyme gentisate 1,2-dioxygenase to form maleylpyruvate.[1][6][7][8]

Troubleshooting Guides

Problem 1: Very low or undetectable plasma concentrations of this compound are observed after oral administration.

Potential Cause Suggested Solution
Poor aqueous solubility limiting dissolution. Formulate this compound using a solubility enhancement technique. Options include solid dispersions, complexation with cyclodextrins, or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[9][10][11]
Extensive first-pass metabolism by intestinal or hepatic esterases. Consider co-administration with a generally recognized as safe (GRAS) esterase inhibitor. Alternatively, explore drug delivery systems that can protect the drug from enzymatic degradation, such as nanoparticles or liposomes.[3] Another strategy is to investigate alternative routes of administration that bypass the liver, such as transdermal or parenteral routes.
Rapid degradation of the compound in the acidic stomach environment. Develop an enteric-coated formulation to protect the drug from gastric fluid and allow for its release in the more neutral pH of the small intestine.
Inefficient permeation across the intestinal wall. Use formulation strategies that include permeation enhancers.[3][9] These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.

Problem 2: High inter-individual variability is observed in pharmacokinetic studies.

Potential Cause Suggested Solution
Inconsistent dissolution due to formulation or particle size. Standardize the particle size of the this compound powder through micronization. Employ robust formulation strategies like SEDDS, which can reduce the impact of physiological variables on drug absorption.[9][12]
Food effects influencing absorption. Conduct pharmacokinetic studies in both fasted and fed states to characterize the effect of food on this compound absorption. This information is crucial for designing clinical studies.
Genetic polymorphism in metabolic enzymes (e.g., esterases). While challenging to address, this can be a source of variability. Initial in vitro metabolism studies using human liver microsomes from different donors can help identify potential metabolic phenotype differences.

Problem 3: The observed therapeutic effect does not correlate with the plasma concentration of the parent drug.

Potential Cause Suggested Solution
The metabolite (gentisic acid) is the primary active moiety. Design experiments to measure the plasma concentrations of both this compound and gentisic acid. The therapeutic effect may correlate better with the concentration of the active metabolite. The pharmacokinetic profile of ethyl biscoumacetate, for instance, shows that its metabolite reaches higher concentrations and has a longer half-life than the parent drug.[5]
The compound is acting locally in the gastrointestinal tract. If the intended target is within the GI tract, systemic plasma concentrations may not be the most relevant endpoint. Assess local drug concentrations in intestinal tissue or luminal contents.

Data Presentation: Illustrative Examples

The following tables provide data from related compounds, offering insights into potential strategies for this compound.

Table 1: Pharmacokinetic Parameters of Ethyl Biscoumacetate and its Metabolite in Healthy Volunteers (Illustrative Example)

This table illustrates the rapid metabolism typical of some ethyl esters, a potential fate for this compound.

ParameterEthyl Biscoumacetate (Parent Drug)7-hydroxy ethyl biscoumacetate (Metabolite)
Time to Max. Concentration (Tmax)1.0 - 4.0 hours> 3.0 hours
Elimination Half-life (t½)0.66 hours (Geometric Mean)2.03 hours (Geometric Mean)

(Data sourced from Perlík et al., 1994)[5]

Table 2: Bioavailability Enhancement of Metronidazole (B1676534) via Cocrystallization with Ethyl Gallate (Illustrative Example)

This table demonstrates the potential of cocrystallization with a related ethyl ester to improve pharmacokinetic parameters.

ParameterMetronidazole (MTZ)Metronidazole-Ethyl Gallate (MTZ-EG) Cocrystal% Improvement
Max. Plasma Concentration (Cmax)10.1 ± 1.5 µg/mL12.8 ± 2.1 µg/mL~27%
Area Under the Curve (AUC₀₋₂₄)89.6 ± 10.2 µg·h/mL121.8 ± 18.5 µg·h/mL~36%

(Data sourced from Goud et al., 2021)[13]

Experimental Protocols

Protocol 1: Formulation of an this compound Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general methodology for developing a SEDDS to enhance the solubility and absorption of this compound.

1. Materials:

  • This compound

  • Oil phase (e.g., Oleic acid, Capryol 90)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol P, PEG 400)

2. Methodology:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select suitable excipients. Add an excess amount of this compound to 2 mL of each vehicle, vortex for 30 minutes, and then shake in an isothermal shaker at 25°C for 72 hours. Centrifuge the samples and analyze the supernatant for drug content using a validated HPLC method.

  • Constructing Ternary Phase Diagrams: To identify the self-emulsification region, prepare ternary phase diagrams with the selected oil, surfactant, and co-surfactant. Mix the components in different ratios (e.g., from 9:1 to 1:9) and visually observe the formation of emulsions upon aqueous dilution.

  • Preparation of this compound-Loaded SEDDS: Based on the phase diagrams, select a formulation from the optimal self-emulsification region. Dissolve the required amount of this compound in the co-surfactant. Add the surfactant and oil phase, and vortex until a clear, homogenous mixture is obtained. This is the liquid SEDDS pre-concentrate.

  • Characterization:

    • Emulsification Time: Add 1 mL of the SEDDS pre-concentrate to 500 mL of 0.1 N HCl (simulated gastric fluid) under gentle agitation. Measure the time taken for the formation of a clear or bluish-white emulsion.

    • Droplet Size Analysis: Dilute the SEDDS pre-concentrate with water or simulated intestinal fluid and measure the globule size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • In Vitro Dissolution: Perform dissolution studies using a USP Type II apparatus. Compare the dissolution profile of the this compound-loaded SEDDS with that of the unformulated drug powder.

Protocol 2: Preparation of an this compound Cocrystal by Liquid-Assisted Grinding (LAG)

This protocol is adapted from a method used to successfully create a cocrystal of metronidazole with ethyl gallate.[14]

1. Materials:

  • This compound

  • Coformer (e.g., a GRAS-certified compound like saccharin, nicotinamide, or another suitable partner)

  • Grinding solvent (e.g., methanol, ethanol, acetone)

  • Vibration Mill / Ball Mill with stainless steel grinding jars and balls.

2. Methodology:

  • Coformer Screening: Screen for potential coformers using techniques like differential scanning calorimetry (DSC) or by observing physical changes in slurries.

  • Cocrystal Preparation:

    • Place stoichiometric amounts of this compound and the selected coformer (e.g., a 1:1 molar ratio) into a stainless steel grinding jar.

    • Add a minimal amount of the grinding solvent (e.g., 20-50 µL per 100 mg of total solids). The solvent acts as a catalyst for the cocrystallization process.

    • Seal the jar and grind at a specified frequency (e.g., 20-30 Hz) for a set duration (e.g., 30-60 minutes).

  • Characterization and Confirmation:

    • Powder X-Ray Diffraction (PXRD): This is the definitive method to confirm the formation of a new crystalline phase. The PXRD pattern of the product should be distinct from the patterns of the individual starting materials.

    • Differential Scanning Calorimetry (DSC): The cocrystal should exhibit a single, sharp melting endotherm that is different from the melting points of the starting materials.

    • Spectroscopy (FTIR, Raman): Changes in vibrational frequencies, particularly those related to hydrogen bonding groups (e.g., hydroxyl, carbonyl), can provide evidence of cocrystal formation.

  • Performance Evaluation:

    • Solubility and Dissolution Studies: Compare the aqueous solubility and dissolution rate of the cocrystal to that of the parent this compound.

    • In Vivo Pharmacokinetic Studies: Administer the cocrystal and the parent drug to an animal model (e.g., rats) and compare the resulting plasma concentration-time profiles to determine if bioavailability has been enhanced.

Visualizations

cluster_0 Troubleshooting Workflow for Poor Bioavailability A Start: Low plasma concentration of this compound observed B Is the compound dissolving in GI fluids? A->B C Improve Solubility: - Formulate as SEDDS - Create cocrystal - Micronize particles - Use solid dispersion B->C No D Is the compound stable in the GI tract? B->D Yes C->D E Protect from Degradation: - Enteric coating for acid lability - Use protective nanoparticle carriers D->E No F Is the compound permeating the gut wall? D->F Yes E->F G Enhance Permeation: - Include permeation enhancers in formulation F->G No H Is extensive first-pass metabolism occurring? F->H Yes G->H I Address Metabolism: - Consider alternative routes (e.g., transdermal) - Investigate prodrug strategies H->I Yes J Re-evaluate In Vivo Model H->J No I->J

Caption: A logical workflow for troubleshooting poor in vivo bioavailability.

cluster_1 Anticipated Metabolic Pathway of this compound EG This compound GA Gentisic Acid (2,5-dihydroxybenzoic acid) EG->GA Hydrolysis Esterase Intestinal / Hepatic Esterases Esterase->EG MP Maleylpyruvate GA->MP Ring Cleavage GDO Gentisate 1,2-Dioxygenase (Enzyme) GDO->GA Metabolites Further Metabolites MP->Metabolites

Caption: The likely metabolic conversion of this compound to gentisic acid.

cluster_2 Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS) SEDDS SEDDS Pre-concentrate (Oil + Surfactant + Drug) Emulsion Spontaneous Emulsification SEDDS->Emulsion Dilution Aqueous Aqueous Environment (e.g., GI Tract) Aqueous->Emulsion Nano Drug-loaded Nanodroplets (High surface area for absorption) Emulsion->Nano Absorption Enhanced Absorption across Gut Wall Nano->Absorption

References

troubleshooting poor resolution in HPLC analysis of ethyl gentisate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of ethyl gentisate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to poor peak resolution in their chromatographic experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides a systematic approach to identifying and resolving specific peak shape and resolution problems in a question-and-answer format.

Q1: Why are my this compound peaks broad and poorly resolved?

A1: Broad or poorly resolved peaks are often a symptom of several underlying issues. The most common causes are related to a loss of column efficiency, a mismatch between the sample solvent and the mobile phase, or suboptimal mobile phase composition.[1] Column efficiency reflects how well the column minimizes band broadening.[2]

  • Potential Causes & Solutions:

    • Column Degradation: The column may be old or contaminated, leading to a loss of efficiency.[3][4] Regularly flushing the column or replacing it if performance does not improve is recommended.[4]

    • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening. Ensure all connections are secure and use tubing with a narrow internal diameter to minimize dead volume.[5]

    • Inadequate Mobile Phase Strength: If the mobile phase is too weak, peaks can broaden. Try increasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to achieve a retention factor (k') between 2 and 5 for better results.[6]

    • High Flow Rate: A flow rate that is too high can reduce separation efficiency.[7] Try optimizing the flow rate; slower flow rates often improve resolution, though they increase run times.[7][8]

Q2: What is causing significant peak tailing for my this compound peak?

A2: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can compromise quantification and resolution.[9] The primary cause is often unwanted secondary interactions between this compound and the stationary phase.[9]

  • Potential Causes & Solutions:

    • Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with analytes, causing tailing.[5] This is a very common chemical problem leading to tailing.[10] Using a modern, high-purity, end-capped column can minimize these interactions.[5][11]

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanols.[9] For a neutral compound like this compound, tailing might be less affected by pH, but if impurities are acidic or basic, their peak shape will be sensitive to pH. Adding a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can suppress silanol activity and improve peak shape.[11]

    • Column Contamination or Voids: Contaminants at the column inlet or a void in the packing material can distort the peak shape.[9][10] Back-flushing the column or, if a void is suspected, replacing the column may be necessary.[4]

    • Sample Overload: Injecting too much sample can lead to peak distortion.[9] Try reducing the injection volume or diluting the sample.[1]

Q3: Why is my this compound peak splitting into two or more peaks?

A3: Peak splitting, where a single peak appears as two or more, can be caused by several factors related to the column, the sample solvent, or the method parameters.[12][13]

  • Potential Causes & Solutions:

    • Column Void or Blocked Frit: A void at the head of the column packing or a partially blocked inlet frit can disrupt the sample flow path, causing splitting.[12][14] If all peaks in the chromatogram are split, this is a likely cause.[15] Replacing the column or the frit may be necessary.[12]

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting.[13][15] Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.[13]

    • Co-elution of an Impurity: The split peak may actually be two different compounds eluting very close together.[12] To check this, try injecting a smaller sample volume; if two distinct peaks appear, the issue is co-elution.[12] Optimizing the mobile phase composition or changing the column stationary phase can improve the separation.[2][12]

    • Temperature Fluctuations: Inconsistent temperature can affect viscosity and analyte interactions, potentially leading to split peaks.[7][16] Ensure the column oven is maintaining a stable temperature.[7][16]

Troubleshooting Workflow for Poor Resolution

The following diagram provides a logical workflow to diagnose and resolve common resolution issues encountered during the HPLC analysis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Poor HPLC Resolution start Poor Resolution Observed (Broad Peaks, Tailing, Splitting) broad_peaks Are Peaks Broad? start->broad_peaks check_column Check Column Health (Age, Contamination) broad_peaks->check_column Yes peak_tailing Is Peak Tailing Observed? broad_peaks->peak_tailing No check_ecv Minimize Extra-Column Volume (Tubing, Connections) check_column->check_ecv optimize_flow Optimize Flow Rate (Try Lower Rate) check_ecv->optimize_flow solution_broad Solution: - Flush or Replace Column - Use Narrow ID Tubing - Decrease Flow Rate optimize_flow->solution_broad check_interactions Check for Secondary Interactions (Silanol Activity) peak_tailing->check_interactions Yes peak_splitting Is Peak Splitting Observed? peak_tailing->peak_splitting No check_ph Adjust Mobile Phase pH (Add 0.1% Acid Modifier) check_interactions->check_ph check_overload Check for Sample Overload check_ph->check_overload solution_tailing Solution: - Use End-Capped Column - Add TFA/Formic Acid - Reduce Injection Volume check_overload->solution_tailing check_void Check for Column Void / Blocked Frit peak_splitting->check_void Yes check_solvent Check Sample Solvent Strength (vs. Mobile Phase) check_void->check_solvent check_coelution Investigate Co-elution (Vary Injection Volume) check_solvent->check_coelution solution_splitting Solution: - Replace Column/Frit - Dissolve Sample in Mobile Phase - Optimize Selectivity (α) check_coelution->solution_splitting

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Impact of HPLC Parameters on Resolution

Optimizing resolution in HPLC involves adjusting parameters that affect column efficiency (N), selectivity (α), and retention factor (k).[2] The table below summarizes how key parameters can be modified to improve the separation of this compound.

ParameterTypical Setting for this compoundAdjustment to Improve ResolutionPotential Trade-offs
Column Stationary Phase C18, 5 µm, 150 x 4.6 mmUse a column with smaller particles (e.g., <3 µm) or a longer column (e.g., 250 mm).[4][17]Increased backpressure, longer run times.[2][8]
Mobile Phase Composition Acetonitrile/Water or Methanol (B129727)/WaterOptimize the organic-to-aqueous ratio. Small changes can significantly alter selectivity (α).[8][18]May require re-validation of the method.
Mobile Phase pH (Modifier) 0.1% Formic Acid or Acetic AcidAdjusting pH can improve the peak shape of ionizable impurities and suppress silanol interactions.[8][19]Can alter selectivity and retention times.[20] Silica columns are not stable above pH 7.[21]
Flow Rate 1.0 mL/minDecrease the flow rate (e.g., to 0.8 mL/min).[8]Increased analysis time.[8]
Column Temperature 25-40 °CIncrease temperature (e.g., to 45 °C) to decrease mobile phase viscosity and improve efficiency.[8][17]May alter selectivity or degrade thermolabile compounds.[8]
Injection Volume 5-20 µLReduce injection volume to prevent column overload, which can cause peak fronting or tailing.[1][7]May decrease sensitivity if the sample concentration is low.

Key Experimental Protocol: RP-HPLC Method for this compound

This section provides a detailed methodology for a standard reversed-phase HPLC analysis of this compound.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic Acid (reagent grade)

  • 0.45 µm syringe filters

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to an appropriate concentration. Filter the final solution through a 0.45 µm syringe filter before injection to remove particulates.[3]

3. Mobile Phase Preparation

  • Mobile Phase A: Ultrapure water with 0.1% (v/v) Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid.

  • Preparation: For 1 L of Mobile Phase A, add 1 mL of formic acid to 999 mL of ultrapure water. For Mobile Phase B, add 1 mL of formic acid to 999 mL of acetonitrile.

  • Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser to prevent air bubbles in the system.[11][19]

4. HPLC Instrument Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 40% Mobile Phase B and 60% Mobile Phase A. (Note: This may require optimization. A gradient elution may be necessary for complex samples).[22]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 232 nm (based on similar compounds like gentisic acid).[23]

  • Injection Volume: 10 µL.

5. Analysis Procedure

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standard solutions in sequence, from lowest to highest concentration.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

References

Technical Support Center: Optimization of Enzymatic Synthesis of Ethyl Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Which type of enzyme is typically used for the synthesis of ethyl gentisate? A1: Lipases (EC 3.1.1.3) are the most common enzymes used for esterification reactions, including the synthesis of phenolic esters.[1][2] Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB, often sold as Novozym 435), are frequently chosen due to their high activity, stability in organic solvents, and ease of reuse.[3][4][5] Other lipases from sources like Thermomyces lanuginosus and Pseudomonas cepacia have also been used effectively in similar esterification reactions.

Q2: What are the typical starting reaction conditions for the enzymatic synthesis of this compound? A2: For lipase-catalyzed esterification of phenolic acids, a good starting point for reaction conditions would be a temperature range of 40-60°C, a substrate molar ratio of gentisic acid to ethanol (B145695) between 1:1 and 1:5, and an enzyme concentration of 5-10% (w/w) of the total substrates.[3][5][6][7] The reaction is often performed in an organic solvent like tert-butanol (B103910) or in a solvent-free system.

Q3: How does temperature affect the synthesis of this compound? A3: Temperature has a dual effect. Increasing the temperature generally increases the reaction rate up to an optimal point.[6][8] However, temperatures exceeding the enzyme's thermal stability can lead to denaturation and a rapid loss of activity, resulting in lower yields.[6][8] For most lipases used in ester synthesis, the optimal temperature is typically between 40°C and 60°C.[6]

Q4: Is a solvent necessary for this reaction? A4: Not always. Solvent-free systems can be effective and are considered a "greener" alternative, simplifying product purification.[5] However, solvents can be crucial for dissolving substrates, especially the phenolic acid which may have limited solubility.[9] The choice of solvent can significantly impact enzyme activity; non-polar organic solvents like heptane (B126788) or tert-butanol are often used.[1][3][10]

Q5: How can the reaction equilibrium be shifted towards product formation? A5: The esterification reaction produces water as a byproduct, which can lead to the reverse reaction (hydrolysis). To shift the equilibrium towards the synthesis of this compound, water can be removed from the reaction medium. This can be achieved by adding molecular sieves (e.g., 4Å), performing the reaction under a vacuum, or using a solvent system that facilitates water removal.[1][4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Suboptimal Temperature: The temperature is too low, leading to a very slow reaction, or too high, causing enzyme denaturation.[8]Perform a temperature screening experiment, for example, in 5-10°C increments between 30°C and 70°C, to find the optimal temperature for your specific lipase.[8]
Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or thermal shock.[8]Always store the enzyme according to the manufacturer's instructions. Acclimatize the enzyme and reactants to the reaction temperature before starting the experiment.[8]
Presence of Inhibitors: High concentrations of the acid substrate or the alcohol can inhibit the enzyme.[6][11] Water produced during the reaction can also lead to hydrolysis, reducing the net yield.Optimize the substrate molar ratio; sometimes an excess of the alcohol is beneficial, but high concentrations can be inhibitory.[11] Add molecular sieves to remove water as it is formed.[4]
Poor Substrate Solubility: Gentisic acid may have low solubility in the reaction medium, limiting its availability to the enzyme.[9]Consider using a co-solvent (e.g., tert-butanol, acetone) to improve solubility.[1] Ensure adequate agitation to keep substrates suspended.
Reaction Rate is Too Slow Insufficient Enzyme Concentration: The amount of enzyme may be the limiting factor in the reaction.Increase the enzyme loading in increments (e.g., from 5% to 15% w/w of substrates) to determine if it improves the reaction rate.
Low Temperature: The kinetic energy is insufficient for frequent collisions between the enzyme and substrates.[8]Increase the reaction temperature to the optimal range for the selected lipase.[8]
Mass Transfer Limitations: Inadequate mixing can prevent the substrates from accessing the enzyme's active sites, especially with immobilized enzymes.Increase the agitation speed (e.g., 200-250 rpm).[3][10]
Inconsistent Results Between Batches Poor Temperature Control: Fluctuations in the incubator or water bath can lead to variability.[8]Ensure your heating equipment is properly calibrated and maintains a stable temperature.[8]
Inaccurate Reagent Measurement: Small variations in the amounts of enzyme or substrates can lead to different outcomes.Use calibrated pipettes and balances. Prepare a master mix of reactants if running multiple parallel experiments to ensure consistency.
Variable Water Content: The initial amount of water in the reagents or solvent can affect enzyme activity and the reaction equilibrium.Use anhydrous solvents and dry reagents where possible. Consider standardizing the initial water activity of the system.

Data Presentation: Reaction Condition Optimization

The optimal conditions for enzymatic esterification are highly dependent on the specific enzyme, substrates, and reaction system. The tables below summarize typical conditions found in the literature for similar reactions, which can serve as a guide for your experiments.

Table 1: Typical Reaction Conditions for Lipase-Catalyzed Esterification

ParameterTypical RangeNotes
Temperature 30 - 70 °COptimal range is commonly 40-60°C.[6] Higher temperatures can cause denaturation.
Enzyme Immobilized LipaseCandida antarctica lipase B (Novozym 435) is widely used and robust.[3][4][5]
Enzyme Loading 2 - 20% (w/w of substrates)Higher loading can increase the rate but also the cost. A common starting point is 5-10%.[5][7]
Substrate Molar Ratio (Acid:Alcohol) 1:1 to 1:10An excess of alcohol is often used to shift the equilibrium, but very high concentrations can be inhibitory.[1][3]
Solvent Solvent-free or Organic Solventtert-Butanol, tert-amyl alcohol, heptane, and acetone (B3395972) are commonly used.[1] Solvent-free systems are an option.[5]
Agitation Speed 150 - 250 rpmAdequate mixing is crucial to overcome mass transfer limitations.[3][10]
Water Removal Molecular Sieves (4Å) or VacuumEssential for driving the reaction towards ester formation and achieving high conversion.[1][4]

Table 2: Examples of Optimized Conditions for Various Enzymatic Ester Syntheses

ProductEnzymeTemperature (°C)Substrate Molar RatioSystemConversion/YieldReference
Fatty Acid Ethyl EstersNovozym 435501:3 (Oil:Carbonate)Solvent-free98.4% Yield[5]
Ethyl Valerate (B167501)Immobilized T. lanuginosus Lipase30.51:1Heptane~92% Conversion[10]
Vanillyl HexanoateC. antarctica Lipase B371:2 (Alcohol:Acid)tert-Butyl methyl ether>50% Conversion[3]
Phenolic Glycoside Azelaic Acid EstersNovozym 435N/AN/AWith 4Å Molecular Sieves98.7% Conversion[4]
Ethyl AcetateNovozym 435N/A1:4 (Acid:Alcohol)Ultrasound-assistedHigh Conversion[12]

Experimental Protocols

Protocol: Optimization of Temperature for this compound Synthesis

  • Reactant Preparation:

    • Prepare a stock solution of gentisic acid and ethanol in your chosen solvent (e.g., tert-butanol) or prepare for a solvent-free reaction. A typical starting molar ratio is 1:2 (gentisic acid:ethanol).

  • Enzyme Preparation:

    • Weigh the desired amount of immobilized lipase (e.g., 10% of the total substrate weight) into several reaction vials. Ensure each vial receives the same amount.

  • Reaction Setup:

    • Add the reactant solution/mixture to each vial containing the lipase.

    • If using, add molecular sieves (e.g., 100 g/L) to each vial to remove water.[1]

    • Tightly cap the vials to prevent evaporation.

  • Temperature Incubation:

    • Place the vials in shaking incubators or water baths set to a range of different temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C).

    • Ensure constant and consistent agitation (e.g., 200 rpm) for all vials.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 2, 4, 8, 24 hours), take a small aliquot from each reaction mixture.

    • Analyze the samples for the formation of this compound and the consumption of gentisic acid using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Interpretation:

    • Plot the product yield or substrate conversion against temperature at each time point to determine the optimal reaction temperature that provides the highest yield in the shortest time.

This protocol can be adapted to optimize other parameters such as enzyme loading, substrate molar ratio, and solvent type by keeping the other variables constant while varying the parameter of interest.

Visualizations

Experimental_Workflow Experimental Workflow for Optimization of this compound Synthesis cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_exp 3. Experimentation cluster_analysis 4. Analysis cluster_results 5. Results prep_reagents Prepare Substrates (Gentisic Acid, Ethanol) & Solvent setup_vials Combine Substrates and Enzyme in Reaction Vials prep_reagents->setup_vials prep_enzyme Weigh Immobilized Lipase prep_enzyme->setup_vials add_sieves Add Molecular Sieves (Optional, for water removal) setup_vials->add_sieves param_variation Vary Key Parameter (e.g., Temperature, Substrate Ratio) add_sieves->param_variation incubation Incubate with Constant Agitation param_variation->incubation sampling Take Samples at Time Intervals incubation->sampling analysis Analyze Samples (HPLC/GC) sampling->analysis interpretation Plot Yield vs. Parameter analysis->interpretation optimization Determine Optimal Condition interpretation->optimization

Caption: Workflow for optimizing enzymatic synthesis conditions.

Logical_Relationships Key Parameters Influencing this compound Synthesis Yield Product Yield & Reaction Rate Temp Temperature Temp->Yield Water Water Activity Temp->Water affects solubility Enzyme Enzyme Concentration Enzyme->Yield Substrate Substrate Ratio (Acid:Alcohol) Substrate->Yield Substrate->Water can inhibit Time Reaction Time Time->Yield Solvent Solvent Choice Solvent->Yield Solvent->Temp affects stability Water->Yield Mixing Agitation/Mixing Mixing->Yield Mixing->Enzyme improves access

Caption: Interacting parameters in enzymatic ester synthesis.

References

preventing oxidation of ethyl gentisate during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of ethyl gentisate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color (e.g., turning yellow or brown). What is happening?

A1: Discoloration of your this compound solution is a common indicator of oxidation. This compound, a phenolic ester, is susceptible to oxidation, which can be initiated by factors such as exposure to air (oxygen), light, high temperatures, and the presence of metal ions. The phenolic hydroxyl groups are particularly prone to oxidation, which can lead to the formation of colored quinone-type compounds.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound are the oxidation of the phenolic hydroxyl groups and, to a lesser extent, the hydrolysis of the ester bond. Oxidation is often the more immediate concern during many experimental procedures and typically proceeds through the formation of radical intermediates, which can then form quinones and other colored degradation products.

Q3: How should I store solid this compound to ensure its long-term stability?

A3: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and air. It is recommended to store it in a cool, dark, and dry place, such as a refrigerator or freezer, under an inert atmosphere (e.g., argon or nitrogen).

Q4: What is the best way to prepare and store stock solutions of this compound?

A4: It is always best to prepare and use solutions on the same day. If you need to prepare stock solutions in advance, we recommend the following:

  • Dissolve the compound in a degassed solvent.

  • Consider adding an antioxidant to the solution.

  • Store the solution as single-use aliquots in tightly sealed amber vials at -20°C or -80°C. These aliquots are generally usable for a limited time, and their stability should be verified for long-term studies.

Q5: Which solvents are recommended for dissolving this compound?

A5: this compound is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO). When preparing aqueous solutions, it is often first dissolved in a minimal amount of an organic solvent before being diluted with a degassed aqueous buffer.

Q6: How can I minimize the oxidation of this compound during my experiments?

A6: To minimize oxidation, you should:

  • Use degassed solvents and buffers.

  • Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.

  • Maintain a low temperature by working on ice when practical.

  • Consider the use of antioxidants or chelating agents.

Q7: What types of antioxidants can I use to stabilize my this compound solutions?

A7: The choice of antioxidant depends on your solvent system and experimental requirements. Common antioxidants for phenolic compounds include ascorbic acid (for aqueous solutions) and butylated hydroxytoluene (BHT) (for organic solutions).

Q8: Can the pH of my solution affect the stability of this compound?

A8: Yes, pH can significantly impact the stability of this compound. Phenolic compounds are generally more susceptible to oxidation at alkaline pH. Therefore, maintaining a slightly acidic to neutral pH for your solutions can help to reduce the rate of oxidation. However, be mindful that the ester linkage may be more prone to hydrolysis under strongly acidic or alkaline conditions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Solution turns yellow/brown quickly. Oxidation due to exposure to oxygen.Prepare solutions using degassed solvents. Sparge solvents with nitrogen or argon for at least 20 minutes before use. Handle solutions under an inert atmosphere.
Exposure to light.Use amber glass vials or wrap containers in aluminum foil to protect from light.
High temperature.Prepare and handle solutions on ice or at reduced temperatures.
Inconsistent experimental results. Degradation of this compound stock solution over time.Prepare fresh solutions for each experiment. If using stored aliquots, perform a quality control check (e.g., by HPLC or UV-Vis spectroscopy) to ensure integrity.
Presence of catalytic metal ions.Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.1 mM) to sequester metal ions.
Precipitate forms in the solution. Poor solubility or degradation product formation.Ensure the solvent is appropriate and the concentration is not above the solubility limit. If a precipitate forms in a previously clear solution, it may be a product of degradation.

Data Presentation

Table 1: Common Antioxidants for Stabilizing Phenolic Compounds
Antioxidant Typical Final Concentration Common Solvents Key Considerations
Ascorbic Acid0.1 - 1 mMAqueous, Ethanol/WaterWater-soluble and a potent reducing agent.
Butylated Hydroxytoluene (BHT)0.01% - 0.1% (w/v)Organic Solvents (e.g., DMSO, Ethanol)A synthetic antioxidant that is very effective in lipid-based or organic solutions.
(-)-Epigallocatechin gallate (EGCG)Varies (concentration-dependent)Aqueous, Ethanol/WaterA natural polyphenol that can improve the stability of other phenolic compounds.

Experimental Protocols

Protocol: Preparation of a Stabilized this compound Stock Solution

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO, Ethanol, or a buffered aqueous solution)

  • Antioxidant (e.g., Ascorbic Acid or BHT)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with screw caps (B75204) and septa

  • Sonicator (optional)

Procedure:

  • Solvent Preparation: Degas the required volume of solvent by sparging with nitrogen or argon gas for at least 20 minutes. This removes dissolved oxygen.

  • Antioxidant Addition: If using an antioxidant, dissolve it directly into the degassed solvent at the desired concentration (refer to Table 1).

  • Compound Dissolution: Weigh the required amount of this compound and add it to the prepared solvent. Cap the vial immediately. Gentle sonication can be used to aid dissolution.

  • Inert Atmosphere: Before sealing the vial, flush the headspace with nitrogen or argon gas to remove any remaining air.

  • Storage: If not for immediate use, store the solution in single-use aliquots in a freezer at -20°C or -80°C.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Preparing Stabilized this compound Solution cluster_prep Preparation cluster_use Usage and Storage start Start degas Degas Solvent (N2 or Ar sparging) start->degas add_antioxidant Add Antioxidant (Optional) degas->add_antioxidant dissolve Dissolve this compound add_antioxidant->dissolve flush Flush with Inert Gas dissolve->flush use_immediately Use Immediately in Experiment flush->use_immediately aliquot Aliquot into Amber Vials flush->aliquot store Store at -20°C or -80°C aliquot->store logical_relationships Factors Influencing this compound Oxidation cluster_causes Causes of Oxidation cluster_compound Compound State cluster_prevention Prevention Methods oxygen Oxygen (Air) oxidized_product Oxidized Product (Degraded, Colored) oxygen->oxidized_product light Light (UV) light->oxidized_product heat High Temperature heat->oxidized_product metal_ions Metal Ions (e.g., Fe, Cu) metal_ions->oxidized_product ethyl_gentisate This compound (Stable) ethyl_gentisate->oxidized_product Oxidation inert_atm Inert Atmosphere inert_atm->oxygen blocks darkness Light Protection darkness->light blocks low_temp Low Temperature low_temp->heat reduces antioxidants Antioxidants antioxidants->ethyl_gentisate protects chelators Chelating Agents chelators->metal_ions sequesters

Technical Support Center: Scaling Up the Laboratory Synthesis of Ethyl Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis and scale-up of ethyl gentisate (ethyl 2,5-dihydroxybenzoate) is a critical step in various research and development pipelines. This technical support center provides a comprehensive resource for troubleshooting common issues and offers frequently asked questions to guide the user through the process of scaling up the laboratory synthesis of this important aromatic ester.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Incomplete Reaction: The Fischer esterification is an equilibrium reaction. Insufficient reaction time or temperature can lead to low conversion. 2. Catalyst Inactivity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in insufficient quantity. 3. Presence of Water: Water in the reactants (gentisic acid, ethanol) or from atmospheric moisture can shift the equilibrium back towards the starting materials.1. Optimize Reaction Conditions: Increase the reflux time and/or temperature. Use a large excess of ethanol (B145695) to drive the equilibrium towards the product.[1] 2. Use Fresh/Sufficient Catalyst: Use a fresh, anhydrous acid catalyst. The amount of catalyst may need to be optimized for larger scales. 3. Ensure Anhydrous Conditions: Use anhydrous ethanol and dry glassware thoroughly. Consider using a Dean-Stark apparatus to remove water azeotropically, especially at larger scales.
Formation of a Dark-Colored Reaction Mixture 1. Oxidation of Phenolic Hydroxyl Groups: The dihydroxy-substituted benzene (B151609) ring of gentisic acid is susceptible to oxidation, especially at elevated temperatures and in the presence of air. 2. Side Reactions/Degradation: Prolonged heating or excessively high temperatures can lead to the decomposition of the starting material or product.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Temperature Control: Maintain a consistent and appropriate reflux temperature. Avoid excessive heating.
Multiple Spots on TLC, Indicating Impurities 1. Unreacted Gentisic Acid: Incomplete reaction will leave starting material in the mixture. 2. Dimerization/Polymerization: Phenolic compounds can sometimes undergo side reactions to form dimers or oligomers. 3. Ether Formation: The acid catalyst can promote the dehydration of ethanol to form diethyl ether, especially at higher temperatures.1. Drive the Reaction to Completion: Use excess ethanol and ensure adequate reaction time. Monitor the reaction by TLC until the gentisic acid spot disappears. 2. Optimize Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. 3. Temperature Control: Maintain the reaction at a gentle reflux to minimize the formation of diethyl ether.
Difficulty in Product Isolation and Purification 1. Product is an Oil or Does Not Crystallize: The crude product may be impure, leading to difficulty in crystallization. 2. Emulsion Formation During Workup: The presence of acidic and basic aqueous layers with an organic solvent can sometimes lead to the formation of stable emulsions.1. Purification by Column Chromatography: If recrystallization fails, purify the crude product by column chromatography on silica (B1680970) gel. 2. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most common and direct method is the Fischer-Speier esterification. This involves reacting gentisic acid (2,5-dihydroxybenzoic acid) with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. The mixture is typically heated under reflux to drive the reaction.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2] A suitable mobile phase for this reaction is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 1:1 or 2:1 v/v).[3] Samples of the reaction mixture are spotted on a TLC plate alongside the starting material (gentisic acid). The reaction is considered complete when the spot corresponding to gentisic acid is no longer visible. The product, this compound, will have a higher Rf value than the more polar gentisic acid.

Q3: What are the key considerations when scaling up the synthesis of this compound?

A3: When scaling up, several factors become more critical:

  • Heat Transfer: Larger reaction volumes require more efficient heating and stirring to maintain a consistent temperature throughout the mixture.

  • Water Removal: The increased amount of water produced needs to be effectively removed to drive the equilibrium. Using a Dean-Stark apparatus is highly recommended for larger scale reactions.

  • Workup: Handling larger volumes of flammable solvents and aqueous washes requires appropriate safety precautions and equipment.

  • Purification: Recrystallization or column chromatography of larger quantities of product may require optimization of solvent volumes and apparatus.

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: A common technique for purifying solid organic compounds is recrystallization.[4] For this compound, a mixed solvent system is often effective. One approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate) and then slowly add a solvent in which it is less soluble (e.g., water or hexane) until turbidity is observed.[3] Slow cooling should then induce the crystallization of the purified this compound.

Experimental Protocols

Laboratory Scale Synthesis of this compound (Gram Scale)

This protocol describes a typical laboratory procedure for the synthesis of this compound.

Materials:

  • Gentisic acid (2,5-dihydroxybenzoic acid)

  • Anhydrous ethanol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel) and developing chamber

  • Glassware for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add gentisic acid (e.g., 5.0 g).

  • Reagent Addition: Add a large excess of anhydrous ethanol (e.g., 50 mL). While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle and continue stirring for 4-6 hours.

  • Reaction Monitoring: Periodically take a small aliquot of the reaction mixture and spot it on a TLC plate to monitor the disappearance of the gentisic acid.

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (e.g., 50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid catalyst, and finally with brine (1 x 25 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Concentration: Remove the ethyl acetate using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and slowly add water until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of this compound at different scales. Note that yields are highly dependent on specific reaction conditions and purification efficiency.

Scale Gentisic Acid (g) Ethanol (mL) Catalyst (H₂SO₄, mL) Reaction Time (h) Typical Yield (%)
Lab Scale5500.54 - 670 - 85
Pilot Scale5005000506 - 865 - 80
Industrial Scale>1000>10000OptimizedContinuous>90

Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Gentisic Acid + Ethanol C Reflux A->C B Acid Catalyst (H₂SO₄) B->C D Cool & Evaporate Ethanol C->D Reaction Mixture E Extraction (EtOAc/H₂O) D->E F Wash (NaHCO₃, Brine) E->F G Dry (MgSO₄) F->G H Evaporate EtOAc G->H Crude Product I Recrystallization H->I J Pure this compound I->J Troubleshooting_Logic Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes CatalystIssue Catalyst Inactive? Start->CatalystIssue No IncompleteReaction->CatalystIssue No IncreaseTimeTemp Increase Reflux Time/Temp Use Excess EtOH IncompleteReaction->IncreaseTimeTemp Yes WaterPresent Water Present? CatalystIssue->WaterPresent No FreshCatalyst Use Fresh/More Catalyst CatalystIssue->FreshCatalyst Yes AnhydrousConditions Use Anhydrous Reagents Dean-Stark WaterPresent->AnhydrousConditions Yes GoodYield Improved Yield WaterPresent->GoodYield No IncreaseTimeTemp->GoodYield FreshCatalyst->GoodYield AnhydrousConditions->GoodYield

References

addressing autofluorescence issues when imaging ethyl gentisate in cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl gentisate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to autofluorescence when imaging this compound in cellular environments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging this compound?

Q2: How can I determine if the background signal in my images is from autofluorescence?

A2: The most straightforward method to identify autofluorescence is to prepare and image an unstained control sample.[4] This control should undergo all the same processing steps as your experimental samples (e.g., fixation, permeabilization) but without the addition of this compound.[5] Any fluorescence you observe in this unstained sample can be attributed to autofluorescence. This will give you a baseline understanding of the intensity and spectral characteristics of the background signal in your specific cell type and under your experimental conditions.

Q3: My unstained control cells show significant fluorescence. What are the likely sources?

A3: Autofluorescence in mammalian cells stems from several sources, with their emission spectra often overlapping in the blue-green range.[6] Common sources include:

  • Metabolic Co-factors: Molecules like NADH and flavins (FAD, FMN), which are involved in cellular respiration, are major contributors to autofluorescence.[6]

  • Structural Proteins: Extracellular matrix proteins such as collagen and elastin (B1584352) can be highly fluorescent.[6]

  • Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in cells over time, often referred to as "age pigments," and they exhibit broad fluorescence emission.[5]

  • Fixation: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with cellular amines to create fluorescent products.[5] The intensity of this induced autofluorescence is generally higher with glutaraldehyde than with formaldehyde.[5]

Q4: Can my choice of cell culture media affect autofluorescence?

A4: Yes, components in cell culture media can contribute to background fluorescence. Phenol (B47542) red, a common pH indicator in media, is fluorescent.[7] Similarly, fetal bovine serum (FBS) contains fluorescent molecules.[7] For live-cell imaging, it is advisable to switch to a phenol red-free medium and reduce the serum concentration or use a serum-free medium for the duration of the imaging experiment.[4][7]

Troubleshooting Guides

Issue 1: High background fluorescence obscuring the this compound signal.

This is the most common issue when dealing with autofluorescence. The following troubleshooting workflow can help you systematically address this problem.

Troubleshooting Workflow for High Autofluorescence

autofluorescence_troubleshooting start High Background Signal Observed unstained_control Image Unstained Control start->unstained_control is_autofluorescence Is Fluorescence Present? unstained_control->is_autofluorescence optimize_prep Optimize Sample Preparation is_autofluorescence->optimize_prep Yes no_autofluorescence Background is not autofluorescence. Check for non-specific staining or light leaks. is_autofluorescence->no_autofluorescence No chemical_quench Apply Chemical Quenching optimize_prep->chemical_quench spectral_unmixing Use Spectral Unmixing chemical_quench->spectral_unmixing end Improved Signal-to-Noise spectral_unmixing->end

Caption: A step-by-step workflow for troubleshooting high autofluorescence.

Data Presentation: Comparison of Autofluorescence Sources and Reduction Methods

To aid in your troubleshooting, the following tables summarize the spectral properties of common endogenous fluorophores and compare various methods for reducing autofluorescence.

Table 1: Spectral Properties of Common Endogenous Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Common Location
NADH~340~460Mitochondria, Cytoplasm
Flavins (FAD, FMN)~450~530Mitochondria
Collagen~340~400Extracellular Matrix
Elastin~350-400~420-500Extracellular Matrix
LipofuscinBroad (340-490)Broad (460-670)Lysosomes

Note: These values are approximate and can vary depending on the cellular microenvironment.

Table 2: Comparison of Autofluorescence Reduction Techniques

MethodTarget AutofluorescenceAdvantagesDisadvantages
Change of Fixative Aldehyde-inducedSimple to implementMay affect antigenicity or cell morphology
Sodium Borohydride (B1222165) (NaBH₄) Aldehyde-inducedEffective for reducing Schiff basesCan have variable results and may damage tissue
Sudan Black B LipofuscinHighly effective for lipofuscinCan introduce its own fluorescence in the far-red
Commercial Quenching Kits Broad spectrumOptimized and easy to useCan be costly
Photobleaching Most fluorophoresNo chemical additionsTime-consuming and may damage the sample
Spectral Unmixing All sourcesComputationally separates signalsRequires specialized equipment and software

Experimental Protocols

Protocol 1: General Protocol for Imaging this compound in Adherent Cells

This is a hypothetical protocol based on standard fluorescence microscopy techniques, as a specific protocol for this compound is not established. Optimization will be required.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Allow cells to adhere and reach the desired confluency.

  • This compound Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-warmed, phenol red-free cell culture medium. Remove the old medium from the cells and replace it with the medium containing this compound. Incubate for the desired time period at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any excess, unbound this compound.

  • Fixation (Optional, for fixed-cell imaging): If you need to fix the cells, remove the PBS and add 4% paraformaldehyde in PBS. Incubate for 15 minutes at room temperature. Note: Aldehyde fixation can increase autofluorescence.[5]

  • Washing after Fixation: If fixed, wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using a low-fluorescence mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for the expected blue-green fluorescence of this compound. Use an unstained control to set the baseline for background fluorescence.

Protocol 2: Quenching Aldehyde-Induced Autofluorescence with Sodium Borohydride

Use this protocol after aldehyde fixation if you observe a significant increase in background fluorescence.

  • Fixation and Washing: Fix cells as described in Protocol 1 (step 4) and wash with PBS.

  • Sodium Borohydride Treatment: Prepare a fresh solution of 0.1% sodium borohydride (NaBH₄) in PBS. Caution: NaBH₄ is a hazardous chemical and should be handled with appropriate safety precautions.

  • Incubation: Add the NaBH₄ solution to the fixed cells and incubate for 10-15 minutes at room temperature.

  • Washing: Wash the cells thoroughly three times with PBS to remove all traces of sodium borohydride.

  • Proceed with Imaging: You can now proceed with any further staining or directly mount and image your samples.

Protocol 3: Quenching Lipofuscin Autofluorescence with Sudan Black B

This protocol is particularly useful for cell types known to accumulate lipofuscin, such as primary neurons or aged cells.

  • Staining and Fixation: Perform your this compound incubation and fixation as described in Protocol 1.

  • Sudan Black B Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Incubation: After the final post-fixation washes, incubate the cells with the Sudan Black B solution for 10-20 minutes at room temperature.

  • Washing: Wash the cells extensively with PBS to remove excess Sudan Black B. You may need several washes to reduce the non-specific background from the dye itself.

  • Mounting and Imaging: Mount and image your samples. Be aware that Sudan Black B can have some residual fluorescence in the far-red channel.[5]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow start Start: Plate Cells incubate_eg Incubate with This compound start->incubate_eg wash1 Wash with PBS incubate_eg->wash1 fixation Fixation (e.g., 4% PFA) wash1->fixation live_imaging Live-Cell Imaging fixation->live_imaging No wash2 Wash with PBS fixation->wash2 Yes end End: Data Analysis live_imaging->end quenching Autofluorescence Quenching (Optional) wash2->quenching no_quench Proceed to Mounting quenching->no_quench No quench_protocol Apply Quenching Protocol (e.g., NaBH4, Sudan Black B) quenching->quench_protocol Yes mount Mount Sample no_quench->mount quench_protocol->mount image Image Acquisition mount->image image->end

Caption: General experimental workflow for imaging this compound in cells.

logical_relationships autofluorescence Cellular Autofluorescence (Blue-Green) spectral_overlap Spectral Overlap autofluorescence->spectral_overlap ethyl_gentisate This compound Fluorescence (Likely Blue-Green) ethyl_gentisate->spectral_overlap poor_snr Poor Signal-to-Noise Ratio spectral_overlap->poor_snr solution Solution: Spectral Separation poor_snr->solution far_red_probe Use Far-Red Counterstain solution->far_red_probe spectral_unmixing Spectral Unmixing solution->spectral_unmixing

Caption: Logical relationship between autofluorescence and this compound signal.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of Ethyl Gentisate and Gentisic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant activities of ethyl gentisate and its parent compound, gentisic acid. The information presented herein is curated from scientific literature to assist researchers in understanding the potential efficacy of these compounds in mitigating oxidative stress. This document outlines their performance in various antioxidant assays, details the experimental methodologies, and explores the underlying mechanisms of their antioxidant action.

Introduction

Gentisic acid (2,5-dihydroxybenzoic acid) is a phenolic acid found in various plants and is also a metabolite of aspirin. It is recognized for its significant antioxidant properties, which are attributed to its ability to scavenge free radicals and modulate cellular antioxidant pathways.[1][2] this compound, the ethyl ester of gentisic acid, is a more lipophilic derivative. The esterification of the carboxylic acid group can influence the compound's antioxidant activity, bioavailability, and cellular uptake. This guide aims to provide a comparative analysis of these two compounds based on available experimental data.

Quantitative Comparison of Antioxidant Activity

Direct quantitative comparisons of the antioxidant activity of this compound and gentisic acid are limited in the current scientific literature. However, extensive data is available for gentisic acid, and some studies provide a qualitative comparison for its esters.

The antioxidant capacity of a compound is often expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for radical scavenging assays, where a lower value indicates higher antioxidant activity. For other assays, it might be expressed in terms of equivalents to a standard antioxidant like Trolox or ascorbic acid.

CompoundAssayResultReference
Gentisic Acid DPPH Radical Scavenging AssayEC50: 0.09[2][3]
Cellular Antioxidant Activity (CAA) AssayEffective in decreasing ROS levels in erythrocytes[4]
This compound Rancimat Test (Protection Factor - PF)Considerably lower antioxidant activity compared to gentisic acid.[5]

Note: The available data suggests that while gentisic acid is a potent antioxidant, its esterification to this compound may lead to a reduction in its antioxidant activity in certain assay systems.[5] The difference in lipophilicity between the two compounds may lead to varied activities in different experimental models (e.g., aqueous vs. lipid-based systems). Further studies with direct, quantitative comparisons in various standardized assays are needed for a conclusive assessment.

Experimental Protocols

Below are detailed methodologies for common in vitro antioxidant assays that can be used to evaluate and compare compounds like this compound and gentisic acid.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of the test compound (this compound or gentisic acid) in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a series of dilutions of the test compound.

    • Prepare a fresh solution of DPPH (typically 0.1 mM) in methanol.

    • In a 96-well plate or cuvettes, add a specific volume of each dilution of the test compound.

    • Add a fixed volume of the DPPH solution to each well/cuvette.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

    • A control containing the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle: This assay is based on the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+). The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.

  • Procedure:

    • Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound.

    • Add a small volume of each dilution of the test compound to a fixed volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

  • Procedure:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a series of dilutions of the test compound.

    • Add a small volume of each dilution to a fixed volume of the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

    • A standard curve is prepared using a known concentration of FeSO₄·7H₂O or Trolox.

    • The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe(II) or Trolox equivalents).

Antioxidant Mechanisms and Signaling Pathways

Phenolic compounds like gentisic acid exert their antioxidant effects through various mechanisms:

  • Direct Radical Scavenging: The hydroxyl groups on the aromatic ring of gentisic acid can donate a hydrogen atom to unstable free radicals (like hydroxyl and peroxyl radicals), thereby neutralizing them.[1] The resulting phenoxyl radical is relatively stable due to resonance delocalization.

  • Modulation of Cellular Antioxidant Pathways: Gentisic acid can also enhance the endogenous antioxidant defense system. It has been reported to modulate the Keap1-Nrf2 signaling pathway. Under oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

The esterification in this compound might affect these mechanisms. The increased lipophilicity could enhance its interaction with cellular membranes, but the modification of the carboxyl group might alter its interaction with cellular targets or its ability to donate hydrogen atoms.

Antioxidant_Mechanism cluster_direct Direct Radical Scavenging cluster_indirect Indirect Cellular Mechanism Free_Radicals Reactive Oxygen Species (ROS) Gentisic_Acid_Direct Gentisic Acid / this compound Free_Radicals->Gentisic_Acid_Direct scavenged by Neutralized_Products Stable Products Gentisic_Acid_Direct->Neutralized_Products neutralizes to Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_Active Active Nrf2 Nrf2->Nrf2_Active translocates to nucleus ARE Antioxidant Response Element (ARE) Nrf2_Active->ARE binds to Antioxidant_Enzymes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Enzymes activates transcription of Gentisic_Acid_Indirect Gentisic Acid Gentisic_Acid_Indirect->Keap1 modulates

Caption: Antioxidant mechanisms of gentisic acid.

Experimental Workflow

The general workflow for comparing the antioxidant activity of two compounds involves a series of in vitro chemical and cell-based assays.

Experimental_Workflow Compound_Preparation Prepare Stock Solutions (this compound & Gentisic Acid) In_Vitro_Assays In Vitro Chemical Assays Compound_Preparation->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays Compound_Preparation->Cell_Based_Assays DPPH DPPH Assay In_Vitro_Assays->DPPH ABTS ABTS Assay In_Vitro_Assays->ABTS FRAP FRAP Assay In_Vitro_Assays->FRAP Data_Analysis Data Analysis & Comparison (IC50 / EC50 / Equivalents) DPPH->Data_Analysis ABTS->Data_Analysis FRAP->Data_Analysis CAA Cellular Antioxidant Activity (CAA) Assay Cell_Based_Assays->CAA CAA->Data_Analysis Conclusion Conclusion on Comparative Antioxidant Activity Data_Analysis->Conclusion

Caption: General workflow for antioxidant activity comparison.

Conclusion

Gentisic acid is a well-documented antioxidant with potent free radical scavenging properties.[1][2] The available evidence, although limited, suggests that its ethyl ester, this compound, may exhibit lower antioxidant activity in some systems.[5] This could be due to the esterification of the carboxyl group, which can affect the molecule's electronic properties and its ability to participate in antioxidant reactions. However, the increased lipophilicity of this compound might be advantageous in lipid-rich environments, such as cell membranes, a factor that warrants further investigation through cell-based assays.

For a definitive comparison, direct experimental studies employing a range of antioxidant assays (DPPH, ABTS, FRAP, and cellular models) on both this compound and gentisic acid under identical conditions are highly recommended. Such studies would provide the necessary quantitative data to fully elucidate their relative antioxidant potential and guide their application in research and development.

References

comparative analysis of ethyl gentisate with other skin lightening agents like hydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of ethyl gentisate and the widely used skin lightening agent, hydroquinone (B1673460). The analysis is supported by available experimental data to assist researchers and professionals in the fields of dermatology and cosmetic science in their evaluation of these compounds.

Executive Summary

Mechanism of Action

Both this compound and hydroquinone exert their skin lightening effects primarily through the inhibition of tyrosinase, a copper-containing enzyme that catalyzes the first two rate-limiting steps of melanogenesis.

Hydroquinone acts as a substrate for tyrosinase, leading to the formation of reactive oxygen species (ROS) that cause selective damage to melanocytes and melanosomes.[1] It also reversibly inhibits tyrosinase, preventing the conversion of L-tyrosine to L-DOPA and subsequent melanin (B1238610) production.[1]

This compound , like its analog mthis compound, is understood to act as a direct inhibitor of tyrosinase.[2] Studies on mthis compound suggest that it primarily targets tyrosinase activity with minimal effect on other melanogenesis-related enzymes such as tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2).[2]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and hydroquinone.

Table 1: Tyrosinase Inhibition

CompoundIC50 (Mammalian Tyrosinase)Source
This compound~20 µg/mL[2]
Hydroquinone~72 µg/mL[2]

Note: A lower IC50 value indicates greater potency in inhibiting the enzyme.

Table 2: Cytotoxicity

CompoundObservationSource
This compound (as part of gentisic acid esters)Reduced cytotoxicity relative to hydroquinone.[2]
HydroquinoneHighly cytotoxic to melanocytes at concentrations below its enzymatic IC50. Mutagenic potential in mammalian cells.[2]

Signaling Pathways in Melanogenesis

The process of melanin synthesis is regulated by a complex signaling cascade. The diagram below illustrates the primary pathway and the points of intervention for tyrosinase inhibitors like this compound and hydroquinone.

Melanogenesis_Pathway UVB UVB Radiation Keratinocyte Keratinocyte UVB->Keratinocyte stimulates aMSH α-MSH Keratinocyte->aMSH releases MC1R MC1R aMSH->MC1R binds to AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription of Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene activates Tyrosinase Tyrosinase (Enzyme) Tyrosinase_gene->Tyrosinase produces L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin series of reactions Inhibitors This compound & Hydroquinone Inhibitors->Tyrosinase inhibit

Caption: Simplified signaling pathway of melanogenesis and the inhibitory action of this compound and hydroquinone.

Experimental Protocols

Mammalian Tyrosinase Inhibition Assay

This protocol is adapted from studies evaluating tyrosinase inhibitors in mammalian cell-free extracts.[2]

Objective: To determine the concentration of the test compound that inhibits 50% of tyrosinase activity (IC50).

Materials:

  • B16F10 melanoma cells

  • Cell lysis buffer (e.g., 1% Triton X-100 in phosphate (B84403) buffer)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) solution

  • Test compounds (this compound, Hydroquinone) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Cell Lysate:

    • Culture B16F10 melanoma cells to confluency.

    • Harvest the cells and wash with phosphate-buffered saline (PBS).

    • Lyse the cells using the cell lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing tyrosinase.

    • Determine the protein concentration of the lysate.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add the cell lysate (containing a standardized amount of protein).

    • Add various concentrations of the test compounds (this compound or hydroquinone). Include a vehicle control (solvent only).

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the L-DOPA solution.

    • Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at regular intervals.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve.

Tyrosinase_Inhibition_Workflow Start Start Culture_Cells Culture B16F10 Cells Start->Culture_Cells Harvest_Lyse Harvest & Lyse Cells Culture_Cells->Harvest_Lyse Prepare_Assay Prepare Assay Plate: Lysate + Inhibitors Harvest_Lyse->Prepare_Assay Add_Substrate Add L-DOPA Substrate Prepare_Assay->Add_Substrate Measure_Absorbance Measure Absorbance (475 nm) Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for the mammalian tyrosinase inhibition assay.

Melanin Content Assay in B16F10 Cells

This protocol is a standard method for quantifying melanin content in cultured cells.[3][4]

Objective: To measure the effect of a test compound on melanin production in B16F10 melanoma cells.

Materials:

  • B16F10 melanoma cells

  • Cell culture medium (e.g., DMEM with FBS and antibiotics)

  • α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis (optional)

  • Test compounds (this compound, Hydroquinone)

  • Phosphate-buffered saline (PBS)

  • 1N NaOH with 10% DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed B16F10 cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds in fresh culture medium. Include a vehicle control.

    • If desired, co-treat with α-MSH to stimulate melanin production.

    • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Melanin Extraction:

    • Wash the cells with PBS.

    • Lyse the cells and solubilize the melanin by adding 1N NaOH with 10% DMSO to each well.

    • Incubate at a higher temperature (e.g., 80°C) for 1-2 hours to ensure complete melanin dissolution.

  • Quantification:

    • Transfer the lysates to a 96-well microplate.

    • Measure the absorbance of the melanin at a wavelength between 405 nm and 490 nm using a microplate reader.

    • Normalize the melanin content to the total protein concentration or cell number to account for any effects on cell proliferation.

  • Data Analysis:

    • Express the melanin content in treated cells as a percentage of the control group.

Melanin_Content_Workflow Start Start Seed_Cells Seed B16F10 Cells Start->Seed_Cells Treat_Cells Treat with Inhibitors Seed_Cells->Treat_Cells Incubate Incubate (48-72h) Treat_Cells->Incubate Lyse_Solubilize Lyse Cells & Solubilize Melanin (NaOH/DMSO at 80°C) Incubate->Lyse_Solubilize Measure_Absorbance Measure Absorbance (405-490 nm) Lyse_Solubilize->Measure_Absorbance Analyze_Data Analyze Data (% of Control) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

In Vivo Therapeutic Efficacy of Ethyl Gentisate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in the in vivo validation of the therapeutic efficacy of ethyl gentisate. To date, no direct in vivo studies investigating the specific effects of this compound in animal models have been published.

While research into related compounds such as ethyl gallate and gentisic acid, as well as various ethyl acetate (B1210297) extracts from medicinal plants, has shown promising anti-inflammatory, antioxidant, and neuroprotective properties in vivo, this information cannot be directly extrapolated to this compound. The unique chemical structure of this compound necessitates dedicated in vivo studies to determine its therapeutic potential, optimal dosage, and mechanism of action.

This guide, therefore, serves to highlight the absence of available data and underscore the necessity for future research in this area. For researchers, scientists, and drug development professionals, this presents an opportunity to pioneer the investigation of this compound's in vivo efficacy.

Comparison with Alternatives: An Overview of Related Compounds

Although no direct comparative data for this compound exists, a look at related compounds can offer some context and potential avenues for future investigation.

Compound/ExtractTherapeutic AreaKey In Vivo FindingsCitation
Ethyl Gallate AnticancerAdministration of ethyl gallate led to the inhibition of squamous cell carcinoma and a reduction in tumor burden in a mouse model of tongue carcinogenesis.[1]
Gentisic Acid NeuroprotectionShowed neuroprotective effects in a zebrafish model of Parkinson's disease.[2]
Gentisic Acid Anti-angiogenesisIdentified as a fibroblast growth factor (FGF) inhibitor with potential applications in treating cancer and angiogenesis-dependent diseases.[3]
Ethyl Acetate Extract of Belamcanda chinensis Anti-inflammatory, AnalgesicDownregulated serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), nitric oxide (NO), iNOS, and PGE2 in a mouse model of LPS-induced inflammation. Also demonstrated anti-inflammatory activity in carrageenan-induced paw edema and xylene-induced ear edema tests.[4]
Ethyl Acetate Extract of Idesia polycarpa Antioxidant, Anti-agingImproved total antioxidant capacity and the activity of antioxidant enzymes (SOD, CAT, GSH-Px) in aging mice. It also helped maintain skin collagen and elastin (B1584352) content.[5]

It is crucial to reiterate that these findings are not directly applicable to this compound.

Experimental Protocols: A Look at Methodologies for Related Compounds

To guide future in vivo research on this compound, this section outlines common experimental protocols used to validate the therapeutic efficacy of similar compounds.

Carrageenan-Induced Paw Edema in Mice (for Anti-inflammatory Activity)

This widely used model assesses the acute anti-inflammatory effects of a compound.

  • Animal Model: Typically, male Swiss albino mice or Wistar rats are used.

  • Grouping: Animals are randomly divided into control, standard (e.g., indomethacin (B1671933) or aspirin), and test groups (receiving different doses of the compound).

  • Administration: The test compound or standard drug is administered orally or intraperitoneally.

  • Induction of Edema: After a set period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or digital calipers.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Lipopolysaccharide (LPS)-Induced Inflammation in Mice (for Anti-inflammatory and Cytokine Analysis)

This model mimics systemic inflammation.

  • Animal Model: BALB/c or C57BL/6 mice are commonly used.

  • Grouping and Administration: Similar to the carrageenan-induced edema model.

  • Induction of Inflammation: LPS is administered via intraperitoneal injection.

  • Sample Collection: Blood samples are collected at a specific time point after LPS injection (e.g., 2, 4, or 6 hours).

  • Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators (e.g., NO, PGE2) are measured using ELISA kits.

Signaling Pathways: Hypothesized Mechanisms for Future Investigation

Based on the known activities of structurally similar phenolic compounds, the following signaling pathways are potential targets for this compound and warrant investigation in future in vivo studies.

Signaling_Pathways cluster_inflammation Inflammatory Response cluster_oxidative_stress Oxidative Stress Response Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) NF-κB Pathway NF-κB Pathway Inflammatory Stimuli (e.g., LPS)->NF-κB Pathway MAPK Pathway MAPK Pathway Inflammatory Stimuli (e.g., LPS)->MAPK Pathway Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) iNOS, COX-2 iNOS, COX-2 NF-κB Pathway->iNOS, COX-2 MAPK Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK Pathway->iNOS, COX-2 Oxidative Stress Oxidative Stress Nrf2 Pathway Nrf2 Pathway Oxidative Stress->Nrf2 Pathway Antioxidant Enzymes (SOD, CAT, GSH-Px) Antioxidant Enzymes (SOD, CAT, GSH-Px) Nrf2 Pathway->Antioxidant Enzymes (SOD, CAT, GSH-Px)

Caption: Potential signaling pathways for investigation of this compound's therapeutic effects.

Experimental Workflow for Future In Vivo Validation

The following diagram outlines a logical workflow for the initial in vivo validation of this compound.

Experimental_Workflow Acute Toxicity Study Acute Toxicity Study Dose-Range Finding Study Dose-Range Finding Study Acute Toxicity Study->Dose-Range Finding Study In Vivo Efficacy Model Selection (e.g., Inflammation, Oxidative Stress, Neurodegeneration) In Vivo Efficacy Model Selection (e.g., Inflammation, Oxidative Stress, Neurodegeneration) Dose-Range Finding Study->In Vivo Efficacy Model Selection (e.g., Inflammation, Oxidative Stress, Neurodegeneration) Efficacy Evaluation in Selected Model Efficacy Evaluation in Selected Model In Vivo Efficacy Model Selection (e.g., Inflammation, Oxidative Stress, Neurodegeneration)->Efficacy Evaluation in Selected Model Biochemical Analysis (e.g., Cytokines, Antioxidant Enzymes) Biochemical Analysis (e.g., Cytokines, Antioxidant Enzymes) Efficacy Evaluation in Selected Model->Biochemical Analysis (e.g., Cytokines, Antioxidant Enzymes) Histopathological Analysis Histopathological Analysis Efficacy Evaluation in Selected Model->Histopathological Analysis Mechanism of Action Studies Mechanism of Action Studies Efficacy Evaluation in Selected Model->Mechanism of Action Studies

Caption: A proposed experimental workflow for the in vivo validation of this compound.

References

A Comparative Guide to the Cross-Laboratory Validation of Analytical Methods for Ethyl Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-laboratory validation of analytical methods for the quantification of ethyl gentisate, a key intermediate in various chemical syntheses. The objective is to establish a benchmark for analytical performance and to provide detailed methodologies to ensure reproducible and reliable results across different laboratories. This document presents a model for a comparative study, including hypothetical data from a proficiency test involving High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Quantitative Performance of Analytical Methods

An inter-laboratory study was simulated to evaluate the performance of different laboratories in the quantitative analysis of this compound in a spiked placebo matrix. The results from this simulated proficiency test are summarized below. The consensus value for the this compound concentration in the test sample was established at 50.0 µg/mL.

Table 1: Summary of Inter-Laboratory Comparison Results for this compound (Assigned Value: 50.0 µg/mL)

Laboratory CodeMethod UsedReported Concentration (µg/mL)Z-Score
Lab 1HPLC-UV48.5-0.65
Lab 2GC-MS51.20.52
Lab 3HPLC-UV47.1-1.26
Lab 4GC-MS52.51.09
Lab 5HPLC-UV50.80.35
Lab 6GC-MS49.3-0.30
Lab 7HPLC-UV49.9-0.04
Lab 8GC-MS50.10.04
Lab 9HPLC-UV48.8-0.52
Lab 10GC-MS51.90.83

Table 2: Comparison of Validation Parameters for HPLC-UV and GC-MS Methods

Validation ParameterHPLC-UVGC-MSAcceptance Criteria
Linearity (R²) > 0.999> 0.999R² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.2%≤ 2.0%
- Intermediate Precision≤ 1.8%≤ 1.5%≤ 3.0%
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mLReportable
Limit of Quantification (LOQ) 0.3 µg/mL0.15 µg/mLReportable
Robustness CompliantCompliantNo significant impact on results from minor variations

Experimental Protocols

Detailed methodologies for the key analytical techniques in this comparative guide are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in various sample matrices.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound and transfer to a volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to achieve a target concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Calibration: Prepare a series of calibration standards of this compound in the mobile phase, covering a range of concentrations (e.g., 1-100 µg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity, making it ideal for trace analysis and confirmation of this compound identity.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 182, 153, 125).

  • Sample Preparation:

    • Perform a liquid-liquid extraction of the sample with a suitable organic solvent like ethyl acetate.

    • Concentrate the organic extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of solvent. An internal standard may be added.

  • Calibration: Prepare a series of calibration standards of this compound in the same solvent used for sample reconstitution.

Mandatory Visualizations

Workflow for Cross-Laboratory Validation

The following diagram illustrates the logical workflow for conducting a cross-laboratory validation study.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation cluster_conclude Phase 4: Conclusion A Define Study Protocol B Prepare & Characterize Test Material A->B C Select Participating Laboratories B->C D Distribute Test Material & Protocols C->D E Laboratories Perform Analysis D->E F Submit Results to Coordinating Body E->F G Statistical Analysis of Data F->G H Assess Method Performance G->H I Draft Validation Report H->I J Final Report & Publication I->J G A Aromatic Compounds (e.g., Salicylate, Naphthalene) B Gentisate (2,5-Dihydroxybenzoate) A->B Metabolic Conversion C Maleylpyruvate B->C Gentisate 1,2-Dioxygenase (GDO) D Fumarylpyruvate C->D Maleylpyruvate Isomerase E Fumarate + Pyruvate D->E Fumarylpyruvate Hydrolase F TCA Cycle E->F

A Comparative Analysis of the Cytotoxicity of Gentisic Acid Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

While direct and extensive comparative data on the cytotoxicity of ethyl gentisate across multiple cell lines is limited in publicly available literature, significant research has been conducted on its parent compound, gentisic acid (2,5-dihydroxybenzoic acid). This guide provides a comprehensive comparison of the cytotoxic effects of gentisic acid on different cell lines, supported by experimental data. Understanding the cytotoxicity of gentisic acid can offer valuable insights for studies involving its ethyl ester, as the ester may be hydrolyzed to the parent acid in cellular environments.

One study that evaluated alkyl esters of gentisic acid found that smaller esters, such as methyl and this compound, were effective tyrosinase inhibitors. The study also noted that mthis compound, a close analog of this compound, exhibited reduced cytotoxicity compared to the skin-lightening agent hydroquinone (B1673460) and was found to be non-mutagenic[1].

This guide will focus on the available quantitative cytotoxic data for gentisic acid to provide a baseline for comparison.

Quantitative Cytotoxicity Data

The following table summarizes the reported cytotoxic effects of gentisic acid on various cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological or biochemical function.

Cell LineCell TypeAssayIC50 / Cytotoxicity ObservationReference
SW480Colorectal CancerMTT22.39 ± 2.12 µM[2]
SW620Colorectal CancerMTT11.83 ± 1.54 µM[2]
HTCHepatocellular CarcinomaMTT, Trypan BlueNot cytotoxic up to 8 µg/mL[3][4]
HaCatKeratinocyteNeutral Red UptakeLow cytotoxicity up to 10.0 mM[5][6]
HDFaDermal FibroblastNeutral Red UptakeLow cytotoxicity up to 7.3 mM[5][6]
HepG2Hepatocellular CarcinomaNeutral Red UptakeLow cytotoxicity up to 4.0 mM[5][6]

Experimental Protocols

The data presented in this guide were primarily obtained using the MTT and Neutral Red Uptake (NRU) assays. The general methodologies for these common cytotoxicity assays are detailed below.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., gentisic acid) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control is determined as the IC50 value.

2. Neutral Red Uptake (NRU) Assay

The NRU assay is a cell viability and cytotoxicity assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound for a defined period.

  • Neutral Red Incubation: After treatment, the cells are incubated with a medium containing neutral red for approximately 2-3 hours. During this time, viable cells take up the dye and accumulate it in their lysosomes.

  • Washing and Destaining: The cells are then washed to remove any unincorporated neutral red. A destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) is added to extract the dye from the viable cells.

  • Absorbance Measurement: The absorbance of the extracted dye is measured using a microplate reader at a wavelength of around 540 nm. The amount of dye retained is proportional to the number of viable cells.

  • Cytotoxicity Determination: A decrease in the uptake of neutral red is indicative of cell membrane damage or cell death.

Experimental Workflow and Signaling Pathway Visualization

To aid in the conceptualization of cytotoxicity studies, the following diagrams illustrate a typical experimental workflow and a generalized signaling pathway that can be modulated by cytotoxic compounds.

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Cell Line Selection seeding Cell Seeding in 96-well plates start->seeding adhesion 24h Incubation for Adhesion seeding->adhesion treatment Addition of this compound/Gentisic Acid (various concentrations) adhesion->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation assay Perform Assay (e.g., MTT, NRU) incubation->assay measurement Measure Absorbance assay->measurement analysis Calculate Cell Viability (%) measurement->analysis ic50 Determine IC50 Value analysis->ic50 Signaling_Pathway cluster_pathway Generalized Cytotoxic Signaling Compound This compound / Gentisic Acid Cell Target Cell Compound->Cell Stress Cellular Stress (e.g., ROS production) Cell->Stress Induces Mitochondria Mitochondrial Dysfunction Stress->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

References

Ethyl Gentisate as a Cyclooxygenase Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ethyl gentisate's potential as a cyclooxygenase (COX) inhibitor, contextualized with the performance of established non-steroidal anti-inflammatory drugs (NSAIDs). Due to a lack of direct experimental data on the COX inhibitory activity of this compound, this guide draws upon information on its parent compound, gentisic acid, and presents a framework for its evaluation. We have included detailed experimental protocols for key assays and comparative data for well-characterized COX inhibitors to provide a basis for future validation studies.

Introduction to Cyclooxygenase Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are mediators of pain, inflammation, and fever. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. The differential roles of these isoforms are a cornerstone of modern anti-inflammatory drug development, with the goal of selectively inhibiting COX-2 to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.

Comparative Analysis of COX Inhibitors

For a robust comparison, the following table summarizes the 50% inhibitory concentration (IC50) values for several standard COX inhibitors against both COX-1 and COX-2. These values are crucial for determining the potency and selectivity of a compound.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Data Not AvailableData Not AvailableData Not Available
Gentisic Acid Data Not AvailableData Not AvailableData Not Available
Celecoxib 150.04375
Ibuprofen 133440.04
Naproxen 2.64.60.57
Diclofenac 1.10.0813.75
Indomethacin 0.11.70.06

Note: IC50 values can vary between different assay systems and experimental conditions.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the process of inhibitor validation, the following diagrams illustrate the COX signaling pathway and a general workflow for screening potential inhibitors.

COX_Signaling_Pathway COX Signaling Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_1 COX_1 Arachidonic_Acid->COX_1 COX_2 COX_2 Arachidonic_Acid->COX_2 PGH2 PGH2 COX_1->PGH2 COX_2->PGH2 Prostaglandins_Thromboxanes Prostaglandins_Thromboxanes PGH2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Gastric_Protection_Platelet_Aggregation Gastric_Protection_Platelet_Aggregation Prostaglandins_Thromboxanes->Gastric_Protection_Platelet_Aggregation Phospholipase_A2 Phospholipase_A2 NSAIDs NSAIDs NSAIDs->COX_1 NSAIDs->COX_2

Caption: The COX signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins and the inhibitory action of NSAIDs.

Experimental_Workflow COX Inhibitor Screening Workflow cluster_0 In Vitro Assay cluster_1 In Silico Analysis Compound_Preparation Prepare this compound and Control Inhibitors Incubation Incubate Enzyme with Inhibitor and Substrate (Arachidonic Acid) Compound_Preparation->Incubation Enzyme_Preparation Prepare COX-1 and COX-2 Enzymes Enzyme_Preparation->Incubation Detection Measure Prostaglandin (B15479496) Production Incubation->Detection Data_Analysis Calculate IC50 Values and Selectivity Index Detection->Data_Analysis Molecular_Docking Dock this compound into COX-1 and COX-2 Active Sites Binding_Energy Calculate Binding Affinity and Analyze Interactions Molecular_Docking->Binding_Energy

Caption: A generalized workflow for the in vitro and in silico screening of potential COX inhibitors like this compound.

Experimental Protocols

The validation of a potential COX inhibitor requires robust and reproducible experimental methods. Below are detailed protocols for common in vitro assays used to determine the inhibitory activity of compounds against COX-1 and COX-2.

Colorimetric COX Inhibitor Screening Assay

This assay measures the peroxidase component of the COX enzymes. The peroxidase activity is determined by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • TMPD (colorimetric substrate)

  • Arachidonic acid (substrate)

  • Test compound (this compound) and control inhibitors (e.g., Celecoxib, Ibuprofen)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in each well of a 96-well plate.

  • Add various concentrations of the test compound (this compound) or control inhibitors to the appropriate wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and TMPD to all wells.

  • Immediately measure the absorbance at 590 nm at multiple time points using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fluorometric COX Inhibitor Screening Assay

This assay is based on the detection of prostaglandin G2, an intermediate product of the COX reaction, using a fluorescent probe.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Assay Buffer

  • COX Probe (fluorogenic)

  • COX Cofactor

  • Arachidonic acid

  • Test compound and control inhibitors

  • 96-well black opaque plate

  • Fluorescence plate reader

Procedure:

  • To each well of a 96-well black plate, add the assay buffer, COX probe, and COX cofactor.

  • Add the respective COX enzyme (COX-1 or COX-2) to the wells.

  • Add various concentrations of the test compound or control inhibitors. Include a control group with no inhibitor.

  • Initiate the reaction by adding a solution of arachidonic acid.

  • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for a set period (e.g., 10-20 minutes).

  • Calculate the rate of increase in fluorescence for each inhibitor concentration.

  • Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The validation of this compound as a COX inhibitor is a promising area of research, particularly given the known anti-inflammatory properties of its parent compound, gentisic acid. However, a significant data gap exists regarding its direct inhibitory effects on COX-1 and COX-2. The experimental protocols and comparative data provided in this guide offer a clear roadmap for the necessary in vitro studies. Future research should focus on determining the IC50 values of this compound for both COX isoforms to establish its potency and selectivity. Furthermore, in silico molecular docking studies would provide valuable insights into its binding mode within the COX active sites, potentially guiding the design of more potent and selective derivatives. Such studies are critical for substantiating the therapeutic potential of this compound as a novel anti-inflammatory agent.

comparative study of the stability of different alkyl esters of gentisic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Gentisic Acid and its Esters

Gentisic acid (2,5-dihydroxybenzoic acid) is a phenolic acid with known antioxidant, anti-inflammatory, and analgesic properties.[1] It is a metabolite of aspirin (B1665792) and is also found in various plants.[1][2] Esterification of the carboxylic acid group of gentisic acid with different alcohols yields a series of alkyl esters. This modification can alter the physicochemical properties of the parent molecule, such as lipophilicity, which can in turn influence its biological activity and formulation characteristics. However, the ester linkage is susceptible to hydrolysis, which is a primary degradation pathway that can impact the stability and efficacy of these compounds.

Comparative Stability Analysis

The primary mechanism of degradation for esters in aqueous environments is hydrolysis, which can be catalyzed by acid or base. The rate of hydrolysis is influenced by both electronic and steric factors related to the alcohol and carboxylic acid moieties of the ester.

Based on studies of homologous series of other aromatic esters, such as benzoates, a general trend in stability can be predicted for the alkyl esters of gentisic acid. In base-catalyzed hydrolysis, the rate-determining step is the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. The stability of the corresponding alkoxide leaving group plays a significant role. For a homologous series of n-alkyl esters, the stability against hydrolysis is expected to increase with the length of the alkyl chain. This is attributed to the increasing inductive electron-donating effect of the alkyl group, which slightly reduces the electrophilicity of the carbonyl carbon.

While specific kinetic data for gentisic acid esters is not available, the table below provides a qualitative and predicted quantitative comparison based on the well-studied hydrolysis of benzoic acid esters. The half-life (t½) for the base-catalyzed hydrolysis of n-alkyl benzoates (methyl, ethyl, n-propyl, and n-butyl) has been shown to increase with the length of the alkyl chain.[3] It is reasonable to assume a similar trend for the corresponding gentisic acid esters.

Table 1: Predicted Comparative Stability of Alkyl Gentisates under Basic Hydrolysis

EsterAlkyl ChainPredicted Relative StabilityPredicted Half-life (t½) Trend
Methyl Gentisate-CH₃Least StableShortest
This compound-CH₂CH₃
Propyl Gentisate-CH₂CH₂CH₃
Butyl Gentisate-CH₂CH₂CH₂CH₃Most StableLongest

Disclaimer: The quantitative predictions are based on trends observed for benzoic acid esters and should be experimentally verified for gentisic acid esters.

Experimental Protocols

To experimentally determine and compare the stability of different alkyl esters of gentisic acid, a series of forced degradation studies should be conducted. These studies expose the compounds to various stress conditions to identify potential degradation products and degradation pathways.

Synthesis of Alkyl Esters of Gentisic Acid

Objective: To synthesize a series of n-alkyl esters of gentisic acid (methyl, ethyl, propyl, butyl) for stability testing.

Materials:

  • Gentisic acid

  • Methanol (B129727), Ethanol, n-Propanol, n-Butanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexane)

  • Silica (B1680970) gel for column chromatography

Procedure (Fischer-Speier Esterification):

  • Dissolve gentisic acid (1 equivalent) in an excess of the respective anhydrous alcohol (e.g., methanol for mthis compound).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v) to the solution while cooling in an ice bath.

  • Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude ester by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified esters by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Forced Degradation Studies

Objective: To assess the stability of the synthesized alkyl gentisates under various stress conditions.

General Procedure: Prepare a stock solution of each purified ester (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). For each stress condition, a separate reaction is set up. A control sample, protected from the stress condition, should be analyzed in parallel.

a) Acidic Hydrolysis:

  • To 1 mL of the ester stock solution, add 1 mL of 0.1 N HCl.

  • Incubate the solution at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.

  • Analyze the samples by a stability-indicating HPLC method.

b) Basic Hydrolysis:

  • To 1 mL of the ester stock solution, add 1 mL of 0.1 N NaOH.

  • Incubate at a controlled temperature (e.g., 40°C).

  • Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 N HCl.

  • Analyze the samples by HPLC.

c) Oxidative Degradation:

  • To 1 mL of the ester stock solution, add 1 mL of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time intervals.

  • Analyze the samples by HPLC.

d) Thermal Degradation:

  • Place a known amount of the solid ester in a controlled temperature oven (e.g., 80°C).

  • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

e) Photolytic Degradation:

  • Expose a solution of the ester to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples by HPLC at the end of the exposure period.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential to separate the intact ester from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the gentisate esters (e.g., ~330 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

The following diagrams illustrate the key processes involved in this comparative study.

Synthesis_and_Stability_Workflow cluster_synthesis Synthesis of Alkyl Gentisates cluster_stability Forced Degradation Studies Gentisic_Acid Gentisic Acid Esterification Fischer Esterification Gentisic_Acid->Esterification Alcohols Alkyl Alcohols (Methyl, Ethyl, Propyl, Butyl) Alcohols->Esterification Purification Purification (Column Chromatography) Esterification->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Esters Purified Alkyl Gentisates Characterization->Esters Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Esters->Stress_Conditions Subject to HPLC_Analysis Stability-Indicating HPLC Analysis Stress_Conditions->HPLC_Analysis Data_Analysis Data Analysis (Degradation Kinetics, Half-life) HPLC_Analysis->Data_Analysis Stability_Profile Comparative Stability Profile Data_Analysis->Stability_Profile

Caption: Workflow for the synthesis and stability testing of alkyl gentisates.

Hydrolysis_Mechanism Ester Alkyl Gentisate (R = Methyl, Ethyl, Propyl, Butyl) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydroxide Hydroxide Ion (OH⁻) (from Base) Hydroxide->Intermediate Gentisate_Ion Gentisate Anion Intermediate->Gentisate_Ion Elimination of Alkoxide Alcohol Alcohol (R-OH) Intermediate->Alcohol

Caption: General mechanism of base-catalyzed hydrolysis of alkyl gentisates.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the mutagenic potential of ethyl gentisate against its parent compound, gentisic acid, its methyl ester analog, and other structurally related compounds. This document is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. The information is compiled from publicly available experimental data to facilitate an objective evaluation.

Executive Summary

This compound, an ester of gentisic acid, is a compound of interest in various industrial applications. An assessment of its mutagenic potential is crucial for its safety evaluation. While direct experimental data on the mutagenicity of this compound is limited in the public domain, an analysis of structurally related compounds provides valuable insights. Gentisic acid has shown a dose-dependent mutagenic effect in a micronucleus assay, being non-mutagenic at lower concentrations and mutagenic at higher concentrations. In contrast, mthis compound has been reported to be non-mutagenic in mammalian cells. Structurally similar compounds such as salicylic (B10762653) acid are generally considered non-genotoxic, whereas hydroquinone, which shares a dihydroxybenzene moiety, is a known mutagen. This guide summarizes the available data, details the experimental protocols for key mutagenicity assays, and presents signaling pathways and experimental workflows using standardized diagrams.

Data Presentation: Mutagenicity of this compound and Related Compounds

The following tables summarize the available quantitative data from key genotoxicity assays for this compound and its comparators.

Table 1: Ames Test Results

CompoundTest Strain(s)Concentration(s) TestedMetabolic Activation (S9)ResultCitation(s)
This compound Not availableNot availableNot availableNo data available
Gentisic Acid Not availableNot availableNot availableNo data available
Mthis compound Not availableNot availableNot availableNo data available
Salicylic Acid S. typhimuriumNot specifiedWith and withoutNegative[1]
Hydroquinone S. typhimuriumNot specifiedWith and withoutPositive[2][3]

Table 2: In Vitro Micronucleus Assay Results

CompoundCell LineConcentration(s) TestedExposure TimeMetabolic Activation (S9)ResultCitation(s)
This compound Not availableNot availableNot availableNot availableNo data available
Gentisic Acid HTC cells0.08, 0.8 µg/mL24hNot specifiedNegative[4][5]
HTC cells8 µg/mL24hNot specifiedPositive[4][5]
Mthis compound V79 Chinese hamster cellsNot specifiedNot specifiedNot specifiedNegative[6]
Salicylic Acid Not specifiedNot specifiedNot specifiedNot specifiedGenerally Negative[7]
Hydroquinone Rodent bone-marrow cellsNot specifiedNot specifiedNot specifiedPositive[2][3]

Table 3: In Vitro Chromosomal Aberration Assay Results

CompoundCell LineConcentration(s) TestedExposure TimeMetabolic Activation (S9)ResultCitation(s)
This compound Not availableNot availableNot availableNot availableNo data available
Gentisic Acid Not availableNot availableNot availableNo data available
Mthis compound Not availableNot availableNot availableNo data available
Salicylic Acid Mouse bone marrow cellsUp to highest tolerated doseNot specifiedNot applicable (in vivo)Weakly positive at highest dose[7]
Hydroquinone Rodent bone-marrow cellsNot specifiedNot specifiedNot applicable (in vivo)Positive[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the results. The following sections describe the standard protocols for the Ames test, in vitro micronucleus assay, and in vitro chromosomal aberration test as recommended by the Organisation for Economic Co-operation and Development (OECD).

Ames Test (OECD 471)

The bacterial reverse mutation assay, commonly known as the Ames test, is used to detect gene mutations.[8][9]

  • Test Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, which are auxotrophic for histidine or tryptophan, respectively.[10][11]

  • Procedure: The test compound, bacterial culture, and, in some conditions, a metabolic activation system (S9 fraction from rat liver) are combined.[10] This mixture is plated on a minimal agar (B569324) medium lacking the specific amino acid.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted after incubation. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[8]

In Vitro Micronucleus Assay (OECD 487)

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[12]

  • Cell Lines: Commonly used cell lines include human peripheral blood lymphocytes, CHO, V79, or TK6 cells.[12]

  • Procedure: Cultured cells are exposed to the test compound at various concentrations, with and without a metabolic activation system (S9).[13] The cells are then treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.[13]

  • Endpoint: The frequency of micronuclei (small nuclei containing lagging chromosome fragments or whole chromosomes) in binucleated cells is scored microscopically. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.[12]

In Vitro Chromosomal Aberration Test (OECD 473)

This test identifies structural chromosomal abnormalities in cultured mammalian cells.[14][15]

  • Cell Lines: Established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human lymphocytes) are used.[16][17]

  • Procedure: Cell cultures are treated with the test compound at a minimum of three concentrations, with and without metabolic activation.[14][15] Cells are arrested in metaphase using a spindle inhibitor (e.g., colcemid).[18]

  • Endpoint: Chromosomes are prepared and stained, and metaphase cells are analyzed for structural aberrations such as breaks, gaps, and exchanges.[19][20] A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations is considered a positive result.[17]

Mandatory Visualizations

Experimental Workflows

Experimental_Workflow_Ames_Test cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound (Multiple Concentrations) Plate_Incorporation Plate Incorporation Assay (with and without S9) Test_Compound->Plate_Incorporation Bacterial_Strains Bacterial Strains (e.g., S. typhimurium) Bacterial_Strains->Plate_Incorporation S9_Mix S9 Metabolic Activation Mix S9_Mix->Plate_Incorporation Incubate Incubate at 37°C for 48-72 hours Plate_Incorporation->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Compare_Controls Compare to Controls (Negative and Positive) Count_Colonies->Compare_Controls Assess_Mutagenicity Assess Mutagenic Potential Compare_Controls->Assess_Mutagenicity

Caption: Workflow for the Ames Test (OECD 471).

Experimental_Workflow_Micronucleus_Test cluster_prep Preparation cluster_treatment Treatment cluster_harvest Harvesting & Staining cluster_analysis Analysis Cell_Culture Mammalian Cell Culture (e.g., CHO, Lymphocytes) Expose_Cells Expose Cells to Compound (with and without S9) Cell_Culture->Expose_Cells Test_Compound Test Compound (Multiple Concentrations) Test_Compound->Expose_Cells Add_CytoB Add Cytochalasin B Expose_Cells->Add_CytoB Harvest_Cells Harvest Cells Add_CytoB->Harvest_Cells Stain_Cells Stain with DNA-specific dye Harvest_Cells->Stain_Cells Score_Micronuclei Score Micronuclei in Binucleated Cells Stain_Cells->Score_Micronuclei Assess_Genotoxicity Assess Genotoxic Potential Score_Micronuclei->Assess_Genotoxicity

Caption: Workflow for the In Vitro Micronucleus Test (OECD 487).

Experimental_Workflow_Chromosomal_Aberration_Test cluster_prep Preparation cluster_treatment Treatment cluster_harvest Harvesting & Staining cluster_analysis Analysis Cell_Culture Mammalian Cell Culture (e.g., CHO, Lymphocytes) Expose_Cells Expose Cells to Compound (with and without S9) Cell_Culture->Expose_Cells Test_Compound Test Compound (Multiple Concentrations) Test_Compound->Expose_Cells Add_Spindle_Inhibitor Add Spindle Inhibitor (e.g., Colcemid) Expose_Cells->Add_Spindle_Inhibitor Harvest_Cells Harvest & Fix Cells Add_Spindle_Inhibitor->Harvest_Cells Prepare_Slides Prepare Chromosome Spreads Harvest_Cells->Prepare_Slides Stain_Slides Stain Slides Prepare_Slides->Stain_Slides Score_Aberrations Score Chromosomal Aberrations in Metaphase Cells Stain_Slides->Score_Aberrations Assess_Clastogenicity Assess Clastogenic Potential Score_Aberrations->Assess_Clastogenicity

Caption: Workflow for the In Vitro Chromosomal Aberration Test (OECD 473).

Logical Relationship of Compounds

Compound_Relationships cluster_gentisates Gentisate Family cluster_related Structurally Related Compounds Gentisic_Acid Gentisic Acid (2,5-dihydroxybenzoic acid) Ethyl_Gentisate This compound Gentisic_Acid->Ethyl_Gentisate Esterification Methyl_Gentisate Mthis compound Gentisic_Acid->Methyl_Gentisate Esterification Salicylic_Acid Salicylic Acid (2-hydroxybenzoic acid) Gentisic_Acid->Salicylic_Acid Structural Analog (Isomer) Hydroquinone Hydroquinone (1,4-dihydroxybenzene) Gentisic_Acid->Hydroquinone Shares dihydroxybenzene core

Caption: Structural relationships between this compound and related compounds.

References

A Head-to-Head Comparison of Ethyl Gentisate and Kojic Acid as Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for effective and safe agents for the management of hyperpigmentation and related skin disorders, both ethyl gentisate and kojic acid have emerged as compounds of interest due to their ability to inhibit tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. This guide provides a detailed head-to-head comparison of their performance as tyrosinase inhibitors, supported by available experimental data. While extensive research is available for kojic acid, a well-established tyrosinase inhibitor, comprehensive quantitative data for this compound is less prevalent in publicly accessible literature, necessitating further research for a complete comparative analysis.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data for the tyrosinase inhibitory activity of this compound and kojic acid. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as the source of the tyrosinase enzyme (e.g., mushroom vs. mammalian), substrate used (e.g., L-tyrosine vs. L-DOPA), and assay conditions.

ParameterThis compoundKojic AcidReferences
IC50 (Mammalian Tyrosinase) ~20 µg/mL (~110 µM)~6 µg/mL (~42 µM)[1]
IC50 (Mushroom Tyrosinase) Data not available5 µM - 121 µM[2][3]
Inhibition Constant (Ki) Data not available5 µM - 9.23 µM[3]
Mechanism of Inhibition Data not availableMixed-type (competitive for monophenolase, mixed for diphenolase activity)[4]

Mechanism of Tyrosinase Inhibition

Kojic Acid: Kojic acid's inhibitory action on tyrosinase is well-documented. It primarily functions by chelating the copper ions within the active site of the enzyme.[4] These copper ions are essential for the catalytic activity of tyrosinase. By binding to these ions, kojic acid effectively blocks the substrate from accessing the active site, thereby preventing the synthesis of melanin precursors. Kinetic studies have revealed that kojic acid exhibits a mixed-type inhibition pattern; it acts as a competitive inhibitor of the monophenolase activity (hydroxylation of L-tyrosine) and a mixed-type inhibitor of the diphenolase activity (oxidation of L-DOPA) of mushroom tyrosinase.[4]

Experimental Protocols

A standardized in vitro mushroom tyrosinase inhibition assay is crucial for the comparative evaluation of inhibitors. Below is a typical protocol based on commonly cited methodologies.

Mushroom Tyrosinase Inhibition Assay (L-DOPA as Substrate)

1. Reagents and Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

  • Test Compounds (this compound, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

  • Substrate Solution: Prepare a fresh solution of L-DOPA in phosphate buffer.

  • Test Compound Solutions: Prepare stock solutions of this compound and kojic acid in DMSO and make serial dilutions in phosphate buffer.

3. Assay Procedure:

  • In a 96-well plate, add a specific volume of phosphate buffer to each well.

  • Add the test compound dilutions to the respective wells.

  • Add the tyrosinase enzyme solution to all wells except the blank.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 10 minutes).

  • Initiate the reaction by adding the L-DOPA substrate solution to all wells.

  • Immediately measure the absorbance at a specific wavelength (typically 475-490 nm) at regular time intervals to monitor the formation of dopachrome.

4. Data Analysis:

  • Calculate the rate of reaction (enzyme activity) from the linear portion of the absorbance vs. time curve.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity.

Signaling Pathways in Melanogenesis

The process of melanin synthesis (melanogenesis) is regulated by complex signaling pathways. Tyrosinase inhibitors can exert their effects not only by directly inhibiting the enzyme but also by modulating these pathways.

Kojic Acid's Influence on Melanogenesis Signaling

Kojic acid has been shown to influence melanogenesis through mechanisms beyond direct tyrosinase inhibition. Some studies suggest that it can modulate the expression of proteins involved in the melanin synthesis cascade.

This compound's Influence on Melanogenesis Signaling

Currently, there is a lack of specific studies investigating the effects of this compound on the signaling pathways that regulate melanogenesis. Research in this area would be invaluable for a more complete understanding of its potential as a skin-lightening agent.

Visualizing the Concepts

To aid in the understanding of the processes discussed, the following diagrams illustrate the tyrosinase inhibition mechanism and a typical experimental workflow.

Tyrosinase_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition Tyrosinase Tyrosinase Melanin_Precursor Dopaquinone Tyrosinase->Melanin_Precursor catalyzes Substrate L-Tyrosine / L-DOPA Substrate->Tyrosinase Melanin Melanin Melanin_Precursor->Melanin Inhibitor This compound / Kojic Acid Inhibitor->Tyrosinase_Inhibited Inactive_Tyrosinase Inactive Tyrosinase Tyrosinase_Inhibited->Inactive_Tyrosinase blocks active site

Figure 1. Mechanism of Tyrosinase Inhibition.

Experimental_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Dispense into 96-well Plate A->B C Pre-incubate B->C D Initiate Reaction (Add Substrate) C->D E Measure Absorbance (Kinetic Reading) D->E F Data Analysis (Calculate % Inhibition, IC50) E->F

Figure 2. Experimental Workflow for Tyrosinase Inhibition Assay.

Conclusion and Future Directions

This comparative guide highlights that while kojic acid is a well-characterized tyrosinase inhibitor with a substantial body of supporting data, there is a significant gap in the publicly available scientific literature regarding the quantitative inhibitory activity and specific mechanism of action of this compound. The limited data suggests that this compound is a less potent inhibitor of mammalian tyrosinase compared to kojic acid.

For a comprehensive and conclusive comparison, further research on this compound is imperative. Specifically, studies determining its IC50 value against mushroom tyrosinase for a more direct comparison with the wealth of data on other inhibitors, its inhibition constant (Ki), and its precise mechanism of inhibition are crucial. Furthermore, investigating the effects of this compound on the intricate signaling pathways of melanogenesis would provide a more complete picture of its potential as a depigmenting agent. Such data would be invaluable for drug development professionals in the fields of dermatology and cosmetology.

References

Validating the Mechanism of Action of Ethyl Gentisate Through Gene Expression Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action of ethyl gentisate, a derivative of the naturally occurring phenolic compound gentisic acid. Due to the limited direct gene expression data for this compound, this guide synthesizes information from studies on its parent compound, gentisic acid, and structurally similar molecules with known anti-inflammatory properties, such as ethyl caffeate. We compare its proposed mechanism with other well-characterized anti-inflammatory compounds, quercetin (B1663063) and kaempferol (B1673270), providing a framework for validating its therapeutic potential through gene expression analysis.

Postulated Mechanism of Action of this compound

This compound is hypothesized to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS) in macrophages, the activation of the IκB kinase (IKK) complex leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes involved in the inflammatory response.[1]

Based on evidence from studies on gentisic acid and ethyl caffeate, this compound is proposed to interfere with this cascade, leading to the downregulation of key inflammatory mediators.[1]

Comparative Analysis of Gene Expression Modulation

The following table summarizes the observed effects of gentisic acid, ethyl caffeate, quercetin, and kaempferol on the expression of key pro-inflammatory genes in lipopolysaccharide (LPS)-stimulated macrophage cell lines. This data provides a basis for hypothesizing the likely effects of this compound.

Gene Function Gentisic Acid Ethyl Caffeate Quercetin Kaempferol Experimental Model
TNF-α (Tumor Necrosis Factor-alpha)Pro-inflammatory cytokineRAW 264.7, THP-1
IL-6 (Interleukin-6)Pro-inflammatory cytokineRAW 264.7, THP-1
IL-1β (Interleukin-1beta)Pro-inflammatory cytokineRAW 264.7, THP-1
iNOS (Inducible Nitric Oxide Synthase)Enzyme producing nitric oxide, a pro-inflammatory mediatorRAW 264.7
COX-2 (Cyclooxygenase-2)Enzyme involved in prostaglandin (B15479496) synthesisRAW 264.7
MCP-1 (Monocyte Chemoattractant Protein-1)Chemokine that recruits monocytes to sites of inflammationNot ReportedNot ReportedJ774.2, THP-1

Data is compiled from multiple studies and represents the general consensus on the effect of each compound. The magnitude of the effect can vary depending on the experimental conditions.

Experimental Protocols

To validate the mechanism of action of this compound and compare it to other compounds, a robust and standardized experimental workflow is crucial. Below are detailed methodologies for key experiments.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage-like cells are a commonly used and appropriate model.

  • Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: For RNA extraction, seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.

  • Stimulation and Treatment:

    • Pre-treat cells with varying concentrations of this compound or the comparator compounds (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

    • Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.

    • Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with LPS and vehicle.

    • Incubate for a predetermined time course (e.g., 4, 8, 12, 24 hours) to capture both early and late gene expression changes.

RNA Extraction and Quality Control
  • RNA Isolation: Lyse the cells directly in the culture plate using a TRIzol-based reagent or a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • Purification: Follow the manufacturer's protocol for RNA purification, including a DNase treatment step to remove any contaminating genomic DNA.

  • Quality Control:

    • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for RNA-seq applications.

RNA-Seq Library Preparation and Sequencing
  • Library Preparation:

    • Start with 100 ng to 1 µg of total RNA.

    • Enrich for polyadenylated mRNA using oligo(dT) magnetic beads.

    • Fragment the mRNA into smaller pieces.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library using PCR.

    • Purify the final library and assess its quality and quantity.

  • Sequencing:

    • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (typically 20-30 million reads per sample for differential gene expression analysis).

Data Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome (e.g., Mus musculus GRCm39) using a splice-aware aligner such as STAR.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis:

    • Normalize the raw counts to account for differences in library size and sequencing depth.

    • Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes between treatment groups and controls.

    • Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).

  • Pathway and Functional Enrichment Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) or DAVID to identify biological pathways and gene ontologies that are significantly enriched in the list of differentially expressed genes.

Visualizations

Proposed Signaling Pathway of this compound

Ethyl_Gentisate_Mechanism cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatory_Genes Induces Ethyl_Gentisate This compound Ethyl_Gentisate->IKK Inhibits

Caption: Proposed mechanism of action of this compound in inhibiting the NF-κB signaling pathway.

Experimental Workflow for Gene Expression Analysis

Experimental_Workflow Cell_Culture RAW 264.7 Cell Culture Treatment Pre-treatment with This compound / Comparators Cell_Culture->Treatment Stimulation LPS Stimulation (100 ng/mL) Treatment->Stimulation RNA_Extraction RNA Extraction & QC Stimulation->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatics Analysis (QC, Alignment, DEG, Pathway) Sequencing->Data_Analysis Validation Validation (e.g., qRT-PCR) Data_Analysis->Validation

Caption: A generalized workflow for validating the mechanism of action through gene expression analysis.

References

Comparative Proteomics of Cells Treated with Ethyl Gentisate: A Proposed Investigative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for investigating the cellular effects of ethyl gentisate through comparative proteomics. Due to a lack of direct published studies on the proteomics of this compound-treated cells as of late 2025, this document outlines a proposed experimental strategy, including detailed protocols and potential signaling pathways for investigation. This guide is intended to serve as a foundational resource for researchers designing studies to elucidate the mechanism of action of this compound.

Introduction

This compound, an ester derivative of gentisic acid, is a compound of interest for its potential therapeutic properties, stemming from the known antioxidant and anti-inflammatory activities of its parent compound, gentisic acid.[1][2] Understanding the global proteomic changes induced by this compound in a cellular context is crucial for elucidating its mechanism of action, identifying potential protein targets, and discovering biomarkers for its activity. This guide outlines a robust comparative proteomics workflow to compare protein expression profiles in cells treated with this compound versus a vehicle control.

Proposed Experimental Design and Rationale

The central aim of this proposed study is to identify and quantify differentially expressed proteins in a human cell line (e.g., A549 human lung cancer cells) upon treatment with this compound.[3] A quantitative proteomics approach, such as stable isotope labeling by amino acids in cell culture (SILAC) or tandem mass tag (TMT) labeling, would provide a high-throughput and accurate relative quantification of protein abundance.[4][5]

The following experimental workflow is proposed:

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis A Cell Seeding (e.g., A549 cells) B Treatment (this compound vs. Vehicle) A->B C Cell Lysis & Protein Extraction D Protein Digestion (e.g., Trypsin) C->D E Peptide Labeling (e.g., TMT or SILAC) D->E F Sample Pooling E->F G Nano-LC-MS/MS Analysis F->G H Database Search & Protein Identification G->H I Quantitative Analysis & Statistical Validation H->I J Bioinformatics Analysis (Pathway & GO Enrichment) I->J

Figure 1: Proposed experimental workflow for comparative proteomics.

Detailed Experimental Protocols

The following protocols are adapted from established quantitative proteomics methodologies and can be tailored to specific cell lines and laboratory conditions.[5][6][7]

1. Cell Culture and Treatment:

  • Cell Line: A549 human lung cancer cells.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Cells to be seeded at a density of 1x10^6 cells per 100 mm dish. After 24 hours, the medium will be replaced with fresh medium containing either this compound (at a predetermined IC50 concentration) or a vehicle control (e.g., DMSO).

  • Incubation: Cells to be incubated for 24 hours post-treatment.

2. Protein Extraction and Digestion:

  • Lysis: Cells to be washed twice with ice-cold PBS and then lysed in a buffer containing 8 M urea, 1% SDS, and a protease inhibitor cocktail.

  • Protein Quantification: The protein concentration of the lysate to be determined using a BCA assay.

  • Reduction and Alkylation: Proteins to be reduced with 10 mM dithiothreitol (B142953) (DTT) for 1 hour at 37°C, followed by alkylation with 20 mM iodoacetamide (B48618) (IAA) for 45 minutes at room temperature in the dark.

  • Digestion: The protein solution to be diluted 4-fold with 100 mM triethylammonium (B8662869) bicarbonate (TEAB) and digested with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

3. Peptide Labeling (TMT-based):

  • Labeling: The resulting peptide digests to be labeled with TMT reagents according to the manufacturer's instructions.

  • Pooling: The labeled peptide samples to be combined in a 1:1 ratio.

  • Desalting: The pooled sample to be desalted using a C18 solid-phase extraction column.

4. Nano-LC-MS/MS Analysis:

  • LC System: An EASY-nLC 1200 system (Thermo Fisher Scientific).

  • Column: A 75 µm x 25 cm C18 column.

  • Gradient: A 120-minute gradient of 2% to 32% acetonitrile (B52724) in 0.1% formic acid at a flow rate of 300 nL/min.

  • Mass Spectrometer: A Q Exactive HF-X mass spectrometer (Thermo Fisher Scientific).

  • MS1 Settings: Resolution of 60,000, AGC target of 3e6, maximum IT of 20 ms.

  • MS2 Settings: Resolution of 45,000, AGC target of 1e5, maximum IT of 86 ms, top 20 precursor ions selected for HCD fragmentation.

5. Data Analysis:

  • Database Search: The raw MS data to be searched against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer.

  • Quantification: The relative abundance of proteins to be determined based on the reporter ion intensities from the TMT labels.

  • Statistical Analysis: A two-sample t-test with a Benjamini-Hochberg correction for multiple testing to be applied to identify differentially expressed proteins (p-value < 0.05, fold change > 1.5 or < 0.67).[7]

  • Bioinformatics: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) to be performed on the differentially expressed proteins using tools like DAVID or Metascape.[8]

Hypothetical Quantitative Data

The following table represents a hypothetical dataset of differentially expressed proteins in A549 cells treated with this compound, based on pathways known to be modulated by related phenolic compounds.

Protein IDGene NameProtein NameFold Change (this compound vs. Control)Putative Function
P04637TP53Cellular tumor antigen p532.1Apoptosis, Cell Cycle Arrest
P10415BAXApoptosis regulator BAX1.8Apoptosis
P16403BCL2Apoptosis regulator Bcl-2-1.9Anti-apoptosis
Q02750CASP3Caspase-32.5Apoptosis Execution
P27361MAPK1Mitogen-activated protein kinase 1 (ERK2)-2.2Proliferation, Survival
P28482MAPK3Mitogen-activated protein kinase 3 (ERK1)-2.0Proliferation, Survival
P45984PTGS2Prostaglandin G/H synthase 2 (COX-2)-2.8Inflammation
P01375TNFTumor necrosis factor-2.3Inflammation, Apoptosis

Potential Signaling Pathways Affected by this compound

Based on studies of gentisic acid and other phenolic compounds, this compound may modulate key signaling pathways involved in apoptosis, cell proliferation, and inflammation.[1][2][9]

G cluster_0 Apoptosis Pathway cluster_1 MAPK/ERK Pathway cluster_2 Inflammatory Pathway p53 p53 Bax Bax p53->Bax Caspase3 Caspase-3 Bax->Caspase3 Bcl2 Bcl-2 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ERK ERK1/2 Proliferation Proliferation & Survival ERK->Proliferation TNF TNF-alpha COX2 COX-2 TNF->COX2 Inflammation Inflammation COX2->Inflammation EthylGentisate This compound EthylGentisate->p53 activates EthylGentisate->Bcl2 inhibits EthylGentisate->ERK inhibits EthylGentisate->TNF inhibits

Figure 2: Potential signaling pathways modulated by this compound.

Conclusion

This guide provides a comprehensive, albeit prospective, framework for the comparative proteomic analysis of cells treated with this compound. The detailed protocols and hypothesized outcomes are based on established methodologies and the known activities of related compounds. By employing such a strategy, researchers can systematically investigate the molecular mechanisms of this compound, paving the way for its potential development as a therapeutic agent. The identification of differentially expressed proteins and affected signaling pathways will be instrumental in understanding its biological function and in identifying novel drug targets.

References

Assessing the Clinical Relevance of In Vitro Findings for Ethyl Gentisate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl gentisate, an ester of gentisic acid, has emerged as a compound of interest in dermatological and cosmetic research, primarily due to its potential as a skin-lightening agent. Numerous in vitro studies have highlighted its biochemical activities, but the translation of these findings to clinical relevance requires careful assessment and comparison with existing alternatives. This guide provides an objective comparison of this compound's in vitro performance with other compounds, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in evaluating its potential.

I. Tyrosinase Inhibition: The Primary Mechanism for Skin Lightening

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a primary target for skin-lightening agents. In vitro studies have demonstrated that this compound is an effective inhibitor of mushroom tyrosinase.

Comparative Efficacy of Tyrosinase Inhibitors

CompoundIC50 (µg/mL)Relative EfficacyReference
This compound~20More effective than Hydroquinone (B1673460)[1]
Mthis compound~11More effective than this compound[1]
Hydroquinone~72Less effective than this compound[1]
Kojic Acid~6More potent than this compound[1]

As the data indicates, this compound demonstrates superior tyrosinase inhibitory activity compared to the widely used but controversial hydroquinone.[1] While kojic acid is a more potent inhibitor in vitro, concerns about its stability and potential for skin irritation exist. The closely related mthis compound shows even greater potency than this compound.[1]

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This assay is a standard method for evaluating the inhibitory potential of compounds on tyrosinase activity.

Principle: The assay measures the enzymatic oxidation of L-DOPA by mushroom tyrosinase, which results in the formation of dopachrome (B613829), a colored product. The reduction in the rate of dopachrome formation in the presence of an inhibitor is indicative of its inhibitory activity.

Procedure:

  • Prepare a reaction mixture containing a phosphate (B84403) buffer (pH 6.8), L-DOPA solution, and the test compound (this compound or other inhibitors) at various concentrations.

  • Initiate the reaction by adding a solution of mushroom tyrosinase.

  • Monitor the change in absorbance at 475 nm over time using a spectrophotometer.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Reaction_Mixture Reaction Mixture (Buffer, L-DOPA, Inhibitor) Incubation Incubate at controlled temperature Reaction_Mixture->Incubation Tyrosinase_Solution Tyrosinase Solution Tyrosinase_Solution->Incubation Spectrophotometer Measure Absorbance at 475 nm Incubation->Spectrophotometer Calculate_Inhibition Calculate % Inhibition Spectrophotometer->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.

II. Cytotoxicity Profile: A Key Consideration for Clinical Safety

A significant drawback of some effective skin-lightening agents, such as hydroquinone, is their cytotoxicity towards melanocytes, which can lead to adverse effects. In vitro studies have indicated that gentisic acid, the parent compound of this compound, and its methyl ester have a more favorable safety profile compared to hydroquinone.

  • Gentisic Acid and Mthis compound: These compounds have been shown to be non-mutagenic at the hprt locus in V79 Chinese hamster cells.[1]

  • Hydroquinone: In contrast, hydroquinone has been found to be highly mutagenic and cytotoxic in the same assay.[1]

While direct comparative cytotoxicity data for this compound is not as readily available, the reduced toxicity of its parent compound and methyl ester suggests a potentially safer alternative to hydroquinone. Further in vitro and in vivo safety studies are warranted to confirm this.

III. Anti-inflammatory and Antioxidant Activities: Additional Benefits for Skin Health

Chronic inflammation and oxidative stress are known to contribute to various skin conditions, including hyperpigmentation. The parent compound of this compound, gentisic acid, has demonstrated both anti-inflammatory and antioxidant properties in vitro, which could provide additional benefits in a topical formulation.

Anti-inflammatory Mechanisms

Gentisic acid has been shown to modulate key inflammatory pathways:

  • NF-κB Signaling: It can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory genes.

  • Nrf2/HO-1 Pathway: Gentisic acid can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which plays a crucial role in the cellular antioxidant and anti-inflammatory defense mechanisms.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Cellular Response LPS LPS NFkB NF-κB Pathway LPS->NFkB Activates Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Nrf2 Nrf2/HO-1 Pathway Antioxidant_Response Antioxidant & Anti-inflammatory Response Nrf2->Antioxidant_Response Gentisic_Acid Gentisic Acid Gentisic_Acid->NFkB Inhibits Gentisic_Acid->Nrf2 Activates

Caption: Signaling pathways modulated by gentisic acid's anti-inflammatory action.
Antioxidant Activity

Gentisic acid's antioxidant capacity has been evaluated using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being a common method.

Comparative Antioxidant Activity (DPPH Assay)

CompoundIC50 (µM)Reference
Gentisic Acid~35-100[2]
Ascorbic Acid~25-50[2]
Trolox~40-80[2]
Quercetin~5-15[2]

Gentisic acid demonstrates significant antioxidant activity, comparable to established antioxidants like ascorbic acid and Trolox.[2] This property could help protect the skin from oxidative damage induced by UV radiation and other environmental stressors, which can exacerbate hyperpigmentation.

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a solution of DPPH in methanol.

  • Add the test compound (gentisic acid or other antioxidants) at various concentrations to the DPPH solution.

  • Incubate the mixture in the dark at room temperature.

  • Measure the absorbance of the solution at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

  • Determine the IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

IV. Antimicrobial Activity: Potential for Acne-Prone Skin

While the primary focus for this compound is skin lightening, the antimicrobial properties of its parent compound, gentisic acid, suggest a potential secondary benefit, particularly for individuals with acne-prone skin.

Antimicrobial Activity of Gentisic Acid (Minimum Inhibitory Concentration - MIC)

MicroorganismMIC (mg/mL)Reference
Staphylococcus aureus4.15[3]
Escherichia coli4.00[3]
Candida albicans3.00[3]
Cutibacterium acnes3.60[3]

The data shows that gentisic acid exhibits inhibitory activity against a range of microorganisms, including Cutibacterium acnes (formerly Propionibacterium acnes), a bacterium implicated in the pathogenesis of acne.[3]

V. Bridging the Gap: From In Vitro Findings to Clinical Relevance

While the in vitro data for this compound and its parent compound are promising, the direct clinical relevance for this compound remains to be fully established. The majority of the available in vivo and clinical data pertains to gentisic acid or other skin-lightening agents.

  • In Vivo Studies: Limited in vivo studies specifically on this compound for skin lightening have been published. However, studies on mthis compound, a closely related compound, have shown it to be a promising candidate for topical application due to its tyrosinase inhibition and cytotoxicity profile.[4]

  • Clinical Trials: There is a lack of publicly available clinical trial data specifically for this compound. Clinical trials on other natural ingredients for skin brightening are ongoing, highlighting the continued search for safe and effective alternatives to hydroquinone.[5]

Challenges and Future Directions:

  • Formulation and Delivery: The efficacy of a topical agent is highly dependent on its formulation, which affects its stability, skin penetration, and bioavailability. Further research is needed to develop optimal delivery systems for this compound.

  • Long-term Safety: While initial in vitro data suggests a good safety profile for the gentisate family compared to hydroquinone, long-term in vivo and clinical studies are necessary to confirm the safety of topical this compound.

  • Comparative Clinical Trials: To definitively establish the clinical relevance of this compound, well-designed, double-blind, placebo-controlled clinical trials comparing its efficacy and safety with established skin-lightening agents like hydroquinone, kojic acid, and arbutin (B1665170) are required.

Conclusion

The in vitro findings for this compound and its parent compound, gentisic acid, present a compelling case for its potential as a safe and effective skin-lightening agent. Its superior tyrosinase inhibition compared to hydroquinone, coupled with a potentially better safety profile and additional anti-inflammatory and antioxidant benefits, make it a promising candidate for further development. However, the current lack of extensive in vivo and clinical data specifically for this compound necessitates further research to bridge the gap between these encouraging in vitro results and its successful application in clinical dermatology and cosmetology. Future studies should focus on optimizing formulations, conducting rigorous safety assessments, and performing comparative clinical trials to fully elucidate the clinical relevance of this promising compound.

References

Unveiling the Preclinical Efficacy of Ethyl Gentisate and Its Congeners: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of preclinical research, the quest for novel therapeutic agents with potent anti-inflammatory and neuroprotective properties is ever-evolving. Ethyl gentisate, an ester of gentisic acid, has garnered interest for its potential therapeutic applications. This guide provides a comprehensive comparison of the preclinical efficacy of this compound and its parent compound, gentisic acid, alongside other alternative agents, supported by available experimental data. Due to the limited direct preclinical studies on this compound, this analysis will heavily leverage data from its well-studied precursor, gentisic acid, as a proxy to infer its potential activities.

Comparative Efficacy: A Tabular Overview

To facilitate a clear comparison, the following tables summarize the quantitative data from various preclinical studies on the antioxidant, anti-inflammatory, and neuroprotective effects of gentisic acid and selected alternative compounds.

Table 1: In Vitro Antioxidant Activity

CompoundAssayModel SystemEffective Concentration/IC50Efficacy
Gentisic Acid DPPH radical scavengingChemical assayEC50: 0.09[1][2]High
Hydroxyl radical scavengingPulse radiolysisk = 1.1 × 10¹⁰ dm³mol⁻¹s⁻¹[3]Very High
Tyrosinase InhibitionCell-free enzyme assayIC50 ≈ 20 µg/mL (for this compound)Moderate
Quercetin DPPH radical scavengingChemical assay-High
Superoxide dismutase (SOD) activityStreptozotocin-induced diabetic ratsIncreased SOD, CAT, and GPx activitiesHigh
Resveratrol Oxidative damage reductionPD mouse modelDose-dependent reductionHigh

Table 2: In Vivo Anti-inflammatory and Neuroprotective Activity

CompoundModelKey EndpointsDosageOutcome
Gentisic Acid Ovalbumin-induced airway inflammation (mice)Reduced inflammatory cell infiltration, oxidative stress, IgE levels-Significant anti-inflammatory effect[4]
Pseudomonas aeruginosa septic shock (dogs)Reversed cardiovascular collapse, improved hepatic mitochondrial function-Superior to norepinephrine (B1679862) in reversing septic shock markers[5]
Genistein CSD-treated miceInhibition of NF-κB, iNOS, and COX-2 protein expression10, 20, and 40 mg/kgSignificant anti-inflammatory effects[6]
Ethyl Acetate (B1210297) Extract of Belamcanda chinensis Carrageenan-induced paw edema (mice)Reduced paw swelling100 and 200 mg/kgSignificant anti-inflammatory activity[7]
LPS-induced inflammation (mice)Downregulated serum TNF-α, IL-1β, IL-6, NO, iNOS, and PGE2100 and 200 mg/kgDose-dependent reduction in inflammatory markers[7]

Detailed Experimental Protocols

A thorough understanding of the methodologies employed in these preclinical studies is crucial for interpreting the data accurately. Below are detailed protocols for key experiments cited.

In Vitro Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.

    • Protocol:

      • A solution of DPPH in methanol (B129727) is prepared.

      • Varying concentrations of the test compound (e.g., gentisic acid) are added to the DPPH solution.

      • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

      • The absorbance is measured using a spectrophotometer (e.g., at 517 nm).

      • The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[1][2]

  • Hydroxyl Radical Scavenging Assay (Pulse Radiolysis):

    • Principle: Pulse radiolysis is a technique used to study fast reactions involving free radicals. It generates hydroxyl radicals (•OH) by irradiating water with a short pulse of high-energy electrons, and the subsequent reaction with the test compound is monitored.

    • Protocol:

      • An aqueous solution of the test compound is saturated with N₂O to convert hydrated electrons into •OH radicals.

      • The solution is irradiated with a high-energy electron pulse.

      • The transient absorption spectra of the formed radicals are recorded over time using a fast detection system.

      • The rate constant for the reaction between the test compound and the hydroxyl radical is determined from the decay kinetics of the •OH radical or the formation kinetics of the product radical.[3]

In Vivo Anti-inflammatory Model
  • Carrageenan-Induced Paw Edema in Rodents:

    • Principle: This is a widely used and reproducible model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema formation.

    • Protocol:

      • Rodents (e.g., mice or rats) are fasted overnight.

      • The initial paw volume is measured using a plethysmometer.

      • The test compound or vehicle (control) is administered orally or intraperitoneally.

      • After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw.

      • Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

      • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.[7]

In Vivo Neuroprotection Model
  • Middle Cerebral Artery Occlusion (MCAO) in Rats:

    • Principle: This model mimics ischemic stroke in humans by temporarily or permanently blocking the middle cerebral artery, leading to focal cerebral ischemia and subsequent neurological deficits.

    • Protocol:

      • Rats are anesthetized, and the common carotid artery, external carotid artery, and internal carotid artery are exposed.

      • A nylon monofilament is inserted through the external carotid artery into the internal carotid artery to occlude the origin of the middle cerebral artery.

      • The filament is left in place for a specific duration (e.g., 1.5 hours) to induce ischemia.

      • The filament is then withdrawn to allow for reperfusion.

      • The test compound or vehicle is administered before, during, or after the ischemic insult.

      • Neurological deficits are assessed at a later time point (e.g., 24 hours) using a standardized scoring system.

      • The brain is then removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to measure the infarct volume.[8]

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation invitro_start Compound Synthesis/ Extraction antioxidant Antioxidant Assays (DPPH, ORAC, etc.) invitro_start->antioxidant enzyme Enzyme Inhibition Assays (e.g., Tyrosinase) invitro_start->enzyme cell_culture Cell-based Assays (e.g., Cytotoxicity, NO production) invitro_start->cell_culture animal_model Animal Model Selection (e.g., MCAO, Carrageenan) invitro_start->animal_model Lead Compound Identification dosing Dose-Response Study animal_model->dosing efficacy Efficacy Evaluation (Behavioral, Histological) dosing->efficacy toxicity Acute/Chronic Toxicity efficacy->toxicity data_analysis Data Analysis & Interpretation efficacy->data_analysis Statistical Analysis

Caption: Preclinical Experimental Workflow for Efficacy Validation.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_intervention Therapeutic Intervention lps LPS tlr4 TLR4 lps->tlr4 binds nfkb NF-κB tlr4->nfkb activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines promotes transcription gentisic_acid Gentisic Acid gentisic_acid->nfkb inhibits

Caption: Postulated Anti-inflammatory Signaling Pathway of Gentisic Acid.

References

A Comparative Guide to Synthetic vs. Natural Ethyl Gentisate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the cost-effectiveness, production, and performance of synthetic versus naturally derived ethyl gentisate, supported by experimental data and protocols.

In the landscape of pharmaceutical research and drug development, the sourcing of active compounds is a critical decision with far-reaching implications for cost, purity, and scalability. This compound, a derivative of gentisic acid, is a compound of interest for its antioxidant and antiradical properties.[1] This guide provides a comprehensive comparison of synthetic and natural this compound to aid researchers, scientists, and drug development professionals in making informed sourcing decisions.

Data Summary: Synthetic vs. Natural this compound

The following table summarizes the key comparative aspects of synthetic and natural this compound based on available data.

FeatureSynthetic this compoundNatural this compound
Production Method Chemical synthesis, often involving esterification of gentisic acid with ethanol (B145695).[2][3][4] Biocatalytic synthesis using enzymes like lipase (B570770) is also an emerging method.[2][5]Extraction from natural sources, primarily from the roots and rhizomes of plants in the Gentiana genus.[6]
Starting Materials Gentisic acid, ethanol, acid catalysts (e.g., sulfuric acid), or enzymes.[2][3][5]Gentian root and rhizome powder.[7][6]
Scalability Generally high, with well-established and optimizable chemical processes.[3][8]Dependent on the availability and cultivation of the plant source, which can be a limiting factor.
Purity & Consistency High purity and batch-to-batch consistency can be achieved through controlled reaction conditions and purification techniques.[8]Purity can vary depending on the extraction and purification methods used. May contain other co-extracted natural compounds.[9]
Cost-Effectiveness Potentially more cost-effective for large-scale production due to the availability of starting materials and established industrial processes. The cost of icosapent ethyl, a similar ethyl ester, has been analyzed for its cost-effectiveness in clinical applications.[10]The cost can be influenced by factors such as crop yield, harvesting, and the complexity of the extraction and purification process. Natural products, in general, have shown higher success rates in clinical trials, which could be a long-term cost-effectiveness factor.[11]
Environmental Impact Can involve the use of harsh chemicals and solvents, though greener synthesis methods are being developed.[1]Generally considered more environmentally friendly, especially when using green extraction techniques. However, it can be resource-intensive in terms of land and water use for cultivation.

Performance and Biological Activity

Both synthetic and natural this compound are expected to exhibit similar biological activities, as the chemical structure of the active molecule is identical. The primary difference in performance may arise from the purity of the compound.

  • Antioxidant and Antimicrobial Activity: Ethyl acetate (B1210297) extracts from various natural sources have demonstrated significant antioxidant and antimicrobial properties.[12][13][14] Gentisate, the precursor to this compound, is a key intermediate in the metabolism of aromatic compounds in bacteria and possesses high antiradical and antioxidant activities.[1][15]

  • Drug Development Potential: Natural products and their derivatives represent a large proportion of drugs that successfully progress through clinical trials.[11] They often possess a higher degree of chemical diversity and molecular complexity, which can be advantageous for biological activity and target selectivity.[16] However, synthetic compounds offer the advantage of easier modification and optimization of the molecular structure.

Experimental Protocols

Synthesis of Synthetic this compound (Esterification)

This protocol is a generalized procedure based on common esterification methods.

Materials:

  • Gentisic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Methylene (B1212753) chloride

  • Round-bottomed flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Dissolve gentisic acid in an excess of anhydrous ethanol in a round-bottomed flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for several hours to drive the esterification reaction to completion.

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture with water, followed by a 5% sodium bicarbonate solution to neutralize the acid catalyst, and then again with water.

  • Extract the this compound into an organic solvent like methylene chloride.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain crude this compound.

  • Purify the product by distillation or chromatography.

Extraction of Natural this compound

This protocol is based on methods for extracting active compounds from gentian root.[7]

Materials:

  • Dried and powdered gentian root and rhizome

  • Methanol (B129727) (as an entrainer)

  • Supercritical CO2 extraction system

  • Macroporous adsorbent resin

  • Deionized water

  • Ethanol (60-90%)

  • Ethyl acetate

Procedure:

  • Supercritical Fluid Extraction:

    • Load the powdered gentian root into the extractor of a supercritical CO2 system.

    • Use methanol as an entrainer (1-4% of the total solvent volume).

    • Perform the extraction for 2-2.5 hours at a pressure of 10-40 MPa and a temperature of 40-50°C.

  • Macroporous Resin Adsorption:

    • Pass the obtained extract through a column packed with macroporous adsorbent resin.

    • Elute with deionized water to remove impurities.

    • Elute the desired compounds with 60-90% ethanol.

  • Concentration and Crystallization:

    • Collect the ethanol eluate and concentrate it under reduced pressure to recover the ethanol.

    • Add ethyl acetate to the concentrated extract to induce crystallization of the active compounds, including this compound.

    • Separate, wash, and dry the crystals.

Visualizations

Production Workflow

G cluster_synthetic Synthetic Production cluster_natural Natural Production s_start Starting Materials (Gentisic Acid, Ethanol) s_ester Esterification Reaction s_start->s_ester s_purify Purification (Distillation/Chromatography) s_ester->s_purify s_end Synthetic this compound s_purify->s_end n_start Gentian Root n_extract Supercritical CO2 Extraction n_start->n_extract n_adsorb Macroporous Resin Adsorption & Elution n_extract->n_adsorb n_crystal Crystallization n_adsorb->n_crystal n_end Natural this compound n_crystal->n_end

Caption: A comparative workflow of synthetic versus natural this compound production.

Antioxidant Signaling Pathway (Generalized)

G ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) Damage Oxidative Damage ROS->Damage attacks Neutralized Neutralized ROS ROS->Neutralized is converted to EG This compound EG->ROS donates electron

Caption: Generalized mechanism of antioxidant action of this compound.

Conclusion

The choice between synthetic and natural this compound depends on the specific priorities of the research or drug development project.

  • For large-scale, cost-sensitive applications requiring high purity and consistency, synthetic this compound is likely the more pragmatic choice. The well-established production methods allow for greater control and scalability.

  • For projects where the "natural" label is advantageous, or where the potential for synergistic effects from co-extracted compounds is being explored, natural this compound is a viable option. Furthermore, the historical success of natural products in drug discovery may offer a strategic advantage in the long term.[11]

Ultimately, a thorough evaluation of the specific project requirements, including budget, scale, regulatory considerations, and desired purity profile, will guide the optimal sourcing decision.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl Gentisate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal procedures for ethyl gentisate, ensuring the safety of laboratory personnel and compliance with regulatory standards. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known properties of structurally similar compounds, namely gentisic acid and ethyl esters, and general principles of hazardous waste management.

Immediate Safety and Handling Precautions

Before commencing any disposal process, it is crucial to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a laboratory coat.

  • Ventilation: Conduct all handling and disposal operations within a certified chemical fume hood to minimize the inhalation of any potential vapors.

  • Spill Management: Have a spill kit readily available that includes absorbent materials suitable for organic compounds.

Hazard Profile of Structurally Similar Compounds
Hazard ClassificationDescriptionPrecautionary Statement Codes
Skin Irritation (Category 2)Causes skin irritation.[1]P264, P280, P332 + P313[1]
Eye Irritation (Category 2)Causes serious eye irritation.[1]P280, P337 + P313[1]
Aquatic Hazard (Chronic, Category 3)Harmful to aquatic life with long lasting effects.[1]P273[1]

Data based on the Safety Data Sheet for 2,5-Dihydroxybenzoic Acid (Gentisic Acid).

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as a non-halogenated organic solvent waste.

1. Waste Segregation and Collection:

  • Small Quantities (e.g., from microscale experiments):

    • Absorb the liquid waste onto an inert absorbent material (e.g., vermiculite, dry sand, or commercial absorbent pads).

    • Carefully place the absorbent material into a designated, properly labeled hazardous waste container.

  • Large Quantities:

    • Collect the liquid waste in a dedicated, sealed, and properly labeled container. The container should be compatible with organic solvents.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the approximate quantity and concentration of the waste.

  • Ensure the container is kept closed except when adding waste.

3. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area.

  • The storage area should be a well-ventilated, cool, and dry location, away from incompatible materials such as strong oxidizing agents.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • Incineration at a permitted facility is a common and effective method for the disposal of organic solvent waste.

5. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent materials, should be considered contaminated.

  • These materials must be collected in a sealed bag or container, labeled as hazardous waste, and disposed of along with the chemical waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: this compound Waste cluster_1 Initial Assessment cluster_2 Disposal Path cluster_3 Final Steps start This compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity absorb Absorb on Inert Material assess_quantity->absorb Small Quantity collect_liquid Collect in Designated Liquid Waste Container assess_quantity->collect_liquid Large Quantity label_container Label Container: 'Hazardous Waste - this compound' absorb->label_container collect_liquid->label_container store Store in Satellite Accumulation Area label_container->store dispose Arrange for Professional Disposal (EHS/Licensed Contractor) store->dispose

This compound Disposal Workflow

Disclaimer: This guidance is based on general laboratory safety principles and data from structurally similar compounds. It is imperative to consult your institution's specific waste management policies and procedures and to comply with all local, state, and federal regulations. If a Safety Data Sheet for this compound becomes available, its specific recommendations should supersede this guidance.

References

Personal protective equipment for handling Ethyl gentisate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl gentisate. It outlines necessary personal protective equipment (PPE), safe handling procedures, emergency first aid, and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the data for Gentisic acid, this compound should be handled as a substance that is harmful if swallowed, and causes skin and serious eye irritation.[1][2][3] Appropriate PPE is mandatory to minimize exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[4]
Body Protection Laboratory coat or chemical-resistant apron.[4]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.[1][4]

Safe Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Operational Plan:

  • Engineering Controls: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation of dust or vapors.[3] Ensure that eyewash stations and safety showers are readily accessible.[5]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3][4] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[3]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5]

First Aid Measures

In the event of exposure, immediate first aid is critical.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[3]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[6] Seek immediate medical attention.[2]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential to prevent environmental contamination and ensure safety.

Spill Response Protocol:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully scoop the absorbed material into a suitable, labeled container for chemical waste disposal.

  • Clean: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to your institution's EHS department.

.

Spill_Response_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Management Spill Spill of this compound Evacuate Evacuate Area Spill->Evacuate Assess Situation WearPPE Wear Appropriate PPE Evacuate->WearPPE Ventilate Ensure Ventilation WearPPE->Ventilate Contain Contain Spill (Inert Absorbent) Ventilate->Contain Collect Collect Waste Contain->Collect Clean Clean Spill Area Collect->Clean Label Label Waste Container Collect->Label Dispose Dispose via EHS Label->Dispose

Caption: A workflow for the proper response to an this compound spill.

Disposal Plan:

  • Waste Characterization: Unused this compound and materials contaminated with it should be considered hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.[7] The label should include "Hazardous Waste" and the full chemical name.[8]

  • Segregation: Do not mix this compound waste with other waste streams unless directed to do so by your institution's EHS department.

  • Pickup: Arrange for waste disposal through your institution's licensed hazardous waste contractor.[7] Do not dispose of this compound down the drain or in regular trash.[7]

  • Empty Containers: Triple-rinse empty containers. The first rinseate must be collected and disposed of as hazardous waste.[8] After thorough rinsing and drying, the container can be disposed of according to your institution's guidelines for non-hazardous waste.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl gentisate
Reactant of Route 2
Reactant of Route 2
Ethyl gentisate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.